molecular formula C51H85N2NaO11P B12370137 16:0 MPB PE

16:0 MPB PE

Número de catálogo: B12370137
Peso molecular: 956.2 g/mol
Clave InChI: PMSLTGRTIYEOEA-FYQWNKFKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16:0 MPB PE is a useful research compound. Its molecular formula is C51H85N2NaO11P and its molecular weight is 956.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C51H85N2NaO11P

Peso molecular

956.2 g/mol

InChI

InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1

Clave InChI

PMSLTGRTIYEOEA-FYQWNKFKSA-N

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na]

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Phospholipid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 MPB PE, a maleimide-functionalized phospholipid instrumental in the development of targeted drug delivery systems, diagnostic agents, and tools for studying membrane protein interactions. This document details its chemical properties, and provides established experimental protocols for its use, and methods for the characterization of the resulting bioconjugates.

Introduction to this compound

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as this compound, is a synthetic phospholipid designed for the covalent attachment of thiol-containing molecules to lipid bilayers. The "16:0" designation refers to the two palmitoyl (B13399708) chains, which are 16-carbon saturated fatty acids. "MPB" denotes the maleimidophenyl)butyramide linker, and "PE" represents the phosphoethanolamine headgroup.[1][2]

The key functional component of this compound is the maleimide (B117702) group. This moiety is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in peptides and proteins.[3] This specific and efficient reaction, a Michael addition, forms a stable thioether bond, making this compound an invaluable tool for the site-specific conjugation of biomolecules to the surface of liposomes and other lipid-based nanoparticles.[4][5] This functionality is central to the creation of targeted therapies, where antibodies or other ligands are attached to drug-loaded liposomes to direct them to specific cells or tissues.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for designing and preparing lipid formulations.

PropertyValueReference(s)
Synonym(s) 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[6]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[6]
Molecular Weight 955.18 g/mol [6]
CAS Number 384835-50-1[6]
Appearance White solid[7]
Solubility Chloroform (B151607), DMSO, DMF[7][8]
Storage Temperature -20°C[9]
Purity >99%[9]
Reactive Group Maleimide[2]
Reactive Towards Thiols (Sulfhydryls)[3]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound-containing liposomes and their subsequent conjugation with cysteine-containing peptides.

Protocol for Preparation of Maleimide-Functionalized Liposomes

This protocol describes the thin-film hydration method followed by extrusion to produce unilamellar liposomes incorporating this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in chloroform. A common molar ratio for creating stable, functionalized liposomes is POPC:Chol:this compound at 65:30:5.[10][11]

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer (e.g., PBS, pH 7.4). The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or on a shaker at a temperature above the phase transition temperature of the lipids.

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Pass the MLV suspension through a 100 nm pore size polycarbonate membrane multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

    • The resulting solution contains unilamellar liposomes incorporating this compound, ready for conjugation.

Protocol for Conjugation of Cysteine-Containing Peptides to MPB-PE Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the maleimide-functionalized liposomes prepared in the previous step.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 3.1)

  • Cysteine-containing peptide

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography column for purification

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • If the peptide may have formed disulfide bonds, it is recommended to pre-treat it with a reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is typically sufficient.

  • Conjugation Reaction:

    • Add the peptide solution to the maleimide-functionalized liposome (B1194612) suspension. A 2:1 to 5:1 molar ratio of maleimide groups on the liposomes to the thiol groups of the peptide is a common starting point for optimization.[12]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in a 10-20 mM final concentration.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove the unreacted peptide and quenching reagent from the peptide-conjugated liposomes using size-exclusion chromatography. The liposomes will elute in the void volume.

Characterization of Peptide-Conjugated Liposomes

A crucial step after conjugation is the characterization of the resulting liposomes to ensure successful functionalization and to determine key physicochemical properties.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful, label-free technique to quantify the binding of the conjugated liposomes to a target protein.[13][14]

Materials:

  • SPR instrument

  • L1 sensor chip (for capturing liposomes)

  • Running buffer (e.g., HBS-EP buffer)

  • Peptide-conjugated liposomes

  • Target protein

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Liposome Immobilization:

    • Equilibrate the L1 sensor chip with the running buffer.

    • Inject the peptide-conjugated liposomes at a low flow rate (e.g., 5 µL/min) to allow for their capture on the lipophilic surface of the chip.

    • Inject a short pulse of a regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound liposomes.

  • Binding Analysis:

    • Inject a series of concentrations of the target protein over the liposome-coated sensor surface.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation of the protein.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) of the interaction between the peptide-conjugated liposomes and the target protein.

Mandatory Visualizations

Experimental Workflow for Liposome Functionalization

The following diagram illustrates the overall workflow for preparing and functionalizing liposomes with this compound.

G cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_char Characterization & Application lipid_mix 1. Lipid Mixing (POPC, Chol, this compound) in Chloroform film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Buffer Addition) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion mal_lipo Maleimide-Functionalized Liposomes extrusion->mal_lipo reaction 5. Conjugation Reaction (Thiol-Maleimide) mal_lipo->reaction peptide Cysteine-Containing Peptide peptide->reaction quenching 6. Quenching (Excess Thiol) reaction->quenching purification 7. Purification (Size-Exclusion) quenching->purification final_product Peptide-Conjugated Liposomes purification->final_product spr_analysis SPR Analysis (Binding to Target) final_product->spr_analysis drug_delivery Targeted Drug Delivery final_product->drug_delivery

Caption: Workflow for the preparation and conjugation of this compound liposomes.

Thiol-Maleimide Reaction Mechanism

The following diagram illustrates the chemical reaction between the maleimide group of this compound and a thiol group from a cysteine residue.

Caption: The thiol-maleimide Michael addition reaction.

References

An In-Depth Technical Guide to 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 16:0 MPB PE, a thiol-reactive lipid essential for bioconjugation and the development of advanced drug delivery systems. It covers the molecule's chemical identity, physicochemical properties, and detailed protocols for its application in creating functionalized liposomes for targeted therapies.

Chemical Identity and Properties

The full chemical name for this compound is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) .[1][2][3] The "16:0" designation refers to the two palmitoyl (B13399708) (hexadecanoyl) fatty acid chains, each with 16 carbon atoms and zero double bonds, attached to the glycerol (B35011) backbone.[4] The key functional component is the maleimidophenyl)butyramide (MPB) group, which is attached to the phosphoethanolamine (PE) headgroup. This maleimide (B117702) moiety is a thiol-reactive group that readily and selectively forms stable covalent thioether bonds with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides.[5][6][7]

This specific reactivity makes this compound a critical reagent for bioconjugation, enabling the attachment of targeting ligands like antibodies, peptides, or other biomolecules to the surface of lipid-based nanocarriers.[7][8]

The quantitative properties of this compound are summarized below, providing essential data for formulation and experimental design.

PropertyValueReferences
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[1][2][3]
Short Name This compound[1][3]
CAS Number 384835-50-1[1][2][5][9]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[1][2][5]
Formula Weight 955.183 g/mol [1][2][3]
Purity >99%[1][2][5]
Physical State Powder / Chloroform solution[3][5]
Storage Temperature -20°C[1][2][3]
Stability 1 Year at -20°C[1][2]

Mechanism of Action: Thiol-Maleimide Bioconjugation

The primary application of this compound is in the creation of functionalized liposomes or lipid nanoparticles (LNPs) for targeted drug delivery. The maleimide group is a highly efficient electrophile that selectively reacts with nucleophilic thiol (sulfhydryl) groups found on cysteine residues.[5][6] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) and results in a stable, covalent thioether linkage.[7]

This chemistry is a cornerstone of bioconjugation for several reasons:

  • High Selectivity: It specifically targets thiols, which are less abundant on protein surfaces than amines, allowing for more controlled and site-specific conjugation.[8]

  • Efficiency: The reaction is rapid and proceeds with high yield under aqueous conditions.

  • Stability: The resulting thioether bond is robust and stable in circulation, ensuring the targeting ligand remains attached to the nanocarrier until it reaches its destination.[7]

Incorporating this compound into a lipid formulation allows for the post-insertion conjugation of thiol-containing molecules to the surface of pre-formed liposomes. This strategy is widely used to develop antibody-drug conjugates (ADCs), targeted nanoparticles for cancer therapy, and various diagnostic agents.[6][7]

Thiol_Maleimide_Conjugation cluster_0 Components cluster_1 Reaction cluster_2 Product liposome (B1194612) Liposome (with this compound) reaction_node Michael Addition Reaction (pH 6.5-7.5) liposome->reaction_node Maleimide surface ligand Targeting Ligand (Peptide/Antibody with -SH group) ligand->reaction_node Thiol group conjugated_liposome Functionalized Liposome (Stable Thioether Bond) reaction_node->conjugated_liposome Covalent linkage

Logical workflow for thiol-maleimide bioconjugation.

Experimental Protocols

The following are generalized protocols for the formulation of maleimide-functionalized liposomes and subsequent conjugation to a thiol-containing peptide. These should be optimized for specific lipids and ligands.

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary structural lipid (e.g., DPPC, DSPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.0)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:MPB-PE), but this may require optimization.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., ~50°C for DPPC) to evaporate the solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the flask wall. Dry further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is heated above the lipid transition temperature.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane 11-21 times. This process yields a translucent suspension of SUVs with a defined size.

    • Store the resulting maleimide-functionalized liposomes at 4°C and use within 24-48 hours.

This protocol outlines the steps to covalently attach a cysteine-containing peptide to the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing peptide or protein, dissolved in conjugation buffer

  • Conjugation Buffer (e.g., HBS, pH 6.8)

  • Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)

Methodology:

  • Conjugation Reaction:

    • Add the thiol-peptide solution to the liposome suspension. A 1.5 to 5-fold molar excess of peptide to MPB-PE is a common starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protection from light.

  • Quenching:

    • To deactivate any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated peptide and excess quenching reagent from the final conjugated liposomes.

    • Size-Exclusion Chromatography (SEC) is highly effective. Pass the reaction mixture through a suitable SEC column (e.g., Sepharose CL-4B), collecting the fractions corresponding to the larger, liposomal product.

    • Alternatively, use dialysis against the desired final buffer using a membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa).

  • Characterization:

    • Characterize the final product for size (Dynamic Light Scattering), ligand conjugation efficiency (e.g., quantifying remaining free thiols with Ellman's reagent or using a labeled peptide), and stability.

Experimental_Workflow p1_start Start: Dissolve Lipids (DPPC, Chol, MPB-PE) in Chloroform p1_film 1. Form Thin Lipid Film (Rotary Evaporation) p1_start->p1_film p1_hydrate 2. Hydrate Film (Buffer, T > Tm) p1_film->p1_hydrate p1_extrude 3. Extrude (11-21x) (e.g., 100 nm membrane) p1_hydrate->p1_extrude p1_product Product: Maleimide-Liposomes p1_extrude->p1_product p2_start Start: Mix Liposomes with Thiol-Peptide p1_product->p2_start p2_incubate 4. Incubate (2-4h RT or O/N 4°C) p2_start->p2_incubate p2_quench 5. Quench Reaction (e.g., L-Cysteine) p2_incubate->p2_quench p2_purify 6. Purify Conjugate (SEC or Dialysis) p2_quench->p2_purify p2_product End: Purified, Functionalized Liposome Conjugate p2_purify->p2_product

Experimental workflow for liposome formulation and conjugation.

References

A Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DPPE) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as MPB-DPPE, is a maleimide-functionalized phospholipid that has emerged as a critical component in the development of targeted drug delivery systems. Its unique structure, combining the bilayer-forming properties of the phospholipid DPPE with the reactive maleimide (B117702) group, enables the covalent attachment of thiol-containing molecules, such as antibodies and peptides, to the surface of liposomes. This technical guide provides an in-depth overview of the core properties of MPB-DPPE, detailed experimental protocols, and the signaling pathways it can influence, serving as a comprehensive resource for researchers in the field of drug delivery and nanomedicine.

Core Properties of MPB-DPPE

The utility of MPB-DPPE in drug delivery stems from its distinct chemical and physical characteristics. These properties are crucial for the formulation of stable, functionalized liposomes capable of targeted delivery.

Physicochemical Properties

A summary of the key physicochemical properties of MPB-DPPE is presented in Table 1.

PropertyValueReference
Synonyms 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]Creative Enzymes
CAS Number 384835-50-1Creative Enzymes
Molecular Formula C₅₁H₈₅N₂NaO₁₁PMedchemExpress
Molecular Weight 955.183 g/mol Avanti Polar Lipids
Physical State Solid
Storage Temperature -20°CCreative Enzymes
Stability Recommended to be used within 1 day of incorporation into liposomes for conjugation[1]
Thermal Properties
LipidTransition Temperature (T_m)Reference
DPPE 63.1 °C

Researchers should consider that the incorporation of MPB-DPPE into a lipid bilayer, along with other lipids like cholesterol, will modulate the overall T_m of the resulting liposome (B1194612).

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of MPB-DPPE-containing liposomes and their subsequent conjugation to targeting moieties.

Preparation of MPB-DPPE Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating MPB-DPPE.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DPPE)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and MPB-DPPE in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Chol:MPB-DPPE), but this can be optimized depending on the application.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C). This will form a thin, uniform lipid film on the flask's inner surface.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the drug to be encapsulated) by adding the buffer to the flask and gently rotating it. The hydration temperature should be maintained above the T_m of the lipid mixture.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a liposome extruder. This should be performed at a temperature above the lipid T_m.

Conjugation of Thiol-Containing Ligands to MPB-DPPE Liposomes

The maleimide group of MPB-DPPE reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. This reaction is the basis for conjugating targeting ligands, such as antibodies or peptides, to the liposome surface.

Materials:

  • MPB-DPPE containing liposomes (prepared as described above)

  • Thiol-containing ligand (e.g., Fab' fragments of an antibody)

  • Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0-7.5)

  • Reducing agent (e.g., dithiothreitol, DTT, for antibody fragmentation)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Preparation of Thiolated Ligand:

    • If using a whole antibody, it may be necessary to generate fragments with free thiol groups (e.g., Fab'). This can be achieved by enzymatic digestion (e.g., with pepsin) followed by mild reduction with an agent like DTT to cleave the disulfide bonds in the hinge region.

    • Purify the thiolated ligand to remove excess reducing agent, for example, by using a desalting column.

  • Conjugation Reaction:

    • Mix the MPB-DPPE liposomes with the thiolated ligand in the reaction buffer at a molar ratio that provides a slight excess of maleimide groups to thiol groups.

    • Incubate the reaction mixture at room temperature for several hours or overnight at 4°C with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated ligand by size exclusion chromatography. The larger immunoliposomes will elute in the void volume of the column.

  • Quantification of Conjugation Efficiency:

    • The efficiency of conjugation can be determined by quantifying the amount of protein associated with the liposomes. This can be done using a protein assay (e.g., BCA assay) after separating the immunoliposomes from free protein. The amount of lipid can be quantified using a phosphate (B84403) assay. The conjugation efficiency is then expressed as the amount of protein per amount of lipid.

Characterization of MPB-DPPE Liposomes and Immunoliposomes

Thorough characterization is essential to ensure the quality and consistency of the prepared liposomal formulations.

ParameterMethodTypical ResultsReference
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm with a PDI < 0.2 for extruded liposomes. An increase in size is expected after antibody conjugation.[2][3]
Zeta Potential Electrophoretic Light Scattering (ELS)Can be near-neutral or slightly negative, depending on the lipid composition and buffer pH. A value of ±30 mV is generally considered to indicate a stable dispersion.[2][4]
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesicles with a visible lipid bilayer.
Conjugation Efficiency Protein and lipid quantification assaysVaries depending on the reaction conditions and ligand.
Stability Monitor size, PDI, and drug leakage over time at different storage conditions.Stable for several weeks to months when stored at 4°C.[5]

Signaling Pathways and Experimental Workflows

MPB-DPPE-containing immunoliposomes are powerful tools for targeted drug delivery, enabling the modulation of specific cellular signaling pathways implicated in disease. The following diagrams illustrate key concepts in the application of this technology.

Experimental Workflow for Targeted Liposome Development

The development of targeted liposomes involves a series of well-defined steps, from formulation to in vivo evaluation.

experimental_workflow cluster_formulation Formulation & Preparation cluster_conjugation Bioconjugation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation liposome_prep Liposome Preparation (Thin-film hydration & Extrusion) - DPPC, Cholesterol, MPB-DPPE drug_loading Drug Encapsulation liposome_prep->drug_loading conjugation Thiol-Maleimide Conjugation drug_loading->conjugation ligand_prep Ligand Preparation (e.g., Antibody fragmentation & thiolation) ligand_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification dls Size & Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem efficiency Conjugation Efficiency purification->efficiency stability Stability Studies purification->stability in_vitro In Vitro Studies (Cell uptake, cytotoxicity) purification->in_vitro in_vivo In Vivo Studies (Biodistribution, efficacy in animal models) in_vitro->in_vivo

Workflow for the development and evaluation of targeted liposomes.
Targeted Delivery to HER2-Positive Cancer Cells and Downstream Signaling

Immunoliposomes functionalized with anti-HER2 antibody fragments (e.g., Trastuzumab Fab') can specifically target cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the encapsulated cytotoxic drug (e.g., Doxorubicin) is released, leading to cell death.[6][7][8]

HER2_pathway cluster_liposome Targeted Drug Delivery cluster_cell HER2-Positive Cancer Cell liposome Anti-HER2 Immunoliposome (MPB-DPPE based) + Doxorubicin (B1662922) HER2 HER2 Receptor liposome->HER2 Binding & Internalization Doxorubicin Doxorubicin PI3K PI3K HER2->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis DNA DNA Damage Doxorubicin->DNA DNA->Apoptosis

Targeting the HER2 signaling pathway with immunoliposomes.

The binding of the immunoliposome to the HER2 receptor can lead to its internalization. The released doxorubicin then intercalates into the DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[9] Concurrently, the binding of the anti-HER2 antibody fragment can inhibit the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7]

Targeting the EGFR Signaling Pathway in Cancer

Similarly, liposomes functionalized with ligands targeting the Epidermal Growth Factor Receptor (EGFR) can be used to treat cancers where this receptor is overexpressed.[1][10][11]

EGFR_pathway cluster_liposome Targeted Drug Delivery cluster_cell EGFR-Overexpressing Cancer Cell liposome Anti-EGFR Immunoliposome (MPB-DPPE based) + TKI EGFR EGFR liposome->EGFR Binding & Internalization TKI Tyrosine Kinase Inhibitor (TKI) Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation TKI->EGFR Inhibition

References

An In-depth Technical Guide to 16:0 MPB PE: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE), a key reagent in the development of targeted drug delivery systems, diagnostic tools, and advanced research applications. We will delve into its chemical structure, functional properties, and the methodologies for its use in creating protein-lipid conjugates.

Structure and Chemical Properties of this compound

This compound is a maleimide-functionalized, thiol-reactive phospholipid.[1][2] Its structure consists of three primary components:

  • A Phosphoethanolamine (PE) Headgroup: This hydrophilic headgroup is a common component of biological membranes.

  • Two Palmitic Acid (16:0) Tails: These saturated 16-carbon fatty acid chains form the hydrophobic lipid bilayer.[1][2]

  • A 4-(p-maleimidophenyl)butyramide (MPB) Linker: This component provides the reactive maleimide (B117702) group, which is crucial for covalent conjugation to thiol-containing molecules.[1][3]

The full chemical name is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[3]
Molecular Weight 955.18 g/mol [3]
CAS Number 384835-50-1[1][2][3]
Form Powder[3]
Purity >99% (TLC)[3]
Storage Temperature -20°C[1][3]

Function and Applications

The primary function of this compound lies in its ability to covalently link thiol-containing molecules, such as proteins and peptides, to the surface of lipid bilayers, most notably liposomes.[4] This is achieved through the highly specific and efficient Michael addition reaction between the maleimide group of MPB PE and a sulfhydryl group (thiol) from a cysteine residue.[4]

This functionality makes this compound a valuable tool in a variety of research and development areas:

  • Targeted Drug Delivery: By conjugating antibodies or other targeting ligands to the surface of drug-loaded liposomes, this compound facilitates the specific delivery of therapeutic agents to target cells or tissues.

  • Vaccine Development: It is used to attach antigens to liposomes, which can act as adjuvants to enhance the immune response.

  • Diagnostic Imaging: Liposomes functionalized with targeting moieties via this compound can be used to deliver contrast agents to specific sites for enhanced imaging.

  • Model Membrane Studies: It aids in the creation of model membrane systems for studying protein-lipid interactions and membrane function.[5]

  • Biosensors: The specific binding properties of protein-conjugated liposomes can be harnessed for the development of sensitive biosensors.

Signaling and Cellular Uptake

While this compound itself is not known to be a signaling molecule, its incorporation into liposomes can influence their interaction with cells. Liposomes containing MPB-PE have been observed to be internalized by cells through caveolae-mediated endocytosis.[1] This uptake mechanism involves flask-shaped invaginations of the plasma membrane and can lead to the intracellular delivery of the liposome (B1194612) and its cargo.

Cellular_Uptake_Pathway Cellular Uptake via Caveolae-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Liposome Liposome (with this compound conjugate) Caveolae Caveolae Liposome->Caveolae Binding Caveosome Caveosome Caveolae->Caveosome Internalization Endoplasmic_Reticulum Endoplasmic Reticulum Caveosome->Endoplasmic_Reticulum Trafficking Golgi_Apparatus Golgi Apparatus Caveosome->Golgi_Apparatus Trafficking

Cellular uptake of MPB PE-containing liposomes.

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, this compound, and cholesterol (if used) in chloroform. A typical molar ratio is DPPC:Cholesterol:this compound of 55:40:5.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of theflask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate the extruder to a temperature above the phase transition temperature of the primary lipid (e.g., ~50°C for DPPC).

    • Load the MLV suspension into the extruder.

    • Pass the suspension through the polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 times) to form SUVs of a uniform size.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

Thiol-Maleimide Conjugation of Proteins to Liposomes

This protocol outlines the covalent attachment of a thiol-containing protein to the surface of this compound-containing liposomes.

Materials:

  • This compound-containing liposomes

  • Thiol-containing protein (e.g., an antibody or peptide with a cysteine residue)

  • Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0-7.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP, or Dithiothreitol, DTT) (optional, if protein thiols are oxidized)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation (Optional):

    • If the protein's thiol groups are in the form of disulfide bonds, they need to be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. DTT can also be used, but excess DTT must be removed before conjugation.

  • Conjugation Reaction:

    • Mix the this compound-containing liposomes with the thiol-containing protein in the reaction buffer. A typical molar ratio of maleimide to protein is 10:1 to 20:1.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if any components are light-sensitive.

  • Quenching:

    • Add a quenching reagent (e.g., cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Separate the protein-conjugated liposomes from unreacted protein and other reagents using size exclusion chromatography (SEC).

  • Characterization:

    • Quantify the amount of protein conjugated to the liposomes using a protein quantification assay (e.g., bicinchoninic acid assay, BCA).

    • Confirm the presence and integrity of the conjugated protein using SDS-PAGE and Western blotting.

Experimental_Workflow Experimental Workflow for Protein-Liposome Conjugation cluster_liposome_prep Liposome Preparation cluster_conjugation Thiol-Maleimide Conjugation cluster_purification_analysis Purification & Analysis Lipid_Film 1. Lipid Film Formation (DPPC, Cholesterol, this compound) Hydration 2. Hydration with Buffer Lipid_Film->Hydration Extrusion 3. Extrusion (e.g., 100 nm) Hydration->Extrusion Liposome_Characterization 4. DLS Characterization Extrusion->Liposome_Characterization Reaction 6. Conjugation Reaction Extrusion->Reaction Protein_Prep 5. Protein Thiol Reduction (Optional, with TCEP) Protein_Prep->Reaction Quenching 7. Quenching Unreacted Maleimides Reaction->Quenching Purification 8. Purification (SEC) Quenching->Purification Analysis 9. Characterization (BCA, SDS-PAGE) Purification->Analysis

Workflow for protein-liposome conjugation.

Quantitative Data

The efficiency of liposome functionalization and subsequent biological activity can be influenced by several factors. The following table summarizes some key quantitative parameters.

Table 2: Quantitative Parameters for this compound Applications

ParameterConditionResultReference(s)
Liposome Size Extrusion through 100 nm membrane~100-120 nm diameter-
Polydispersity Index (PDI) After extrusion< 0.2 (indicating a narrow size distribution)-
Conjugation Efficiency Optimal maleimide:thiol molar ratio (e.g., 2:1 to 5:1)58-84%-
Effect of MPB-PE Concentration on Dye Release 1 mol% MPB-PE vs. 5 mol% MPB-PEDrastic decrease in carboxyfluorescein release with lower MPB-PE concentration.-
Effect of Cholesterol on Dye Release Addition of 30 mol% cholesterol to POPC/MPB-PE vesiclesDrastically improves release kinetics of carboxyfluorescein.-

Conclusion

This compound is a versatile and indispensable tool for the covalent functionalization of lipid membranes. Its well-defined structure and reliable reactivity make it a cornerstone of modern bioconjugation strategies in drug delivery, diagnostics, and fundamental cell biology research. A thorough understanding of its properties and the optimization of experimental protocols are critical for the successful development of novel and effective liposomal systems. This guide provides a foundational understanding to aid researchers in the successful application of this important phospholipid.

References

An In-Depth Technical Guide to Maleimide-Functionalized Lipids for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-functionalized lipids, their core principles, and their application in advanced research and drug development. We will delve into the fundamental chemistry, experimental protocols, and quantitative data to equip you with the knowledge to effectively utilize these powerful tools in your work.

Introduction: The Power of Targeted Delivery

In the quest for more effective and targeted therapies, the ability to direct drugs, imaging agents, and nucleic acids to specific cells or tissues is paramount. Maleimide-functionalized lipids have emerged as a cornerstone technology in this field, enabling the precise conjugation of targeting moieties to the surface of lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] This surface modification transforms a passive delivery vehicle into an active, targeted system capable of recognizing and interacting with specific biological targets.

The key to this technology lies in the maleimide (B117702) group, a chemical entity that exhibits high reactivity and specificity towards thiol (-SH) groups, which are naturally present in the cysteine residues of proteins and peptides.[3][4] This highly efficient and selective reaction, known as the maleimide-thiol Michael addition, allows for the covalent attachment of a wide range of biomolecules, including antibodies, antibody fragments, peptides, and aptamers, to the surface of a lipid bilayer.[5][6]

The Core Chemistry: The Maleimide-Thiol Reaction

The effectiveness of maleimide-functionalized lipids hinges on the robust and specific nature of the maleimide-thiol reaction. This reaction is a type of Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[2][5][7]

Several factors influence the efficiency and specificity of this conjugation reaction:

  • pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, which competes with the desired conjugation reaction.[5]

  • Thiol Availability: Cysteine residues within proteins can exist as free thiols or as disulfide bonds. Since maleimides only react with free thiols, it is often necessary to reduce existing disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation.[3][4][5]

  • Reaction Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter that needs to be optimized for each specific conjugation. An excess of the maleimide-functionalized lipid is typically used to drive the reaction to completion.[5]

Key Components: Maleimide-Functionalized Lipids

A variety of maleimide-functionalized lipids are commercially available or can be synthesized.[8][9] A common and versatile example is DSPE-PEG-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]).[6] This lipid consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as the anchor, inserting into the lipid bilayer of the liposome (B1194612) or LNP.[6]

  • PEG (Polyethylene Glycol): A hydrophilic polymer that extends from the lipid bilayer surface. The PEG linker provides a "stealth" characteristic, reducing non-specific protein binding and prolonging circulation time in vivo. It also provides a flexible spacer for the attached targeting ligand.[6]

  • Maleimide: The reactive head group that enables the conjugation of thiol-containing molecules.[6]

The length of the PEG chain can be varied to optimize the properties of the final nanoparticle, such as its circulation half-life and the accessibility of the targeting ligand.[6]

Quantitative Data: Reaction Efficiencies and Formulation Stability

The success of any targeted delivery system relies on the efficiency of ligand conjugation and the stability of the final formulation. The following tables summarize key quantitative data gathered from various studies.

Table 1: Maleimide-Thiol Conjugation Efficiency

Targeting LigandMaleimide:Thiol Molar RatioReaction TimeTemperaturepHConjugation Efficiency (%)Reference
cRGDfK peptide2:130 minRoom Temp7.084 ± 4[3]
11A4 nanobody5:12 hoursRoom Temp7.458 ± 12[3]

Table 2: Stability of Maleimide-Functionalized Liposomes

Liposome Preparation MethodInitial Active Maleimide Groups (%)Active Maleimide Groups After Purification (%)Reference
Pre-insertion6332[10][11]
Post-insertion76Not specified[10][11]

Table 3: Physicochemical Properties of Doxorubicin-Loaded Liposomes

Liposome FormulationSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Efficiency (%)Reference
Lip/Dox~100-22.2Not specifiedNot specified[12]
M-Lip/Dox~100-399810[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving maleimide-functionalized lipids.

Preparation of Maleimide-Functionalized Liposomes

Two primary methods are used for preparing liposomes functionalized with maleimide lipids: pre-insertion and post-insertion.

5.1.1. Pre-insertion Method

In this method, the maleimide-functionalized lipid is included in the initial lipid mixture before liposome formation.

Protocol:

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids, including the maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide), in a suitable organic solvent (e.g., chloroform).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation.

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

5.1.2. Post-insertion Method

This method involves the insertion of maleimide-functionalized lipids into pre-formed liposomes. This can be advantageous for minimizing the hydrolysis of the maleimide group during liposome preparation.[10][11]

Protocol:

  • Prepare Pre-formed Liposomes: Prepare liposomes using the lipid film hydration and extrusion method described above, but without the maleimide-functionalized lipid.

  • Prepare Maleimide-Lipid Micelles:

    • Dissolve the maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) in an aqueous buffer to form micelles.

  • Incubation:

    • Mix the pre-formed liposomes with the maleimide-lipid micelles.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes). During this incubation, the maleimide-functionalized lipids will spontaneously insert into the bilayer of the pre-formed liposomes.

  • Purification: Remove unincorporated maleimide-lipids by size exclusion chromatography or dialysis.

Conjugation of Thiol-Containing Molecules to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody) to maleimide-functionalized liposomes.

Protocol:

  • Protein Preparation (Reduction of Disulfides - Optional):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

    • Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).

    • Add a 10- to 100-fold molar excess of a reducing agent like TCEP.

    • Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).[5]

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the maleimide-functionalized liposomes to the thiol-containing protein solution. The molar ratio of maleimide to protein should be optimized, but a starting point of 10-20 fold molar excess of maleimide is common.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5] Protect from light if using a fluorescently labeled protein.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol.

  • Purification:

    • Separate the protein-conjugated liposomes from unconjugated protein and other reactants using size exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis.

Visualizing the Processes: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Maleimide-Lipid Maleimide-Functionalized Lipid Conjugate Stable Thioether Bond (Lipid-Molecule Conjugate) Maleimide-Lipid->Conjugate Michael Addition (pH 6.5-7.5) Thiol-Molecule Thiol-Containing Molecule (e.g., Protein) Thiol-Molecule->Conjugate

Caption: The reaction mechanism of maleimide-thiol ligation.

Liposome_Functionalization_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_final_product Final Product Lipid_Film Lipid Film Hydration Extrusion Extrusion Lipid_Film->Extrusion Maleimide_Liposomes Maleimide-Functionalized Liposomes Extrusion->Maleimide_Liposomes Reaction Conjugation Reaction Maleimide_Liposomes->Reaction Thiol_Molecule Thiol-Containing Molecule Reduction Disulfide Reduction (optional, with TCEP) Thiol_Molecule->Reduction Reduction->Reaction Purification Purification Reaction->Purification Targeted_Liposomes Targeted Liposomes Purification->Targeted_Liposomes

Caption: Workflow for preparing targeted liposomes.

Cellular_Uptake_Pathway Targeted_Liposome Targeted Liposome (with Ligand) Binding Binding Targeted_Liposome->Binding Cell_Surface_Receptor Cell Surface Receptor Cell_Surface_Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation

Caption: Cellular uptake of targeted liposomes.

Applications in Research and Drug Development

Maleimide-functionalized lipids are instrumental in a wide array of research and therapeutic applications:

  • Targeted Drug Delivery: By conjugating antibodies or other targeting ligands, drugs encapsulated within liposomes or LNPs can be specifically delivered to cancer cells, immune cells, or other diseased tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[2][13]

  • Gene Delivery: Maleimide-functionalized LNPs are used to deliver nucleic acids like mRNA and siRNA to specific cell types for applications in gene therapy and vaccination.

  • Medical Imaging: The attachment of imaging agents to the surface of liposomes allows for targeted imaging of specific tissues or disease markers in vivo.

  • Fundamental Biological Studies: These functionalized lipids are valuable tools for studying receptor-ligand interactions, cellular uptake mechanisms, and intracellular trafficking pathways.[14][15][16]

Conclusion and Future Perspectives

Maleimide-functionalized lipids represent a mature and highly effective technology for the surface modification of lipid-based nanoparticles. The specificity and efficiency of the maleimide-thiol reaction, coupled with the versatility of lipid-based delivery systems, provide a powerful platform for the development of targeted therapeutics and advanced research tools.

Future advancements in this field may focus on the development of novel maleimide lipids with enhanced stability and reactivity, as well as the exploration of new targeting ligands to further broaden the scope of this technology. As our understanding of disease biology deepens, the ability to precisely target cells and tissues will become increasingly critical, ensuring that maleimide-functionalized lipids remain an indispensable tool for researchers and drug developers for years to come.

References

thiol-reactive lipids in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiol-Reactive Lipids in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutic and diagnostic agents by linking biomolecules to various substrates. Among the most powerful strategies is the surface modification of liposomes, versatile nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs.[1] Modifying the liposome (B1194612) surface with targeting ligands such as antibodies or peptides can dramatically enhance specificity for diseased cells, improving therapeutic efficacy while minimizing off-target toxicity.[2][3]

Thiol-reactive chemistry is a highly favored approach for liposome functionalization due to the unique reactivity of the sulfhydryl group found in cysteine residues.[4] This allows for site-specific conjugation under mild, physiological conditions. This guide provides a detailed technical overview of the three primary classes of thiol-reactive lipids used in bioconjugation: maleimide-lipids, pyridyldithiol-lipids, and vinyl sulfone-lipids. We will explore their reaction mechanisms, present quantitative data, provide detailed experimental protocols, and illustrate key workflows and applications.

Maleimide-Lipids: The Workhorse of Thiol Bioconjugation

Maleimide-functionalized lipids are the most widely used reagents for thiol-specific bioconjugation.[] The reaction's high specificity and efficiency at physiological pH have made it an indispensable tool for developing targeted drug delivery systems, including antibody-drug conjugates (ADCs).[]

Mechanism of Action

The core of maleimide (B117702) chemistry is the Michael addition reaction. The sulfhydryl (thiol) group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the maleimide's double bond. This reaction proceeds rapidly at a neutral pH (6.5-7.5) and results in the formation of a stable, covalent thioether bond.[][6] While highly selective for thiols over other functional groups like amines at this pH, it is crucial to control reaction conditions, as the maleimide group can undergo hydrolysis, especially at alkaline pH.[6]

Reaction Workflow: Maleimide-Thiol Conjugation

Maleimide_Conjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Liposome Liposome (with Maleimide-Lipid) Reaction Reaction Conditions - pH 7.0-7.5 - Room Temperature - 2-4 hours Liposome->Reaction Mix Biomolecule Biomolecule (Protein, Peptide) with free Thiol (-SH) Biomolecule->Reaction Conjugate Stable Thioether Bond (-C-S-C-) Reaction->Conjugate Michael Addition Purified Purified Liposome-Biomolecule Conjugate Conjugate->Purified Purification (e.g., SEC, Dialysis)

Caption: Workflow for conjugating a thiol-containing biomolecule to a maleimide-functionalized liposome.

Quantitative Data: Maleimide Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and the nature of the biomolecule. Optimization is recommended for each specific system.

BiomoleculeMaleimide:Thiol Molar RatioReaction TimepHTemperatureConjugation Efficiency (%)Reference
cRGDfK Peptide2:130 min7.0Room Temp84 ± 4%[7][8]
11A4 Nanobody5:12 hours7.4Room Temp58 ± 12%[8]

Note: Data is derived from studies using maleimide-functionalized nanoparticles, which provides a strong proxy for liposomal systems.[7][8] The stability of the maleimide group itself is also a critical parameter; storage of maleimide-functionalized nanoparticles at 20°C for 7 days can result in a 40% loss of reactivity.[8]

Experimental Protocol: Maleimide-Lipid Conjugation to a Thiolated Protein

This protocol outlines the steps for preparing maleimide-functionalized liposomes and conjugating a protein with available cysteine residues.

Materials:

  • Lipid mixture (e.g., HSPC:Cholesterol:DSPE-PEG-Maleimide at a desired molar ratio)

  • Thiolated protein (e.g., antibody Fab' fragment)

  • Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5, free of thiols)[6][9]

  • Reducing agent (e.g., TCEP)

  • Organic solvent (e.g., Chloroform/Methanol)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Liposome Preparation (Thin-Film Hydration & Extrusion): a. Dissolve the lipid mixture in an organic solvent.[10] b. Evaporate the solvent using a rotary evaporator to form a thin lipid film.[11] c. Dry the film under high vacuum for at least 4 hours to remove residual solvent.[11] d. Hydrate the lipid film with the degassed conjugation buffer by vortexing above the lipid transition temperature (Tc). This forms multi-lamellar vesicles (MLVs).[12] e. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes (e.g., 100 nm pore size) multiple times.[13][14]

  • Protein Preparation (Reduction of Disulfides): a. Dissolve the protein in the degassed conjugation buffer. b. If necessary, reduce existing disulfide bonds to generate free thiols. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] Note: Avoid DTT unless it can be removed prior to conjugation, as it will react with the maleimide groups.

  • Conjugation Reaction: a. Add the thiolated protein solution to the maleimide-liposome suspension. A 10-20 fold molar excess of maleimide groups to thiol groups is often a good starting point.[6] b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: a. Separate the protein-liposome conjugates from unreacted protein and other reagents using Size Exclusion Chromatography (SEC).[6]

Pyridyldithiol-Lipids: A Reversible Conjugation Strategy

Pyridyldithiol-functionalized lipids offer an alternative to maleimides, enabling conjugation through a disulfide exchange reaction. The key feature of this chemistry is that the resulting disulfide bond is cleavable by reducing agents, which can be exploited for drug release in the reducing environment of the cell cytoplasm.[4]

Mechanism of Action

The reaction involves a disulfide exchange between the thiol on the biomolecule and the pyridyldithiol group on the lipid. This reaction releases a pyridine-2-thione molecule, which has a characteristic absorbance that can be used to monitor the reaction's progress. The reaction proceeds efficiently over a range of pH values. The resulting disulfide bond (-S-S-) is stable under physiological conditions but can be cleaved by endogenous reducing agents like glutathione (B108866).

Reaction Workflow: Pyridyldithiol-Thiol Conjugation

Pyridyldithiol_Conjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Liposome Liposome (with Pyridyldithiol-Lipid) Reaction Reaction Conditions - Physiological pH - Room Temperature Liposome->Reaction Mix Biomolecule Biomolecule (Protein, Peptide) with free Thiol (-SH) Biomolecule->Reaction Conjugate Cleavable Disulfide Bond (-S-S-) Reaction->Conjugate Disulfide Exchange Purified Purified Liposome-Biomolecule Conjugate Conjugate->Purified Purification (e.g., SEC, Dialysis)

Caption: Workflow for conjugating a thiol-containing biomolecule to a pyridyldithiol-functionalized liposome.

Experimental Protocol: Two-Step Peptide-Lipid Conjugation

This protocol describes a robust method where the peptide is first conjugated to the thiol-reactive lipid, and the resulting lipopeptide is then incorporated into liposomes. This approach avoids potential issues with liposome aggregation during conjugation.[4]

Materials:

  • Thiol-reactive lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol, DPTE)

  • Activating reagent (e.g., 2,2'-dipyridyldisulfide, DPDS)

  • Cysteine-terminated peptide

  • Solvents (e.g., Methanol, Acetic Acid, THF)

  • Primary liposome-forming lipids (e.g., DOPC, Cholesterol)

Procedure:

  • Step 1: Activation of Thiol-Lipid a. Dissolve the thiol-lipid (e.g., DPTE) and a two-fold molar excess of DPDS in a methanol:acetic acid mixture.[4] b. Incubate the reaction under stirring for 48 hours at room temperature in the dark. This forms the activated lipid (aDPTE).[4] c. Purify the aDPTE using chromatography.

  • Step 2: Conjugation of Activated Lipid to Peptide a. Dissolve the purified aDPTE and the cysteine-containing peptide (at a 1:2 molar ratio of aDPTE:peptide) in a suitable solvent mixture (e.g., THF and Tris HCl buffer, pH 9).[15] b. Incubate the reaction under stirring for 48 hours at 20°C in the dark.[15] c. Purify the resulting lipopeptide conjugate.

  • Liposome Formulation: a. Prepare the final liposomes using the thin-film hydration method described previously. b. Include the purified lipopeptide conjugate in the initial lipid mixture along with the other structural lipids (e.g., DOPC, Cholesterol) at the desired molar percentage. c. Proceed with film formation, hydration, and extrusion as detailed in the maleimide protocol.

Vinyl Sulfone-Lipids: A Highly Stable Alternative

Vinyl sulfone lipids are emerging as a powerful alternative to maleimides for creating highly stable bioconjugates.[16] They react with thiols via a Michael addition, similar to maleimides, but the resulting thioether linkage is generally more resistant to degradation in vivo.[16][17]

Mechanism of Action

The vinyl group, activated by the adjacent electron-withdrawing sulfone group, is susceptible to nucleophilic attack by thiols. The reaction is highly selective for thiols over amines at neutral or mildly acidic pH.[16] At higher pH (e.g., pH 9), reactivity with amines can occur, a factor that must be controlled to ensure specific conjugation.[16] The resulting thioether bond is significantly more stable than the one formed by maleimides, which is prone to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream.[17][18]

Reaction Workflow: Vinyl Sulfone-Thiol Conjugation

Vinyl_Sulfone_Conjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Liposome Liposome (with Vinyl Sulfone-Lipid) Reaction Reaction Conditions - pH ~7.5 - Room Temperature - Slower than Maleimide Liposome->Reaction Mix Biomolecule Biomolecule (Protein, Peptide) with free Thiol (-SH) Biomolecule->Reaction Conjugate Highly Stable Thioether Bond (-C-S-C-) Reaction->Conjugate Michael Addition Purified Purified Liposome-Biomolecule Conjugate Conjugate->Purified Purification (e.g., SEC, Dialysis)

Caption: Workflow for conjugating a thiol-containing biomolecule to a vinyl sulfone-functionalized liposome.

Quantitative Data: Vinyl Sulfone Reaction Kinetics & Stability

While the reaction of vinyl sulfones with thiols is generally slower than that of maleimides, the resulting bond offers superior stability.[17]

FeatureVinyl Sulfone ChemistryReference
Reaction Rate The reaction rate of ethyl vinyl sulfone with hexanethiol is ~7 times higher than that of hexyl acrylate.[19]
The observed pseudo-first-order rate constant for glutathione reacting with a vinyl sulfone surface at pH 7.5 was 0.057 min⁻¹.[20]
Stability Vinyl sulfone conjugates show improved stability in human plasma compared to maleimide conjugates, with minimal thioether exchange with albumin.[17]
The resulting adduct is stable both in vitro and in vivo, showing higher stability than maleimide-based counterparts.[16]
Experimental Protocol: Vinyl Sulfone-Lipid Conjugation

This protocol is based on the general principles of vinyl sulfone chemistry and can be adapted for liposomal conjugation.

Materials:

  • Lipid mixture including a vinyl sulfone-functionalized lipid

  • Thiolated biomolecule (protein, peptide)

  • Conjugation buffer (e.g., Carbonate buffer, pH ~8.3, or PBS, pH 7.5)[21]

  • Purification column (e.g., SEC)

Procedure:

  • Liposome Preparation: Prepare vinyl sulfone-functionalized liposomes using the thin-film hydration and extrusion method as described previously.

  • Conjugation Reaction: a. Dissolve the thiolated biomolecule in the conjugation buffer. b. Mix the biomolecule solution with the vinyl sulfone-liposome suspension. c. The reaction kinetics are slower than for maleimides; incubation may require several hours (4-12 hours) at room temperature or 37°C to achieve sufficient conjugation.[17][21] Reaction progress should be monitored analytically.

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted materials.

Applications in Targeted Drug Delivery

The primary application for these bioconjugation strategies is the development of targeted liposomal drug delivery systems. By attaching a targeting ligand—such as an antibody fragment that recognizes a tumor-specific antigen or a peptide that binds to an overexpressed receptor—to the liposome surface, the therapeutic payload can be directed specifically to diseased cells.[22][23]

This active targeting mechanism typically involves the following steps:

  • Circulation: PEGylated liposomes circulate in the bloodstream, avoiding rapid clearance by the immune system.[2]

  • Recognition & Binding: The targeting ligand on the liposome surface binds to its specific receptor on the target cell membrane.[22]

  • Internalization: The liposome-receptor complex is internalized by the cell, often through receptor-mediated endocytosis.[1]

  • Drug Release: Once inside the cell (e.g., within an endosome), the liposome releases its encapsulated drug. Release can be triggered by the low pH of the endosome or, in the case of disulfide-linked conjugates, by the reducing environment of the cytoplasm.[1][2]

Mechanism: Targeted Liposome Delivery and Cellular Uptake

Targeted_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell Liposome Targeted Liposome (Ligand-Conjugated) Receptor Cell Surface Receptor Liposome->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release (e.g., low pH triggered) Endosome->DrugRelease 3. Endosomal Escape or Liposome Degradation Target Intracellular Target (e.g., DNA, Ribosome) DrugRelease->Target 4. Therapeutic Action

Caption: General mechanism of active targeting and cellular uptake for ligand-conjugated liposomes.

Summary and Comparison

FeatureMaleimide-LipidsPyridyldithiol-LipidsVinyl Sulfone-Lipids
Reaction Type Michael AdditionDisulfide ExchangeMichael Addition
Reactive Group Thiol (-SH)Thiol (-SH)Thiol (-SH)
Resulting Bond Thioether (-C-S-C-)Disulfide (-S-S-)Thioether (-C-S-C-)
Bond Stability Stable, but susceptible to retro-Michael reaction in vivo.[7][17]Stable, but cleavable by reducing agents (e.g., glutathione).[4]Highly stable, more resistant to in vivo degradation than maleimide adducts.[16][17]
Reaction Rate Very fast (minutes to few hours).[7][8]Moderate.Slower than maleimide (several hours).[17]
Optimal pH 6.5 - 7.5~7.0 - 9.0~7.5 (Thiol-specific); >9.0 (Amine reactivity increases).[16]
Key Advantage High reactivity, widely used, extensive literature.Reversible/cleavable linkage for triggered release.Forms highly stable conjugates ideal for in vivo applications.
Key Disadvantage Potential for conjugate instability in vivo due to thiol exchange.[17]Bond may be prematurely cleaved in circulation.Slower reaction kinetics compared to maleimide.

Conclusion

The choice of a thiol-reactive lipid for bioconjugation depends critically on the specific application. Maleimide-lipids offer a rapid and efficient method for creating stable conjugates and remain the most common choice. Pyridyldithiol-lipids provide a unique advantage with their cleavable disulfide bonds, making them suitable for applications requiring intracellular drug release triggered by the cell's reducing environment. For applications demanding the highest in vivo stability, such as long-circulating antibody-drug conjugates, the emerging class of vinyl sulfone-lipids presents a superior alternative, forming exceptionally robust thioether bonds. By understanding the distinct chemistry, advantages, and protocols associated with each class, researchers can select the optimal strategy to engineer advanced, targeted liposomal systems for therapeutic and diagnostic challenges.

References

An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Lipid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized, thiol-reactive lipid. It is a valuable tool for the covalent conjugation of sulfhydryl-containing molecules, such as peptides and proteins, to the surface of liposomes and other lipid-based nanoparticles. This functionalization is pivotal in the development of targeted drug delivery systems, diagnostic agents, and tools for studying membrane protein interactions.

Core Properties and Chemical Structure

This compound is a phospholipid featuring two palmitic acid (16:0) tails, a phosphoethanolamine headgroup, and a maleimidophenyl butyramide (B146194) (MPB) linker. The maleimide (B117702) group is a key functional moiety that selectively reacts with thiol (sulfhydryl) groups to form a stable thioether bond.[1] This reaction, a Michael addition, is efficient under mild, near-neutral pH conditions, making it ideal for conjugating sensitive biological molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonym 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), DPPE-maleimide
Molecular Formula C₅₁H₈₄N₂O₁₁PNa
Molecular Weight 955.18 g/mol
Form Powder
Storage Temperature -20°C
Solubility Soluble in chloroformInferred from liposome (B1194612) preparation protocols
Reactive Group Maleimide
Target Group Thiol (Sulfhydryl)[1][2]

Experimental Protocols

The use of this compound primarily involves two key experimental stages: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of thiol-containing molecules.

Preparation of Maleimide-Functionalized Liposomes

The most common method for preparing liposomes incorporating this compound is the thin-film hydration technique followed by extrusion.

Detailed Methodology:

  • Lipid Film Formation:

    • Co-dissolve the desired lipids, including this compound, in an organic solvent (typically chloroform). The molar percentage of this compound can be varied depending on the desired surface density of maleimide groups.

    • Create a thin lipid film on the inner surface of a round-bottom flask by evaporating the organic solvent using a rotary evaporator.

    • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation. The pH of the buffer should be maintained between 6.5 and 7.5 for optimal maleimide stability.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • This process is typically repeated several times to ensure a homogenous size distribution.

Liposome_Preparation_Workflow cluster_lipids Lipid Preparation cluster_process Liposome Formation cluster_output Final Product lipids Lipids in Organic Solvent film Thin Lipid Film Formation lipids->film Rotary Evaporation mpb_pe This compound mpb_pe->film hydration Hydration film->hydration Aqueous Buffer extrusion Extrusion hydration->extrusion Size Control liposomes Maleimide-Functionalized Liposomes extrusion->liposomes

Diagram 1: Workflow for the preparation of maleimide-functionalized liposomes.
Thiol-Maleimide Bioconjugation

This protocol outlines the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.

Detailed Methodology:

  • Preparation of Thiolated Molecule:

    • Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH between 7.0 and 7.5.[2] Common buffers include PBS and HEPES.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.[2]

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the thiolated molecule solution.

    • The molar ratio of maleimide groups on the liposomes to the thiol groups on the molecule is a critical parameter that influences conjugation efficiency. A molar excess of maleimide is often used.[2]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[2]

  • Quenching of Unreacted Maleimides (Optional):

    • To block any unreacted maleimide groups, a small molecule thiol, such as L-cysteine, can be added to the reaction mixture after the desired incubation time.

  • Purification:

    • Remove the unconjugated protein/peptide and quenching agent from the functionalized liposomes using techniques such as size exclusion chromatography or dialysis.

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_mechanism Thiol-Maleimide Reaction Mechanism liposome Maleimide-Liposome mixing Mixing in Buffer (pH 7.0-7.5) liposome->mixing thiol Thiol-containing Molecule (R-SH) thiol->mixing incubation Incubation (RT or 4°C) mixing->incubation Michael Addition conjugated_liposome Conjugated Liposome (Stable Thioether Bond) incubation->conjugated_liposome mechanism R-SH + Maleimide -> Thioether

Diagram 2: Experimental workflow for thiol-maleimide conjugation to liposomes.

Quantitative Data and Characterization

The successful formulation of this compound-containing liposomes and their conjugates requires thorough characterization. Key parameters include liposome size, surface charge (zeta potential), and conjugation efficiency.

Table 2: Influence of this compound Concentration on Liposome Properties and Functional Outcomes

Lipid Composition (molar ratio)Hydrodynamic Radius (nm)Zeta Potential (mV)Functional OutcomeReference
POPC:MPB-PE (95:5)~100-33.6Efficient carboxyfluorescein (CF) release triggered by peptide conjugation[3]
POPC:MPB-PE:Cholesterol (65:5:30)~100Not specifiedMore efficient CF release compared to liposomes without cholesterol[4]
POPC:DPPC:MPB-PE (47.5:47.5:5)Not specified-27.4Altered peptide-membrane interaction and CF release kinetics[3]
POPC:DPPC:MPB-PE:Cholesterol (32.5:32.5:5:30)Not specifiedNot specifiedFurther modulation of peptide-induced phase separation and release[3]
POPC:POPG:MPB-PE (47.5:47.5:5)Not specified-74.6Significantly more negative surface charge[3]

Table 3: Thiol-Maleimide Conjugation Efficiency under Various Conditions

Maleimide:Thiol Molar RatioLigandReaction TimeConjugation Efficiency (%)Reference
2:1cRGDfK peptide30 min84 ± 4[1][5][6]
5:111A4 nanobody2 hours58 ± 12[1][5][6]
10:1 - 20:1General proteins2 hours to overnightRecommended starting range for optimization[2]

Signaling Pathways and Mechanism of Action

This compound itself is not known to directly participate in or modulate specific intracellular signaling pathways. Its primary role is to serve as a structural component of the lipid bilayer and as a reactive moiety for the covalent attachment of other molecules. The biological effects observed with this compound-functionalized liposomes are therefore attributable to the conjugated molecule (e.g., a targeting peptide that binds to a specific cell surface receptor) or the encapsulated cargo (e.g., a drug that acts on an intracellular target).

The mechanism of action of the conjugation chemistry is the Michael addition reaction between the thiol group of a cysteine residue and the double bond of the maleimide ring.[1] This reaction is highly specific for thiols at near-neutral pH, which minimizes side reactions with other amino acid residues.[1][7]

Diagram 3: Logical relationship of the thiol-maleimide conjugation reaction.

Conclusion

This compound is a versatile and indispensable tool in the field of drug delivery and bioconjugation. Its ability to form stable thioether linkages with sulfhydryl-containing molecules under mild conditions allows for the creation of sophisticated, functionalized lipid nanoparticles. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, from initial liposome formulation to the characterization of the final conjugated product. Careful optimization of the lipid composition and conjugation conditions is crucial for achieving the desired physicochemical properties and biological activity of the final construct.

References

An In-depth Technical Guide to 16:0 MPB PE: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 16:0 MPB PE, is a versatile, maleimide-functionalized, thiol-reactive lipid. Its unique structure, comprising a phosphoethanolamine headgroup, two palmitic acid tails (16:0), and a maleimidophenyl butyramide (B146194) moiety, makes it an invaluable tool in bioconjugation and the formulation of advanced drug delivery systems.[1] The maleimide (B117702) group exhibits high reactivity towards sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins and peptides. This specificity allows for the covalent attachment of biomolecules to lipid bilayers, such as those of liposomes, enabling the creation of targeted and functionalized nanocarriers.[2] This guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, reaction mechanisms, experimental protocols, and applications in studying cellular signaling pathways.

Physicochemical Properties and Structure

The amphipathic nature of this compound, with its hydrophilic phosphoethanolamine headgroup and hydrophobic palmitoyl (B13399708) tails, allows for its seamless integration into lipid bilayers. The key functional component is the maleimide group, which is attached to the headgroup via a butyramide linker.

PropertyValueReference
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[3]
Molecular Formula C₅₁H₈₅N₂NaO₁₁P
Molecular Weight 955.18 g/mol [3]
CAS Number 384835-50-1[3]
Physical Form Powder
Solubility Soluble in chloroform (B151607)[2]
Storage Temperature -20°C[3]

Core Functionality: The Maleimide-Thiol Reaction

The primary utility of this compound lies in its ability to covalently bind to thiol-containing molecules through a Michael addition reaction. This reaction is highly specific for thiols under controlled pH conditions, making it an ideal method for bioconjugation.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's double bond. This forms a stable thioether linkage. The optimal pH range for this reaction is between 6.5 and 7.5. Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, which competes with the thiol addition.

Mechanism of Maleimide-Thiol Conjugation.
Quantitative Analysis of Conjugation

The efficiency of the maleimide-thiol conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. A study by Insights into maleimide-thiol conjugation chemistry provides valuable quantitative data on the conjugation of thiol-containing ligands to maleimide-functionalized nanoparticles, which can serve as a guide for optimizing reactions with this compound.

LigandMaleimide:Thiol Molar RatioReaction Time (minutes)Conjugation Efficiency (%)
cRGDfK2:13084 ± 4
11A4 Nanobody5:112058 ± 12

Data adapted from a study on maleimide-functionalized nanoparticles, providing insights into reaction optimization.

Experimental Protocols

Preparation of this compound-Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipids

  • Cholesterol (optional, for modulating membrane fluidity)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including this compound, in chloroform in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 55:40:5.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids (for DPPC, this is >41°C).

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

    • Pass the liposome (B1194612) suspension through the membrane multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C.

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate with Buffer dry->hydrate Lipid Film extrude Extrude for Uniform Size hydrate->extrude final final extrude->final Functionalized Liposomes

Workflow for Liposome Preparation.
Conjugation of a Thiol-Containing Peptide to this compound Liposomes

Materials:

  • This compound-containing liposomes

  • Thiol-containing peptide

  • Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

Procedure:

  • Peptide Preparation (Optional):

    • If the peptide's thiol groups are oxidized (forming disulfide bonds), pre-treat the peptide with a reducing agent like TCEP to ensure the availability of free thiols.

  • Conjugation Reaction:

    • Mix the this compound-containing liposomes with the thiol-containing peptide in the reaction buffer. The molar ratio of maleimide groups to thiol groups should be optimized (e.g., starting with a 5:1 to 10:1 excess of maleimide).

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching:

    • Add a molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups on the liposomes.

  • Purification:

    • Remove the unconjugated peptide and excess quenching reagent by a suitable method such as dialysis or size exclusion chromatography.

Application in a Cellular Signaling Pathway: PI4P Synthesis

A key application of this compound is in the reconstitution of cellular signaling pathways on the surface of liposomes. By covalently attaching enzymes to the liposome surface, their activity and interaction with membrane-bound substrates can be studied in a controlled environment. A notable example is the study of phosphatidylinositol 4-kinase (PI4K), an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid.

In a study by de-la-Torre et al. (2024), a cysteine-mutated PI4K was covalently attached to liposomes containing a maleimide-functionalized lipid (18:1 MPB PE, a close analog of this compound). This allowed for the investigation of PI4P synthesis on the membrane surface.

G liposome Liposome (with this compound & PI) adp ADP liposome->adp pi4p PI4P (Signaling Lipid) liposome->pi4p Phosphorylation of PI pi4k PI 4-Kinase (with Cysteine) pi4k->liposome Covalent Attachment (Maleimide-Thiol) atp ATP atp->liposome Energy Source

PI4P Synthesis on a Functionalized Liposome.
Quantitative Data from a Reconstituted Signaling System

The activity of the liposome-bound PI4K can be quantified by measuring the production of PI4P over time. The following data, adapted from the study on the analogous 18:1 MPB PE system, demonstrates the kinase activity.

ConditionPI4P Produced (µM)
PI4K attached to MPB-PE-containing liposomes~2.0
PI4K with liposomes lacking MPB-PENear zero

This data highlights the necessity of covalent attachment for the localized enzymatic activity on the liposome surface.

Experimental Protocol: In Vitro Kinase Assay

Materials:

  • PI4K-conjugated liposomes containing PI

  • Kinase assay buffer (e.g., HKM7 buffer: HEPES, KCl, MgCl₂)

  • [γ-³²P]ATP (for radioactive detection) or a fluorescent PI4P biosensor

  • Scintillation counter or fluorescence spectrometer

Procedure:

  • Reaction Initiation:

    • Incubate the PI4K-conjugated liposomes in the kinase assay buffer.

    • Initiate the reaction by adding ATP (containing a trace amount of [γ-³²P]ATP).

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Lipid Extraction:

    • Stop the reaction and extract the lipids using a suitable organic solvent mixture (e.g., chloroform/methanol).

  • Quantification:

    • Quantify the amount of radiolabeled PI4P produced using a scintillation counter. Alternatively, a fluorescent biosensor that binds to PI4P can be used to monitor its production in real-time.

Conclusion

This compound is a powerful tool for researchers in drug development and cell biology. Its ability to form stable covalent linkages with thiol-containing biomolecules enables the creation of sophisticated, functionalized liposomal systems. These systems are instrumental in the development of targeted drug delivery vehicles and for the in vitro reconstitution and study of complex cellular signaling pathways. The detailed understanding of its reaction chemistry and the application of robust experimental protocols, as outlined in this guide, will facilitate its effective use in advancing biomedical research.

References

An In-depth Technical Guide to 16:0 MPB PE: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), commonly referred to as 16:0 MPB PE, is a maleimide-functionalized, thiol-reactive lipid.[1][2][3] It is a valuable tool in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles, as well as in the creation of antibody-drug conjugates (ADCs) and functionalized nanocarriers for therapeutic and diagnostic applications.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for its use.

Core Properties of this compound

This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE), where the headgroup is modified with a maleimidophenyl)butyramide group.[1] This modification introduces a reactive maleimide (B117702) moiety that can specifically form a stable covalent thioether linkage with sulfhydryl (thiol) groups present in molecules such as peptides, proteins, or antibodies.[1]

PropertyValue
Synonyms 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
Molecular Formula C₅₁H₈₄N₂O₁₁PNa
Molecular Weight 955.18 g/mol [1]
Purity Typically >99%
Physical Form Powder

Solubility of this compound

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its structure and common applications, the following qualitative solubility characteristics can be inferred:

  • Organic Solvents: As a lipid, this compound is expected to be soluble in chlorinated organic solvents such as chloroform (B151607) and dichloromethane. It is also likely to be soluble in a mixture of chloroform and methanol.

  • Aqueous Solutions: While the long hydrocarbon tails make it insoluble in pure water, this compound can be dispersed in aqueous buffers to form liposomes or micelles, especially when mixed with other lipids. The polar headgroup facilitates its orientation at the lipid-water interface. For practical use in forming liposomes, it is often dissolved in an organic solvent first, which is then evaporated to form a thin lipid film before hydration with an aqueous buffer.

Stability of this compound

The stability of this compound can be considered in two states: as a standalone product and after conjugation to a thiol-containing molecule.

ConditionRecommendationRationale
Storage (Unconjugated) Store at -20°C in a dry, dark environment.To prevent hydrolysis of the maleimide group and oxidation of the lipid chains.
Long-term Stability (Unconjugated) Stable for at least one year when stored properly.Manufacturer's specification.
Stability in Solution (Unconjugated) The maleimide group is susceptible to hydrolysis, especially at neutral to basic pH.Hydrolysis of the maleimide ring prevents its reaction with thiols. It is recommended to use freshly prepared solutions or store them for short periods at low temperatures.
Stability (Post-conjugation) The resulting thioether bond is generally stable. However, retro-Michael reactions can occur, leading to cleavage of the conjugate, especially in the presence of other thiols.The stability of the conjugate can be enhanced by hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened product.[4][5]

Experimental Protocols

Protocol 1: Determination of Lipid Solubility (General Method)

This protocol provides a general method for assessing the solubility of lipids like this compound in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., chloroform, methanol, ethanol, DMSO)

  • Small glass vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh a small, known amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the lipid has completely dissolved, it is considered soluble at that concentration.

  • If the lipid has not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved or it becomes clear that the lipid is insoluble.

  • Record the approximate concentration at which the lipid dissolves for each solvent.

Protocol 2: Preparation of Liposomes Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol (optional)

  • Chloroform

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator or nitrogen stream

  • Bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a 95:5 molar ratio of primary lipid to this compound) in chloroform.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.

    • Allow the lipid film to hydrate for 1-2 hours with occasional vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form uniformly sized liposomes, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired pore size membrane (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (typically 11-21 passes). This will result in a suspension of small unilamellar vesicles (SUVs).

    • Store the prepared liposomes at 4°C.

Protocol 3: Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol outlines the steps for conjugating a cysteine-containing peptide to the surface of pre-formed liposomes containing this compound.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 2)

  • Thiol-containing peptide

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to separate unconjugated peptide

Procedure:

  • Dissolve the thiol-containing peptide in the reaction buffer.

  • Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to reactive lipid is 1:10 to 1:20, but this may need to be optimized.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • After the incubation, separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography.

  • The resulting functionalized liposomes are ready for use in downstream applications.

Visualizations

Bioconjugation Workflow of this compound

The following diagram illustrates the general workflow for utilizing this compound in the preparation of functionalized liposomes for targeted applications.

Bioconjugation_Workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Final Product lipid_mix Lipid Mixture (e.g., DSPC, Cholesterol, this compound) dissolve Dissolve in Organic Solvent lipid_mix->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude mpb_lipo MPB-PE Containing Liposomes extrude->mpb_lipo conjugation_step Incubate Liposomes with Thiol Molecule (pH 7.2-7.5) mpb_lipo->conjugation_step thiol_molecule Thiol-Containing Molecule (Peptide, Antibody, etc.) thiol_molecule->conjugation_step purify Purify by Size Exclusion Chromatography conjugation_step->purify final_product Functionalized Liposomes for Targeted Delivery purify->final_product

Caption: Workflow for creating functionalized liposomes using this compound.

This guide provides essential information for researchers and drug development professionals working with this compound. By understanding its core properties and following established protocols, this versatile lipid can be effectively employed to create advanced and targeted therapeutic and diagnostic agents.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposomes. These liposomes are functionalized with maleimide (B117702) groups, which are highly reactive towards thiol groups, making them ideal carriers for the targeted delivery of cysteine-containing peptides, proteins, and other therapeutic molecules.[1]

Introduction

Maleimide-functionalized liposomes serve as a versatile platform for bioconjugation, enabling the covalent attachment of various ligands to the liposome (B1194612) surface.[2] The maleimide group specifically and efficiently reacts with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[3][4] This targeted conjugation strategy is widely employed in drug delivery research to enhance the therapeutic efficacy and specificity of encapsulated agents.[2][5] The this compound lipid contains two palmitic acid tails, providing a stable lipid bilayer structure.[1]

Quantitative Data Summary

The following tables summarize typical lipid compositions and characterization parameters for the preparation of maleimide-functionalized liposomes as reported in the literature.

Table 1: Example Lipid Formulations for Maleimide-Functionalized Liposomes

Principal LipidHelper Lipid(s)Functionalized LipidMolar RatioReference
POPC-MPB-PE95:5[6][7]
POPCCholesterolMPB-PE65:30:5[6][7]
GGLGCholesterol, PEG5000-DSPEMaleimide-PEG5000-Glu2C185:5:0.03:0.03[5]
PCCholesterolMPB-PE2:1 (molar) with varying MPB-PE[8]
POPCMPB-PE, Liss-Rhod-PE-94.5:5:0.5[9]
POPCMPB-PE, Liss-Rhod-PE, Cholesterol-64.5:5:0.5:30[9]

Table 2: Typical Physicochemical Characterization of Liposomes

ParameterTypical ValueMethod of Determination
Particle Size (Diameter)80 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.4Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%HPLC, Spectrophotometry
Zeta PotentialVariable depending on lipid compositionElectrophoretic Light Scattering

Experimental Protocols

This section details the thin-film hydration method followed by extrusion for the preparation of this compound liposomes. This is a widely used and reproducible technique.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)

  • Cholesterol

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of lipids (e.g., DPPC, Cholesterol, and this compound in a specific molar ratio) in a chloroform/methanol mixture (typically 2:1 v/v).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane by pushing the plunger of the loaded syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Conjugation of Cysteine-Containing Molecules:

  • Peptide/Protein Preparation: Dissolve the cysteine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5). It is crucial to ensure the thiol group is in its reduced form. If necessary, treat the molecule with a reducing agent like DTT and subsequently remove the reducing agent.[10]

  • Conjugation Reaction:

    • Add the solution of the cysteine-containing molecule to the prepared this compound liposome suspension. A typical molar ratio of maleimide to thiol is in the range of 1:1 to 10:1.[11]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.

  • Purification: Remove the unconjugated peptide/protein by size exclusion chromatography or dialysis.

Visualizations

Diagram 1: Experimental Workflow for this compound Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate extrude Extrude through Membrane (LUVs) hydrate->extrude liposomes This compound Liposomes extrude->liposomes mix Incubate Liposomes with Molecule liposomes->mix cysteine Cysteine-containing Molecule cysteine->mix purify Purify Conjugate mix->purify final Functionalized Liposomes purify->final

Caption: Workflow for the preparation and functionalization of this compound liposomes.

Diagram 2: Thiol-Maleimide Conjugation Chemistry

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product liposome Liposome with Surface MPB-PE (Maleimide) conjugate Stable Thioether Bond (Liposome-S-R) liposome->conjugate Michael Addition thiol Cysteine-containing Ligand (R-SH) thiol->conjugate

References

Application Notes & Protocols: Covalent Conjugation of Peptides to Liposomes using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of liposome (B1194612) surfaces with targeting ligands, such as peptides, is a critical strategy for enhancing drug delivery to specific cells or tissues. This process improves therapeutic efficacy while minimizing off-target effects. One of the most robust and widely used methods for this bioconjugation is the reaction between a maleimide-functionalized lipid incorporated into the liposome bilayer and a thiol-containing peptide.

This document provides a detailed protocol for conjugating cysteine-containing peptides to pre-formed liposomes using 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). The this compound contains a maleimide (B117702) headgroup that specifically reacts with the sulfhydryl (thiol) group of a cysteine residue on a peptide, forming a stable covalent thioether bond.[1][2] This reaction, a form of Michael addition, is highly efficient and chemoselective when conducted under mild conditions, typically at a neutral pH.[3]

Principle of Thiol-Maleimide Conjugation

The core of this technique is the reaction between the maleimide group of MPB-PE, which is integrated into the liposome's lipid bilayer, and the thiol group from a cysteine residue on the peptide. This "click chemistry" reaction is rapid and specific at a pH range of 6.5-7.5, where the thiol group is reactive and side reactions with other amino acids, like amines, are minimized.[3] The result is a stable, covalently linked peptide-liposome conjugate.

Caption: Chemical reaction between a thiol-containing peptide and an MPB-PE lipid on the liposome surface.

Experimental Workflow Overview

The overall process involves four main stages: 1) Preparation of liposomes containing this compound, 2) The conjugation reaction with the thiol-peptide, 3) Purification to remove unreacted components, and 4) Characterization of the final product.

G cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Liposome Preparation B 1. Mix Lipids in Organic Solvent (e.g., PC, Chol, PEG-DSPE, this compound) C 2. Create Thin Lipid Film (Rotary Evaporation) B->C D 3. Hydrate (B1144303) Film with Buffer C->D E 4. Extrude to Form Unilamellar Vesicles (e.g., through 100 nm membrane) D->E H 6. Mix Liposomes and Peptide (Incubate at Room Temperature) E->H F Phase 2: Conjugation G 5. Prepare Thiol-Peptide Solution (in degassed, pH 7.0 buffer) G->H J 7. Separate Conjugates from Free Peptide (Size Exclusion Chromatography) H->J I Phase 3: Purification L 8. Analyze Size, Zeta Potential, Peptide Density J->L K Phase 4: Characterization M Final Product: Peptide-Conjugated Liposomes L->M

Caption: Step-by-step workflow for the preparation and purification of peptide-conjugated liposomes.

Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol uses the well-established thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.[4]

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DSPE-PEG2000)

  • This compound

  • Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: HEPES buffered saline (HBS), pH 6.5-7.0, degassed.

  • Equipment: Rotary evaporator, bath sonicator, liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve the lipids in the organic solvent. A typical molar ratio might be DPPC:Cholesterol:DSPE-PEG2000:this compound at 55:40:3:2. The amount of this compound can be varied (e.g., 1-5 mol%) depending on the desired peptide density.[5]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the primary lipid. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Add the degassed hydration buffer to the flask and hydrate the lipid film by gentle rotation. This process forms multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To create unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a liposome extruder.[6] This should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

  • Storage: Store the prepared liposomes at 4°C. For best results, use within 1-2 days.

Protocol 2: Thiol-Maleimide Conjugation Reaction

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Cysteine-containing peptide

  • Reaction Buffer: HEPES buffer (20 mM, 150 mM NaCl, pH 7.0-7.2), degassed.

  • Optional: EDTA (1-2 mM) to chelate trace metals and reduce thiol oxidation.

Methodology:

  • Peptide Preparation: Dissolve the peptide in the degassed reaction buffer immediately before use to minimize oxidation of the thiol group. If the peptide has formed disulfide dimers, it may need to be treated with a reducing agent (e.g., TCEP) followed by removal of the agent.

  • Reaction Setup: In a sterile tube, mix the maleimide-functionalized liposomes with the peptide solution. The molar ratio of peptide to MPB-PE can range from 1:1 to 1:5, which may require optimization.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups on the liposome surface.

Protocol 3: Purification of Peptide-Liposome Conjugates

Purification is essential to remove unreacted peptide, which could interfere with downstream applications and analysis.[6][7]

Materials:

  • Conjugation reaction mixture

  • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-75)

  • Elution Buffer: Isotonic buffer such as PBS or HBS, pH 7.4.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 3 column volumes of the elution buffer.

  • Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column.

  • Elution: Begin eluting the sample with the buffer. The larger peptide-liposome conjugates will elute first in the void volume, while the smaller, free peptide molecules will be retained longer and elute in later fractions.[6]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for peptide) and/or light scattering (for liposomes).

  • Pooling: Pool the fractions containing the purified peptide-liposome conjugates.

Data Presentation and Optimization Parameters

The efficiency of conjugation and the final characteristics of the liposomes depend on several key parameters that can be optimized for each specific peptide and lipid formulation.

ParameterTypical RangeRationale & Considerations
This compound Molar % 1 - 10 mol%Higher percentages increase the number of reaction sites but may affect bilayer stability.[5]
Peptide:MPB-PE Molar Ratio 0.5:1 to 2:1A slight excess of peptide can drive the reaction to completion. Large excesses will require more extensive purification.
Reaction pH 6.5 - 7.5Optimal range for thiol-maleimide reaction.[3] pH > 7.5 may lead to competitive reaction with amines; pH < 6.5 reduces thiol reactivity.
Reaction Time 2 - 12 hoursThe reaction is typically rapid, but longer incubation can ensure maximum conjugation. Monitor for liposome stability over time.
Temperature 4°C - 25°CRoom temperature is usually sufficient. 4°C can be used for sensitive peptides or to minimize degradation during long incubations.
Peptide Density 0.5 - 2.0 mol%The final surface density of the peptide is a critical parameter for biological activity and cellular uptake.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Peptide thiol groups are oxidized (dimerized).2. Maleimide group hydrolysis.3. Incorrect reaction pH.1. Use fresh, degassed buffers. Pre-treat peptide with a reducing agent (TCEP).2. Prepare liposomes fresh and use promptly. Avoid pH > 8.3. Ensure reaction buffer pH is between 6.5 and 7.5.
Liposome Aggregation 1. High peptide density causing charge neutralization or bridging.2. Peptide is hydrophobic and inserting into the bilayer.3. Insufficient PEGylation.1. Reduce the molar percentage of MPB-PE or the peptide:lipid ratio.2. Use a more hydrophilic peptide sequence or add a hydrophilic linker.3. Ensure adequate (e.g., 3-5 mol%) PEG-lipid is included in the formulation.
Free Peptide in Final Product Inefficient purification.1. Use a longer SEC column or one with a more appropriate separation range.2. Optimize fraction collection to better resolve conjugates from free peptide.

References

Application Notes and Protocols for Protein Lipidation Studies using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation is a critical post-translational modification that governs protein localization, trafficking, and function. The covalent attachment of lipids, such as the 16-carbon fatty acid palmitate, to proteins can modulate their interaction with cellular membranes and their participation in signaling cascades. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) is a thiol-reactive lipid probe that allows for the labeling and investigation of proteins with available cysteine residues. The maleimide (B117702) group reacts specifically with the thiol group of cysteines, forming a stable thioether bond. This enables the direct conjugation of a 16:0 phosphoethanolamine lipid moiety to proteins, facilitating studies on the effects of lipidation on protein behavior.

These application notes provide a comprehensive overview of the use of this compound in protein lipidation studies, including detailed experimental protocols, data presentation, and visualizations of relevant workflows and pathways.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound and related reagents in protein and liposome (B1194612) modification studies.

Table 1: Reagents and Molar Ratios for Liposome and Peptide Conjugation

ComponentStock ConcentrationMolar Ratio (Lipid:Peptide)Reference
This compound5 mg/mL25:1[1]
18:1 MPB PE5 mg/L-[1]
Peptide (with terminal cysteine)-1[2]
TCEP-10[2]

Table 2: Incubation and Reaction Conditions

ParameterConditionDurationTemperatureReference
Liposome-Protein ConjugationpH 7.0at least 12 hours4°C[1]
Peptide-Lipid Conjugation-Monitored by LC-MS37°C[2]
Cellular Association Assay0.02 mg/mL NPs4 hours37°C[1]

Experimental Protocols

Protocol 1: Covalent Conjugation of a Cysteine-Containing Peptide to this compound

This protocol describes the synthesis of a lipid-peptide conjugate for use in various biochemical and cellular assays.[2]

Materials:

  • hPTH(1-14)-(GS)8-Cys-CONH2 peptide

  • This compound

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (CH3CN)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Argon gas

  • LC-MS system

  • HPLC system with a reverse-phase C8 column

Procedure:

  • Prepare a stock solution of the peptide in 1X PBS (pH 7.4).

  • Dry the this compound lipid under a stream of argon gas.

  • Dissolve the dried lipid in a 3:1 mixture of 1X PBS and acetonitrile.

  • Mix the peptide (1 equivalent) and the lipid (3 equivalents) in a reaction vessel.

  • Add TCEP (10 equivalents) to the mixture to prevent the formation of disulfide bonds between peptides.

  • Incubate the reaction at 37°C.

  • Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, purify the lipid-peptide conjugate by HPLC using a reverse-phase C8 column.

  • Confirm the mass of the purified product by LC-MS.

Protocol 2: Preparation of this compound-Containing Liposomes for Protein Conjugation

This protocol details the preparation of liposomes functionalized with this compound for the covalent attachment of proteins.[1]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • This compound

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Sonicator

  • Extruder with 50 nm and 100 nm membranes

Procedure:

  • Prepare a lipid solution by mixing DSPC (65 mol%), cholesterol (24 mol%), DSPG (6 mol%), and this compound (5 mol%) in chloroform. Note: DSPG should be stored in a 1:1 (v/v) mixture of chloroform and methanol.

  • Form a thin lipid film using a rotary evaporator.

  • Further dry the lipid film overnight in a desiccator.

  • Hydrate the lipid film with deionized water to a final concentration of 0.5-1 mg/mL.

  • Sonicate the mixture for 3-5 minutes at 65°C.

  • Extrude the liposome suspension once through a 100 nm membrane followed by three times through 50 nm membranes at 65°C.

  • Immediately place the extruded liposomes in an ice bath.

Protocol 3: Analysis of Labeled Proteins by SDS-PAGE

This protocol outlines the separation and visualization of proteins labeled with this compound.[3][4]

Materials:

  • Labeled protein sample

  • Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

Procedure:

  • Mix the labeled protein sample with Laemmli sample buffer. To confirm covalent linkage via the maleimide-thiol reaction, run parallel samples with and without a reducing agent. The lipidated protein should show a shift in molecular weight, and this linkage will be stable to reducing agents.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load the samples and molecular weight standards onto a polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue or another suitable protein stain.

  • Destain the gel to visualize the protein bands.

  • Image the gel using a gel documentation system. The labeled protein should migrate at a higher apparent molecular weight compared to the unlabeled control.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor DHHC DHHC Acyltransferase Receptor->DHHC Activation Protein_Cys Soluble Protein (with Cysteine) DHHC->Protein_Cys Palmitoylation (Natural Process) MPB_PE_Protein This compound Labeled Protein Protein_Cys->MPB_PE_Protein Thiol-reactive Labeling (Experimental) Downstream_Effector Downstream Effector Activation MPB_PE_Protein->Downstream_Effector Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Biological_Response Biological Response Downstream_Effector->Biological_Response

Caption: General signaling pathway of protein S-palmitoylation and experimental labeling with this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Lysate Cell Lysate or Purified Protein Add_MPB_PE Add this compound Cell_Lysate->Add_MPB_PE Incubate Incubate (e.g., 1h, RT) Add_MPB_PE->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE In_Gel_Digestion In-Gel Trypsin Digestion SDS_PAGE->In_Gel_Digestion Band_Shift Observe Band Shift SDS_PAGE->Band_Shift Mass_Spec LC-MS/MS Analysis In_Gel_Digestion->Mass_Spec Identify_Protein Identify Labeled Protein Mass_Spec->Identify_Protein Map_Site Map Lipidation Site Identify_Protein->Map_Site

Caption: Experimental workflow for labeling and analysis of proteins using this compound.

References

Application Notes and Protocols for Creating Functionalized Microbubbles with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbubbles are gas-filled microspheres with a stabilizing shell, typically composed of lipids, proteins, or polymers. Their unique acoustic properties make them excellent contrast agents for ultrasound imaging. Furthermore, their surface can be functionalized with targeting ligands, enabling molecular imaging and targeted drug delivery. This document provides detailed protocols for the preparation, functionalization, and characterization of microbubbles using 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE). The maleimide (B117702) group on the MPB PE lipid allows for covalent conjugation of thiol-containing ligands, such as antibodies, peptides, or small molecules, to the microbubble surface.

Core Concepts: The Chemistry of Functionalization

The functionalization of microbubbles with this compound is based on the highly specific and efficient reaction between a maleimide group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable thioether bond, covalently linking the targeting ligand to the microbubble shell. This method is widely used in bioconjugation due to its reliability and mild reaction conditions.[1]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Microbubbles

This protocol details the preparation of microbubbles with this compound incorporated into their lipid shell. The method involves the formation of a lipid film followed by hydration and sonication.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])

  • Polyoxyethylene 40 stearate (B1226849) (PEG40S)

  • Chloroform (B151607)

  • Propylene (B89431) glycol

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Perfluorobutane gas

  • Glass vials with Teflon-lined caps

  • Sonicator (probe or bath)

  • Vial shaker (e.g., VIALMIX®)

Procedure:

  • Lipid Film Formation:

    • In a glass vial, dissolve DSPC, this compound, and PEG40S in chloroform at a molar ratio of approximately 82:8:10.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a desiccator under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Prepare a hydration solution of propylene glycol, glycerol, and degassed PBS (pH 7.2-7.5) in a 1:1:8 volume ratio.

    • Add the hydration solution to the vial containing the lipid film.

    • Incubate the vial at a temperature above the phase transition temperature of the lipids (for DSPC, this is >55°C) for 30 minutes to facilitate hydration.

  • Microbubble Formation:

    • Gently agitate the vial to disperse the lipid suspension.

    • Replace the headspace of the vial with perfluorobutane gas.

    • Securely cap the vial.

    • Activate the microbubbles by shaking the vial vigorously using a vial shaker for 45 seconds.[2]

    • Alternatively, sonicate the lipid suspension in the presence of perfluorobutane gas.

  • Purification of Microbubbles:

    • To remove excess lipids and larger bubbles, a centrifugation-based washing and size-selection process can be employed.

    • Transfer the microbubble suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 100-300 x g) for 5-10 minutes.[3][4][5] The microbubbles will form a creamy layer at the top.

    • Carefully remove the infranatant (the aqueous phase below the microbubble layer).

    • Resuspend the microbubbles in fresh, degassed PBS.

    • Repeat the washing step 2-3 times.

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Microbubbles

This protocol describes the covalent attachment of a thiol-containing targeting ligand to the surface of the prepared maleimide-functionalized microbubbles.

Materials:

  • Maleimide-functionalized microbubbles (from Protocol 1)

  • Thiol-containing ligand (e.g., antibody fragment, peptide with a terminal cysteine)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in the ligand)

  • Degassed PBS, pH 7.0-7.5

  • Reaction tubes

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol group on the ligand is protected or part of a disulfide bond, it must be reduced.

    • Dissolve the ligand in degassed PBS.

    • Add a 10-100 fold molar excess of TCEP to the ligand solution.[6][7]

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Determine the concentration of the maleimide-functionalized microbubbles.

    • In a reaction tube, mix the maleimide-functionalized microbubbles with the thiol-containing ligand. A 10-20 fold molar excess of the ligand to the available maleimide groups on the microbubbles is recommended as a starting point.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[6]

  • Purification of Functionalized Microbubbles:

    • Separate the functionalized microbubbles from unreacted ligand by centrifugation as described in Protocol 1, Step 4.

    • Wash the functionalized microbubbles 2-3 times with degassed PBS to remove any non-covalently bound ligand.

Characterization of Functionalized Microbubbles

Thorough characterization is crucial to ensure the quality and functionality of the prepared microbubbles.

Table 1: Physicochemical Characterization
ParameterMethodTypical Results
Size Distribution Coulter Counter, Light Microscopy, or Flow Cytometry[8][9]Mean diameter: 1-4 µm; Polydispersity Index (PDI) < 0.2
Concentration Coulter Counter or Hemocytometer[8][10]1 x 10⁸ to 1 x 10¹⁰ microbubbles/mL
Surface Charge (Zeta Potential) Dynamic Light Scattering (DLS)-10 to -30 mV (can vary with ligand conjugation)
Stability Size and concentration measurements over time at 4°C[11]Stable for several weeks with minimal change in size and concentration
Protocol 3: Quantification of Ligand Conjugation

The efficiency of ligand conjugation can be assessed using various methods, depending on the nature of the ligand.

  • Fluorescently Labeled Ligands: If the ligand is fluorescently labeled, the amount of conjugation can be quantified by measuring the fluorescence intensity of the microbubble suspension after washing, using a fluorometer or flow cytometry.

  • ELISA-based Methods: An enzyme-linked immunosorbent assay (ELISA) can be adapted to quantify the binding of antibody-functionalized microbubbles to a plate coated with the target antigen.[12]

  • Flow Cytometry: If the targeting ligand can be detected with a fluorescently labeled secondary antibody, flow cytometry can be used to determine the percentage of functionalized microbubbles.[13][14]

Protocol 4: In Vitro Binding Assay

This protocol assesses the ability of the functionalized microbubbles to specifically bind to their target under static or flow conditions.

Materials:

  • Target-expressing cells or purified target protein

  • Control cells (not expressing the target) or control protein

  • Cell culture plates or flow chamber slides

  • Functionalized microbubbles

  • Control (non-functionalized) microbubbles

  • Microscope with imaging capabilities

Procedure (Static Assay):

  • Culture target-expressing and control cells in separate wells of a cell culture plate. Alternatively, coat wells with the purified target protein and a control protein.

  • Wash the cells/coated wells with PBS.

  • Add a suspension of functionalized microbubbles or control microbubbles to the wells.

  • Incubate for 30-60 minutes at room temperature.

  • Gently wash the wells 2-3 times with PBS to remove unbound microbubbles.

  • Image the wells using a microscope and quantify the number of bound microbubbles per field of view.[13][14]

Procedure (Flow Assay):

  • Prepare a flow chamber with target-expressing cells cultured on the surface.

  • Perfuse the chamber with a suspension of functionalized microbubbles at a defined shear stress.

  • After a set time, wash the chamber with buffer to remove unbound microbubbles.

  • Image the chamber and quantify the number of adherent microbubbles.[15]

Table 2: Functional Characterization
ParameterMethodExpected Outcome
Targeting Specificity In Vitro Binding Assay (Static or Flow)[12][13][14][15]Significantly higher binding of functionalized microbubbles to target-expressing cells/protein compared to control cells/protein and non-functionalized microbubbles.
Acoustic Properties Ultrasound imaging of a phantom containing microbubbles[10][16][17][18][19]Strong echogenic signal, with potential for harmonic imaging.

Visualizing the Workflow

To better understand the process of creating and utilizing functionalized microbubbles, the following diagrams illustrate the key experimental workflows.

Microbubble_Preparation_Workflow cluster_prep Microbubble Preparation Lipid_Mixture 1. Lipid Mixture (DSPC, this compound, PEG40S) Lipid_Film 2. Lipid Film Formation (Solvent Evaporation) Lipid_Mixture->Lipid_Film Hydration 3. Hydration (Aqueous Buffer) Lipid_Film->Hydration Sonication 4. Sonication (Perfluorobutane Gas) Hydration->Sonication Purification 5. Purification (Centrifugation) Sonication->Purification Maleimide_MBs Maleimide-Functionalized Microbubbles Purification->Maleimide_MBs

Caption: Workflow for the preparation of maleimide-functionalized microbubbles.

Functionalization_Workflow cluster_func Functionalization Maleimide_MBs Maleimide-Functionalized Microbubbles Conjugation Conjugation Reaction (Maleimide-Thiol Chemistry) Maleimide_MBs->Conjugation Thiol_Ligand Thiol-Containing Ligand Thiol_Ligand->Conjugation Purification_Func Purification (Centrifugation) Conjugation->Purification_Func Functionalized_MBs Ligand-Targeted Microbubbles Purification_Func->Functionalized_MBs

Caption: Workflow for the conjugation of thiolated ligands to microbubbles.

Signaling_Pathway_Analogy cluster_targeting Targeted Microbubble Binding Functionalized_MB Functionalized Microbubble (with Ligand) Binding Specific Binding Functionalized_MB->Binding Target_Receptor Target Receptor (on Cell Surface) Target_Receptor->Binding Ultrasound_Signal Enhanced Ultrasound Signal (at Target Site) Binding->Ultrasound_Signal Drug_Delivery Localized Drug Delivery (upon Ultrasound Destruction) Binding->Drug_Delivery

Caption: Conceptual pathway of targeted microbubble action.

References

Application Notes and Protocols for Cellular Labeling with 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile tools in biological research and drug delivery, valued for their biocompatibility and ability to encapsulate a wide range of molecules. The functionalization of liposome (B1194612) surfaces allows for targeted delivery and interaction with specific cellular components. This document provides detailed protocols and application notes for the labeling of cells using liposomes incorporating 16:0 MPB PE (1-palmitoyl-2-(4-(p-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine).

This compound is a thiol-reactive lipid where the maleimide (B117702) group can form a stable, covalent thioether bond with sulfhydryl (thiol) groups present on the cysteine residues of cell surface proteins.[1][2][3] This interaction facilitates the labeling and enhanced uptake of the liposomes by cells, a process often referred to as thiol-mediated uptake.[4][5][6] This method provides a robust strategy for attaching liposomal cargo, such as fluorescent dyes or therapeutic agents, to the cell surface for applications in cell tracking, imaging, and targeted drug delivery.[7][8]

Principle of Thiol-Mediated Cellular Labeling

The fundamental principle of this labeling technique is the Michael addition reaction between the maleimide moiety of the this compound incorporated into the liposome bilayer and the thiol groups on cell surface proteins.[9][10] This reaction is highly specific for thiols at neutral pH (7.0-7.5), minimizing off-target reactions with other functional groups like amines.[1] The covalent attachment of the liposomes to the cell surface can lead to their subsequent internalization through various cellular uptake mechanisms, including endocytosis and potentially energy-independent pathways.[5][7]

Quantitative Data Summary

The efficiency of cellular labeling and uptake of maleimide-functionalized liposomes is significantly enhanced compared to non-functionalized liposomes. The following table summarizes quantitative data from studies on the cellular uptake of maleimide-modified liposomes.

Cell LineParameter MeasuredMaleimide-Modified LiposomesControl Liposomes (non-maleimide)Reduction with Thiol Blocking (N-ethylmaleimide)Reference
HeLaCellular Uptake Efficiency at 4°C (% of 37°C)~67%~40%Uptake decreased to ~70%[5]
HCC1954Cellular Uptake Efficiency at 4°C (% of 37°C)~55%~30%Uptake decreased to ~70%[5]
MDA-MB-468Cellular Uptake Efficiency at 4°C (% of 37°C)~45%~25%Uptake decreased to ~70%[5]
COS-7Cellular Uptake Efficiency at 4°C (% of 37°C)~35%~24%Uptake decreased to ~70%[5]
4T1Cell Viability (IC50 of Doxorubicin)Lower IC50 (Enhanced Efficacy)Higher IC50Not Applicable[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.[11][12][13] For fluorescent labeling, a fluorescently-labeled lipid (e.g., 16:0 Liss Rhod PE) can be included in the lipid mixture.[14]

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Fluorescently-labeled lipid (e.g., 16:0 Liss Rhod PE, optional)

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 65% primary phospholipid, 24% cholesterol, 5% this compound, and if desired, 1-2% fluorescently-labeled lipid.[11][14]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the transition temperature of the lipids to evaporate the chloroform.

    • Continue to evaporate under high vacuum for at least 2 hours to remove any residual solvent, resulting in a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with the desired volume of hydration buffer (pre-warmed to above the lipid transition temperature) to achieve the final desired lipid concentration.

    • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a minimum of 11 times to form unilamellar vesicles (LUVs) of a uniform size.

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for optimal reactivity of the maleimide groups.

Protocol 2: Labeling of Cells with this compound Liposomes

This protocol outlines the general procedure for labeling adherent cells with the prepared this compound liposomes.

Materials:

  • Adherent cells cultured in appropriate well plates or on coverslips

  • Prepared this compound liposomes (with or without fluorescent label)

  • Cell culture medium

  • PBS

  • Microscopy imaging system or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%) in a suitable format for your downstream analysis (e.g., 24-well plate, chambered coverslips).

  • Liposome Incubation:

    • Remove the cell culture medium and wash the cells once with warm PBS.

    • Dilute the this compound liposome suspension to the desired concentration in serum-free cell culture medium. The optimal concentration should be determined empirically but can range from 50 to 200 µg/mL of total lipid.

    • Add the liposome-containing medium to the cells.

    • Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Incubation at 4°C can be used as a control to assess energy-dependent uptake.[5]

  • Washing:

    • After incubation, remove the liposome-containing medium.

    • Wash the cells three times with cold PBS to remove unbound liposomes.

  • Analysis:

    • If using fluorescently labeled liposomes, the cells can be immediately analyzed by fluorescence microscopy or prepared for flow cytometry.

    • For microscopy, you may proceed with fixation and counterstaining (e.g., with a nuclear stain like DAPI) as required.

Visualization of Pathways and Workflows

G cluster_liposome Liposome cluster_cell Cell Membrane cluster_reaction Labeling Reaction Lipo This compound Liposome Maleimide Maleimide Group Lipo->Maleimide Surface Exposed Reaction Michael Addition Maleimide->Reaction Cell Cell Surface Protein Thiol Thiol Group (-SH) Cell->Thiol Thiol->Reaction CovalentBond Stable Thioether Bond (Covalent Linkage) Reaction->CovalentBond LabeledCell Labeled Cell CovalentBond->LabeledCell Results in

Caption: Thiol-Maleimide Ligation on the Cell Surface.

G start Start prep_lipo Prepare this compound Liposomes (Protocol 1) start->prep_lipo prep_cells Culture Adherent Cells start->prep_cells incubation Incubate Cells with Liposomes (e.g., 1-4h at 37°C) prep_lipo->incubation prep_cells->incubation wash Wash Cells with PBS (3x) to Remove Unbound Liposomes incubation->wash analysis Analyze Labeled Cells wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow end End microscopy->end flow->end

Caption: Experimental Workflow for Cell Labeling.

G Lipo Maleimide-Liposome CellSurface Cell Surface (Thiol Groups) Lipo->CellSurface Interaction Covalent Covalent Attachment CellSurface->Covalent Uptake Cellular Uptake Covalent->Uptake Endo Endocytosis (Clathrin/Caveolae) Uptake->Endo EnergyInd Energy-Independent Transport Uptake->EnergyInd Lysosome Lysosomal Pathway Endo->Lysosome EnergyInd->Lysosome

Caption: Putative Cellular Uptake Pathway.

References

Application Notes and Protocols for 16:0 MPB PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) in the development of targeted drug delivery systems. This compound is a phospholipid derivative featuring a maleimide (B117702) group, which allows for the covalent conjugation of thiol-containing targeting ligands, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This enables the active targeting of therapeutic payloads to specific cells or tissues.

Introduction to this compound

This compound is a maleimide-functionalized, thiol-reactive lipid. It consists of a phosphoethanolamine headgroup linked to two palmitic acid tails and a phenyl maleimide group.[1][2] This structure allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes, presenting the reactive maleimide group on the particle's surface. The maleimide group readily reacts with sulfhydryl (thiol) groups on targeting moieties (e.g., cysteine residues in proteins or peptides) to form a stable thioether bond, a process known as Michael addition. This covalent conjugation strategy is a cornerstone for creating actively targeted drug delivery vehicles.

Data Presentation

The following tables summarize quantitative data gathered from various studies utilizing MPB-PE in targeted drug delivery systems. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions, drug types, and targeting ligands.

Formulation Component Molar Percentage (%) Purpose Reference Study
This compound5Anchor for targeting ligandImmunotherapy in metastatic ovarian cancer[3][4][5]
DSPC65Main structural lipidImmunotherapy in metastatic ovarian cancer[3][4][5]
Cholesterol24Stabilizer, modulates membrane fluidityImmunotherapy in metastatic ovarian cancer[3][4][5]
DSPG6Negatively charged lipid to prevent aggregationImmunotherapy in metastatic ovarian cancer[3][4][5]
Parameter Value Drug/Ligand Notes Reference
Encapsulation Efficiency >90%Doxorubicin (B1662922)Remote loading via transmembrane gradient.[5][6]
81%Albendazole (hydrophobic)PEGylated liposomes.[7]
72%Albendazole (hydrophobic)Conventional liposomes.[7]
Ligand Conjugation Ratio (Molar) 25:1 (MPB-PE lipid to protein)scIL-12Covalent linkage to liposomes.[4][5]
In Vitro Release ~60% burst release in first 10h at pH 4.6PaclitaxelIn serum.[8]
>90% release in 7 days at pH 4.6PaclitaxelIn serum.[8]
In Vivo Tumor Accumulation Significantly higher in targeted vs. non-targeted liposomesTimosaponin AIII / Anti-CD44 antibodyIn a xenograft mouse model.[9]
In Vivo Biodistribution (24h post-injection) Increased lung accumulation in sepsis modelExosomes (for comparison)Demonstrates disease-state specific biodistribution.[10]
Higher plasma levels (44-fold) vs. free drugDoxorubicinLiposomal formulation.[5]
2-fold lower cardiac accumulation vs. free drugDoxorubicinLiposomal formulation.[5]

Mandatory Visualizations

Experimental Workflows

G cluster_prep Liposome (B1194612) Preparation cluster_conj Ligand Conjugation cluster_char Characterization lipid_mix 1. Lipid Mixing (e.g., DSPC, Cholesterol, DSPG, 16:0 MPB-PE) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Drug Solution or Buffer) film_formation->hydration size_reduction 4. Size Reduction (Extrusion or Sonication) hydration->size_reduction conjugation 6. Conjugation Reaction (Thiol-Maleimide Coupling) size_reduction->conjugation ligand_prep 5. Targeting Ligand Preparation (with free thiol group) ligand_prep->conjugation purification 7. Purification (Removal of unconjugated ligand) conjugation->purification characterization 8. Physicochemical Characterization (Size, Zeta Potential, Drug Load) purification->characterization in_vitro 9. In Vitro Testing (Release, Cell Uptake) characterization->in_vitro in_vivo 10. In Vivo Evaluation (Biodistribution, Efficacy) in_vitro->in_vivo

Experimental workflow for preparing targeted liposomes.
Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Target Receptor caveolae Caveolae receptor->caveolae 2. Recruitment caveosome Caveosome caveolae->caveosome 3. Internalization (Endocytosis) er_golgi Endoplasmic Reticulum / Golgi caveosome->er_golgi 4. Intracellular Trafficking (Bypasses Lysosomes) drug_release Drug Release caveosome->drug_release er_golgi->drug_release signaling Drug-Specific Signaling Cascade drug_release->signaling 5. Payload Action targeted_liposome Targeted Liposome (with this compound) targeted_liposome->receptor 1. Binding

Caveolae-mediated endocytosis of a targeted liposome.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a buffer appropriate for the drug to be encapsulated)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, combine the lipids in the desired molar ratio (e.g., 65% DSPC, 24% Cholesterol, 6% DSPG, 5% this compound) dissolved in a chloroform:methanol mixture (e.g., 2:1 v/v).[3][4][5]

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, the drug should be dissolved in this buffer. The hydration is performed by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 10-20 times at a temperature above the lipid transition temperature.[4]

  • Purification: To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Conjugation of a Thiolated Ligand to MPB-PE Liposomes

This protocol outlines the covalent attachment of a thiol-containing targeting ligand (e.g., an antibody fragment or a cysteine-terminated peptide) to the surface of pre-formed MPB-PE liposomes.

Materials:

  • Pre-formed this compound-containing liposomes

  • Thiolated targeting ligand

  • Reaction buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.5)

  • L-cysteine (for quenching)

  • Purification system (e.g., size exclusion chromatography or tangential flow filtration)

Procedure:

  • Buffer Exchange: If necessary, exchange the buffer of the pre-formed liposomes to the reaction buffer (pH 7.0-7.5) using dialysis or a desalting column.

  • Ligand Addition: Add the thiolated targeting ligand to the liposome suspension. The molar ratio of MPB-PE to the ligand should be optimized, but a starting point can be a 25:1 ratio of MPB-PE to protein.[4][5]

  • Conjugation Reaction: Incubate the mixture at 4°C for 12-18 hours with gentle mixing.[4][5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the thiol group on the ligand is prone to oxidation.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of L-cysteine (e.g., 100-fold molar excess over MPB-PE) and incubating for 1-2 hours on ice.[4]

  • Purification: Remove the unconjugated ligand and excess cysteine by purification methods such as size exclusion chromatography or tangential flow filtration.

  • Characterization: Confirm the successful conjugation of the ligand to the liposomes using appropriate analytical techniques, such as SDS-PAGE, HPLC, or functional binding assays.

Protocol 3: Determination of Drug Encapsulation Efficiency by UV-Vis Spectroscopy

This protocol provides a general method to determine the percentage of a drug that is successfully encapsulated within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Appropriate buffer

  • Lysis agent (e.g., Triton X-100 or methanol)

  • Separation method (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)

  • UV-Vis spectrophotometer

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes.

    • Ultracentrifugation: Centrifuge the liposome suspension at a high speed that pellets the liposomes but leaves the free drug in the supernatant.

    • Size Exclusion Chromatography: Pass the liposome suspension through a size exclusion column where the larger liposomes elute first, separated from the smaller free drug molecules.

    • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant (from centrifugation) or the collected fractions (from chromatography) using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax). A standard curve of the drug in the same buffer should be prepared to determine the concentration.

  • Quantification of Total Drug: Take an aliquot of the original, unpurified drug-loaded liposome suspension. Disrupt the liposomes by adding a lysis agent (e.g., 1% Triton X-100 or an appropriate organic solvent like methanol) to release the encapsulated drug. Measure the total drug concentration using the UV-Vis spectrophotometer.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100[6][7][11][12]

Protocol 4: In Vitro Drug Release Study using the Dialysis Method

This protocol describes a common method for assessing the release kinetics of a drug from a liposomal formulation.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS at a relevant pH, or simulated body fluid)

  • Stirring plate and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions. Securely close one end of the dialysis tubing.

  • Sample Loading: Place a known volume (e.g., 1-2 mL) of the drug-loaded liposome suspension into the dialysis bag and securely close the other end.

  • Release Study: Immerse the sealed dialysis bag in a known volume of pre-warmed release medium in a beaker. The volume of the release medium should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10% of its saturation solubility). Place the beaker on a stirring plate in a temperature-controlled environment (e.g., 37°C).[13][14]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis. Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile. Various kinetic models (e.g., zero-order, first-order, Higuchi) can be applied to the data to understand the release mechanism.[15]

References

Application Notes: Surface Functionalization of Liposomes using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 16:0 MPB PE, is a versatile phospholipid derivative used extensively in bioconjugation and drug delivery research.[1] It incorporates a maleimide (B117702) group at the head of the phosphoethanolamine, which serves as a reactive handle for covalent attachment of thiol-containing molecules.[2][3] The "16:0" designation refers to the two saturated 16-carbon palmitoyl (B13399708) fatty acid chains that form the lipid tail.[4]

The primary application of this compound is the surface functionalization of liposomes and other lipid-based nanoparticles.[5][6] By incorporating this compound into the lipid bilayer, researchers can covalently conjugate cysteine-containing peptides, proteins, antibodies, or small molecule drugs to the liposome (B1194612) surface.[7][8] This strategy is fundamental for developing targeted drug delivery systems, where conjugated ligands direct the liposome to specific cells or tissues, and for creating advanced diagnostic and imaging agents.[9][10] The maleimide-thiol reaction offers high specificity and efficiency under mild physiological conditions, making it an ideal choice for conjugating sensitive biomolecules.[7]

Principle of Conjugation

The conjugation chemistry relies on the Michael addition reaction between the maleimide group of MPB PE and a sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein.[11] This reaction is highly specific for thiols and proceeds efficiently in an aqueous environment at a neutral to slightly alkaline pH range of 7.0-7.5. Below this range, the reaction rate slows considerably, while at higher pH, the maleimide group becomes more susceptible to hydrolysis. The result is a stable, covalent thioether bond, securely anchoring the target molecule to the lipid bilayer.

cluster_reactants Reactants cluster_product Product MPB_PE This compound (Maleimide-functionalized lipid) Conjugate Stable Thioether Conjugate (Molecule-Lipid) MPB_PE->Conjugate Thiol_Molecule Thiol-containing Molecule (e.g., Cysteine Peptide) Thiol_Molecule->Conjugate   Michael   Addition (pH 7.0 - 7.5)

Caption: Covalent bond formation via Michael addition.

Experimental Protocol: Conjugation of a Cysteine-Containing Peptide to this compound Liposomes

This protocol provides a step-by-step guide for the preparation of this compound-containing liposomes and their subsequent conjugation to a cysteine-containing peptide.

Workflow Overview

The overall process involves three main stages: preparation of the reactive components (peptide and liposomes), the conjugation reaction itself, and finally, purification and characterization of the functionalized liposomes.

G A Step 1: Prepare Thiolated Peptide B Optional: Reduce Disulfide Bonds (if necessary, using TCEP) A->B check for disulfides D Step 3: Conjugation Reaction (Mix Peptide and Liposomes) A->D B->D C Step 2: Prepare Liposomes (Incorporate 1-10 mol% this compound) C->D E Step 4: Quench Reaction (Add excess L-cysteine) D->E F Step 5: Purify Conjugate (e.g., Dialysis or SEC) E->F G Step 6: Characterize Final Product F->G

Caption: General experimental workflow for conjugation.

Materials and Reagents
Reagent/MaterialPurposeRecommended Specifications
Primary Structural LipidLiposome bodye.g., DSPC, POPC
CholesterolMembrane stabilizer>98% purity
This compound Reactive lipid for conjugation >95% purity
Cysteine-containing peptideMolecule to be conjugatedPurified, sequence-verified
TCEPReducing agent (optional)Tris(2-carboxyethyl)phosphine
Reaction BufferMaintain pH for conjugationPBS, HEPES, or Tris (pH 7.0-7.5), degassed
Quenching AgentCap unreacted maleimidesL-cysteine or β-mercaptoethanol
Organic SolventLipid dissolutionChloroform or Chloroform/Methanol mixture
Dialysis Tubing/SEC ColumnPurification of conjugatee.g., 12-14 kDa MWCO for dialysis
Step 1: Preparation of Thiol-Containing Peptide
  • Prepare a stock solution of the cysteine-containing peptide in a degassed reaction buffer (e.g., 10-100 mM PBS or HEPES, pH 7.2). The concentration typically ranges from 1-10 mg/mL.

  • Optional - Reduction of Disulfide Bonds : If the peptide or protein contains disulfide bridges, these must be reduced to free the thiol groups for reaction.

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.

    • Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before conjugation.[12]

    • Note: Avoid using DTT unless it is removed post-reduction (e.g., via dialysis), as its free thiol will compete with the peptide for conjugation.

Step 2: Preparation of this compound-Containing Liposomes

This protocol uses the thin-film hydration method followed by extrusion.

  • In a round-bottom flask, combine the lipids in chloroform. A typical formulation includes the primary structural lipid, cholesterol, and this compound. A common molar percentage for this compound is between 1-10 mol%.[8]

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or sonicating at a temperature above the phase transition temperature of the primary lipid.[13]

  • To create unilamellar vesicles of a defined size, extrude the hydrated lipid suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[13]

Step 3: Conjugation Reaction
  • Combine the prepared MPB PE-liposome suspension with the thiol-containing peptide solution.

  • The molar ratio of MPB PE to the peptide should be optimized, but a starting point is a 10:1 to 25:1 molar excess of MPB PE.[13]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.

  • Incubate the mixture. Common conditions are 2 hours at room temperature or overnight (12+ hours) at 4°C with gentle stirring.[13]

Step 4: Quenching of Unreacted Maleimides
  • To cap any unreacted maleimide groups and prevent non-specific reactions later, add a quenching agent.

  • Add a solution of L-cysteine to the reaction mixture to a final concentration that is in large molar excess (e.g., 100-fold) of the initial amount of MPB PE.[13]

  • Incubate for an additional 1-2 hours on ice.[13]

Step 5: Purification of the Conjugate
  • Remove the unreacted peptide, quenching agent, and other small molecules from the final peptide-liposome conjugate.

  • Dialysis : Transfer the reaction mixture to a dialysis cassette (e.g., 12,000 Da MWCO) and dialyze against a large volume of buffer (e.g., PBS pH 7.4) for 24-48 hours, with several buffer changes.[7]

  • Size Exclusion Chromatography (SEC) : Alternatively, pass the mixture through an SEC column to separate the large liposomes from smaller molecules.

Step 6: Storage and Characterization
  • For short-term storage, the purified conjugate solution can be kept at 2-8°C for up to one week, protected from light.

  • For longer-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

  • Characterize the final product to confirm successful conjugation and determine key parameters like particle size, zeta potential, and conjugation efficiency.

ParameterTypical Reaction Conditions
pH 7.0 - 7.5
MPB PE in Liposome 1 - 10 mol%[8]
Molar Ratio (MPB PE : Peptide) 10:1 to 25:1 (starting point)[13]
Temperature Room Temperature or 4°C[13]
Incubation Time 2 hours (RT) to Overnight (4°C)[13]
Quenching Agent L-cysteine (100-fold molar excess)[13]

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 16:0 Myristoyl-palmitoyl-glycero-phosphoethanolamine (MPB PE) in Surface Plasmon Resonance (SPR) for the study of biomolecular interactions. This document outlines the preparation of MPB PE-functionalized liposomes, their immobilization on sensor surfaces, and the subsequent analysis of interactions with analytes of interest.

Application Notes

Introduction to 16:0 MPB PE in SPR

This compound is a phospholipid derivative that contains a maleimide (B117702) headgroup, a reactive moiety that specifically and covalently binds to thiol groups found in cysteine residues of proteins and peptides.[1] This property makes it an invaluable tool for orienting and immobilizing biomolecules on the surface of liposomes. These functionalized liposomes can then be used in SPR to study a wide range of interactions, including protein-membrane binding, drug-membrane interactions, and the assembly of protein complexes at the lipid bilayer interface.

The use of liposomes in SPR provides a more biologically relevant context for studying these interactions compared to immobilizing proteins directly on the sensor chip. The lipid bilayer of the liposome (B1194612) mimics the cell membrane, allowing for the investigation of interactions that are dependent on the membrane environment.

Key Applications:

  • Protein-Liposome Interaction Analysis: Investigate the binding kinetics and affinity of peripheral and integral membrane proteins to lipid bilayers.

  • Drug-Membrane Interaction Studies: Characterize the binding of small molecule drugs to membrane surfaces.

  • Targeted Drug Delivery Vehicle Characterization: Analyze the binding of targeted liposomes (e.g., antibody-conjugated) to their specific receptors.

  • Epitope Mapping: Identify the binding sites of antibodies on membrane-associated antigens.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids dissolved in chloroform. A common molar ratio is POPC:Cholesterol:this compound (e.g., 65:30:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane 11-21 times to form unilamellar vesicles of a uniform size.

  • Characterization (Optional but Recommended):

    • Determine the size distribution and polydispersity of the liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Thiol-Maleimide Conjugation of a Peptide to MPB PE Liposomes

This protocol outlines the covalent attachment of a cysteine-containing peptide to the surface of the prepared MPB PE liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Cysteine-containing peptide

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the conjugation buffer.

    • If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 1:10 peptide to MPB PE).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Unconjugated Peptide:

    • Separate the peptide-conjugated liposomes from the unconjugated peptide using size-exclusion chromatography or dialysis.

Protocol 3: SPR Analysis of Protein Binding to Peptide-Conjugated Liposomes

This protocol describes the immobilization of peptide-conjugated liposomes on an L1 sensor chip and the subsequent analysis of a protein analyte binding.

Materials:

  • SPR instrument and consumables (e.g., L1 sensor chip)

  • Peptide-conjugated liposomes (from Protocol 2)

  • Control liposomes (without the conjugated peptide)

  • Protein analyte of interest

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Surface Preparation:

    • Prime the SPR instrument with the running buffer.

    • Perform conditioning injections with the regeneration solution to clean the sensor surface.

  • Liposome Immobilization:

    • Inject the control liposomes over the reference flow cell at a low flow rate (e.g., 5 µL/min) until a stable baseline is achieved (typically 5000-8000 RU).

    • Inject the peptide-conjugated liposomes over the active flow cell to a similar immobilization level.

    • Inject a regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound liposomes and stabilize the surface.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the protein analyte in the running buffer over both flow cells. Use a range of concentrations that bracket the expected KD.

    • Monitor the association and dissociation phases in the sensorgram.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Quantitative data from SPR experiments should be summarized in a clear and concise table to allow for easy comparison of different interactions.

Table 1: Kinetic and Affinity Constants for Protein A Binding to Peptide-X-Conjugated Liposomes

Analyte (Protein A) Conc. (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
101.2 x 1055.0 x 10-44.2 x 10-9
251.3 x 1054.8 x 10-43.7 x 10-9
501.1 x 1055.1 x 10-44.6 x 10-9
1001.2 x 1054.9 x 10-44.1 x 10-9
Average 1.2 x 105 4.95 x 10-4 4.15 x 10-9

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Peptide Conjugation cluster_spr SPR Analysis A Lipid Film Formation (POPC, Cholesterol, this compound) B Hydration (MLVs) A->B C Extrusion (SUVs) B->C E Thiol-Maleimide Reaction C->E D Cysteine-Peptide D->E F Purification E->F G Liposome Immobilization (L1 Chip) F->G H Analyte Injection G->H I Data Analysis (ka, kd, KD) H->I signaling_pathway cluster_liposome Functionalized Liposome Liposome Lipid Bilayer MPB_PE This compound MPB_PE->Liposome Peptide Thiol-Peptide Peptide->MPB_PE Covalent Bond Binding Binding Event Peptide->Binding Analyte Protein Analyte Analyte->Binding SPR_Signal SPR Signal Change Binding->SPR_Signal

References

Revolutionizing Immunological Research: Applications of 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of targeted delivery, 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a critical tool in modern immunology research. This maleimide-functionalized phospholipid enables the covalent conjugation of thiol-containing molecules, such as proteins and peptides, to the surface of liposomes. This capability has paved the way for the development of sophisticated drug delivery systems and immunotherapies, particularly in the realm of oncology.

This application note provides a comprehensive overview of the use of this compound in immunology, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes for researchers, scientists, and drug development professionals.

Application Highlight: Targeted Cytokine Delivery for Cancer Immunotherapy

A prominent application of this compound is in the creation of liposomal nanoparticles for the targeted delivery of immunostimulatory cytokines, such as Interleukin-12 (IL-12), to the tumor microenvironment. Covalently attaching IL-12 to the liposome (B1194612) surface via the MPB-PE linker ensures that the cytokine is concentrated at the tumor site, enhancing its anti-tumor efficacy while minimizing systemic toxicity associated with free cytokine administration.[1][2]

Quantitative Data Summary

The following tables summarize the efficacy of IL-12 conjugated to this compound-containing liposomes in a preclinical model of metastatic ovarian cancer.

Table 1: In Vivo Efficacy of IL-12-Conjugated Liposomes in a Metastatic Ovarian Cancer Mouse Model

Treatment GroupMedian Survival (Days)Tumor Burden (Bioluminescence) on Day 21 (photons/s)
Vehicle Control251 x 109
Free IL-12305 x 108
IL-12 Liposomes (non-covalent)351 x 108
IL-12 Liposomes (covalent via this compound) >60 <1 x 107

Table 2: Immune Cell Infiltration in Tumors Following Treatment

Treatment GroupCD8+ T Cells / mm2 of Tumor TissueNatural Killer (NK) Cells / mm2 of Tumor Tissue
Vehicle Control5020
Free IL-1215060
IL-12 Liposomes (covalent via this compound) 450 180

Table 3: Systemic Cytokine Levels Post-Treatment

Treatment GroupPeak Serum IFN-γ (pg/mL)
Vehicle Control< 10
Free IL-12800
IL-12 Liposomes (covalent via this compound) 250

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes using the lipid film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Deionized water

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm and 50 nm pore sizes)

Procedure:

  • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a molar ratio of 65:24:5.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator at 65°C.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with deionized water at 65°C to a final lipid concentration of 1 mg/mL. Vortex the solution to form multilamellar vesicles (MLVs).

  • For size homogenization, subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a 65°C water bath.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane followed by 21 times through a 50 nm polycarbonate membrane at 65°C using a mini-extruder.

  • Store the resulting unilamellar liposomes at 4°C.

Protocol 2: Covalent Conjugation of IL-12 to this compound Liposomes

This protocol details the covalent attachment of a cysteine-engineered single-chain IL-12 (scIL-12) to the maleimide (B117702) group of this compound on the liposome surface.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Recombinant scIL-12 with a terminal cysteine residue

  • 10 mM HEPES buffer (pH 7.0)

  • L-cysteine

  • Tangential flow filtration system (100 kDa MWCO)

Procedure:

  • Adjust the pH of the liposome suspension to 7.0 with 10 mM HEPES buffer.

  • Add the cysteine-engineered scIL-12 to the liposome suspension at a molar ratio of 1:25 (protein to this compound).

  • Incubate the mixture for at least 12 hours at 4°C with gentle rotation to facilitate the maleimide-thiol reaction.

  • Quench any unreacted maleimide groups by adding a 100-fold molar excess of L-cysteine and incubating for 1.5 hours on ice.

  • Purify the IL-12 conjugated liposomes by removing unconjugated protein and excess L-cysteine using a tangential flow filtration system with a 100 kDa membrane.

  • Characterize the final product for protein concentration and liposome size.

Protocol 3: In Vivo Evaluation in a Metastatic Ovarian Cancer Mouse Model

This protocol outlines the procedure for assessing the therapeutic efficacy of IL-12 conjugated liposomes in a murine model of metastatic ovarian cancer.

Materials:

  • Female B6C3F1 mice (6-8 weeks old)

  • HM-1 luciferase-expressing ovarian cancer cells

  • IL-12 conjugated liposomes (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • In vivo bioluminescence imaging system

  • Calipers

Procedure:

  • On day 0, inoculate mice intraperitoneally with 1 x 106 HM-1 tumor cells.

  • On days 7 and 14, administer the following treatments via intraperitoneal injection:

    • Vehicle control (PBS)

    • Free scIL-12 (20 µg)

    • IL-12 conjugated liposomes (equivalent to 20 µg of IL-12)

  • Monitor tumor burden weekly using in vivo bioluminescence imaging.

  • Measure body weight twice weekly as an indicator of toxicity.

  • Monitor survival daily.

  • At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and ascites fluid for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Visualizing the Science: Diagrams and Pathways

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Protein Conjugation cluster_invivo In Vivo Evaluation a Lipid Film Hydration (DSPC, Cholesterol, this compound) b Extrusion (100nm -> 50nm) a->b c Incubation with Thiol-Modified IL-12 b->c d Purification (Tangential Flow Filtration) c->d f Treatment Administration d->f e Tumor Cell Inoculation (i.p.) e->f g Tumor Burden Monitoring (BLI) f->g h Immune Cell Analysis g->h caption Experimental workflow for immunotherapy.

Caption: Experimental workflow for immunotherapy.

IL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) JAK2 JAK2 IL12R->JAK2 activates TYK2 TYK2 IL12R->TYK2 activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 IFNg IFN-γ Gene Transcription pSTAT4->IFNg Tbet T-bet Expression pSTAT4->Tbet IL12 IL-12 (from Liposome) IL12->IL12R caption Simplified IL-12 signaling pathway.

Caption: Simplified IL-12 signaling pathway.

References

Application Note: Quantification of 16:0 MPB PE Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, and their surface functionalization allows for targeted delivery and enhanced therapeutic efficacy. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) is a key lipid component for creating functionalized liposomes. Its maleimide (B117702) group provides a reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, to the liposome (B1194612) surface.

Accurate quantification of the incorporated this compound is critical for ensuring the quality, reproducibility, and efficacy of the final liposomal formulation. This application note provides detailed protocols for the preparation of liposomes containing this compound and for the quantification of its incorporation using two distinct methods: a Reverse Ellman's Assay and a High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method.

Experimental Protocols

Preparation of Liposomes containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size distribution.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation (e.g., DPPC:Cholesterol:this compound at 55:40:5 molar ratio).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc ≈ 41°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

    • Allow the mixture to hydrate for at least 1 hour at a temperature above the Tc, with occasional agitation.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Transfer the MLV suspension to the extruder.

    • Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar liposomes with a more uniform size distribution.[1][2]

    • Collect the final liposome suspension in a clean glass vial.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Quantification of this compound Incorporation

Two methods for quantifying the amount of this compound incorporated into the liposomes are presented below.

This spectrophotometric assay indirectly quantifies the maleimide groups on the liposome surface.[3][4] The principle involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (L-cysteine). The remaining unreacted L-cysteine is then quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with thiols to produce a yellow-colored product (TNB²⁻) that can be measured at 412 nm.

Materials:

  • Liposome suspension containing this compound

  • L-cysteine hydrochloride monohydrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of Reagents:

    • L-cysteine Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of L-cysteine hydrochloride monohydrate in phosphate buffer. Prepare fresh.

    • DTNB Stock Solution (e.g., 5 mg/mL): Dissolve DTNB in Tris-HCl buffer.

    • L-cysteine Standards: Prepare a series of L-cysteine standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting the stock solution in phosphate buffer.

  • Reaction of Liposomes with L-cysteine:

    • In a microcentrifuge tube, mix a known volume of the liposome suspension with a known volume and concentration of the L-cysteine stock solution (ensure a molar excess of cysteine to the theoretical amount of maleimide).

    • As a control, prepare a blank sample containing the same amount of L-cysteine and buffer instead of the liposome suspension.

    • Incubate the reaction mixture at room temperature for a sufficient time to ensure complete reaction of the maleimide groups (e.g., 2 hours).

  • Quantification of Unreacted L-cysteine:

    • In a 96-well plate or cuvettes, add a specific volume of the reaction mixture (from step 2) and the L-cysteine standards.

    • Add the DTNB solution to each well/cuvette.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Create a standard curve of absorbance versus L-cysteine concentration.

    • Determine the concentration of unreacted L-cysteine in the liposome sample and the control sample from the standard curve.

    • Calculate the amount of maleimide reacted:

      • Moles of reacted cysteine = (Moles of cysteine in control) - (Moles of unreacted cysteine in liposome sample)

    • The moles of reacted cysteine are equal to the moles of incorporated, accessible this compound.

    • Calculate the incorporation efficiency:

      • Incorporation Efficiency (%) = (Moles of incorporated this compound / Initial moles of this compound) * 100

This method allows for the direct separation and quantification of all lipid components in the liposome formulation, including this compound.[1][5][6]

Materials:

  • Liposome suspension containing this compound

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C8 or C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Standard solutions of each lipid component (DPPC, Cholesterol, this compound) of known concentrations.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare stock solutions of DPPC, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform:methanol).

    • Prepare a series of mixed standard solutions containing all three lipids at different known concentrations.

    • The liposome sample can often be injected directly, or after disruption with a suitable solvent (e.g., methanol) to release the lipids.

  • HPLC-ELSD Analysis:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Methanol with 0.1% TFA.

    • Gradient: A gradient elution is typically used to separate the different lipid species. An example gradient is as follows:

      • 0-5 min: 85% B

      • 5-15 min: Gradient to 100% B

      • 15-25 min: 100% B

      • 25-30 min: Return to 85% B (Note: This gradient is a starting point and should be optimized for the specific column and lipid composition.)

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 20 µL.

    • ELSD Settings:

      • Nebulizer Temperature: e.g., 30-40°C.

      • Evaporator Temperature: e.g., 50-60°C.

      • Gas Flow Rate: e.g., 1.5-2.5 L/min (Nitrogen). (Note: These settings should be optimized for the specific instrument and mobile phase.)

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to each lipid based on the retention times of the standards.

    • Generate a calibration curve for each lipid by plotting the peak area versus concentration. A logarithmic transformation of both axes is often required for ELSD data to obtain a linear relationship.

    • Determine the concentration of each lipid, including this compound, in the liposome sample by interpolating its peak area on the corresponding calibration curve.

    • Calculate the incorporation efficiency of this compound as described in the Reverse Ellman's Assay method.

Data Presentation

The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Liposome Formulation and Characterization

Formulation IDLipid Composition (molar ratio)Mean Diameter (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
Lipo-MPB-01DPPC:Chol:this compound (55:40:5)105.2 ± 3.10.12 ± 0.02-5.3 ± 0.8
...............

Table 2: Quantification of this compound Incorporation

Formulation IDMethodInitial this compound (mol)Measured Incorporated this compound (mol)Incorporation Efficiency (%)
Lipo-MPB-01Reverse Ellman's Assay5.0 x 10⁻⁶4.2 x 10⁻⁶84.0
Lipo-MPB-01HPLC-ELSD5.0 x 10⁻⁶4.5 x 10⁻⁶90.0
...............

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_quant Quantification dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate extrude Extrude through Membrane (LUVs) hydrate->extrude method1 Reverse Ellman's Assay extrude->method1 Analyze method2 HPLC-ELSD extrude->method2 Analyze

Caption: Experimental workflow for liposome preparation and quantification.

Reverse_Ellmans_Assay cluster_reaction Reaction cluster_quantification Quantification lipo Liposome with Maleimide Groups cys_excess Excess L-cysteine (Known Amount) lipo->cys_excess React unreacted_cys Unreacted L-cysteine cys_excess->unreacted_cys Results in dtnb DTNB (Ellman's Reagent) unreacted_cys->dtnb React with tnb TNB²⁻ (Yellow) (Measure at 412 nm) dtnb->tnb Produces

Caption: Principle of the Reverse Ellman's Assay for maleimide quantification.

Conclusion

The successful incorporation of this compound into liposomes is a critical step for the development of functionalized nanocarriers. The protocols detailed in this application note provide a robust framework for both the preparation and quantification of these specialized liposomes. The Reverse Ellman's Assay offers a simple and cost-effective method for determining the concentration of accessible maleimide groups, while HPLC-ELSD provides a more comprehensive analysis of the overall lipid composition. The choice of method will depend on the specific requirements of the research and the available instrumentation. By following these detailed protocols, researchers can ensure the quality and consistency of their this compound-containing liposomal formulations, paving the way for more effective targeted drug delivery systems.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation to 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol chemistry is a widely utilized bioconjugation strategy that facilitates the formation of a stable covalent thioether bond between a maleimide-functionalized molecule and a thiol (sulfhydryl) group. This Michael addition reaction is highly selective for thiols under mild, physiological conditions, making it an invaluable tool for various applications, including the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and targeted drug delivery systems.[1][2] 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a phospholipid containing a maleimide (B117702) headgroup, which can be incorporated into liposomal formulations to allow for the covalent attachment of thiol-containing ligands, such as peptides or antibodies, to the surface of the liposome (B1194612).[3][4][5] This document provides detailed application notes and protocols for performing maleimide-thiol conjugations with this compound.

Reaction Mechanism and Key Parameters

The maleimide-thiol reaction proceeds via a Michael-type addition, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring.[2][6] The success of this conjugation is critically dependent on several key parameters that influence the reaction rate, efficiency, specificity, and the stability of the final conjugate.

pH

The pH of the reaction buffer is the most critical parameter for a successful maleimide-thiol conjugation.[2] The optimal pH range is between 6.5 and 7.5.[1][2][7]

  • Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form, which is less nucleophilic.[1][2]

  • At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][7]

  • Above pH 7.5: The reaction becomes less specific as primary amines (e.g., from lysine (B10760008) residues) can compete with thiols in reacting with the maleimide.[1][2][7] Additionally, the maleimide group is more susceptible to hydrolysis at alkaline pH, which renders it unreactive.[1][2][7]

Temperature and Reaction Time

The reaction rate is dependent on temperature.[8] Common conditions include:

  • Room Temperature (20-25°C): Typically allows for rapid reaction times, ranging from 30 minutes to 2 hours.[1][2][9]

  • 4°C: The reaction is slower and may require overnight incubation (8-16 hours) to achieve high efficiency.[1][2] This is often recommended for sensitive proteins to minimize degradation.[1][2]

  • 37°C: Can be used to accelerate the reaction, with incubation times around 30 minutes.[8] However, this may not be suitable for all biomolecules due to the potential for denaturation.[8]

Reagents and Molar Ratios

To ensure efficient conjugation, a molar excess of the maleimide-containing lipid (this compound in the liposome) to the thiol-containing molecule is often recommended. However, when conjugating to a pre-formed liposome, the concentration of accessible maleimide groups on the surface is the key consideration. A molar excess of the thiol-containing molecule to the maleimide groups on the liposome is generally used. The optimal molar ratio should be determined empirically for each specific application.[9] Studies have shown optimal maleimide to thiol molar ratios ranging from 2:1 to 5:1 when conjugating ligands to maleimide-functionalized nanoparticles.[9][10]

Data Presentation

ParameterOptimal Range/ConditionNotes
pH 6.5 - 7.5Critical for selectivity and reaction rate. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2][7]
Temperature 4°C to 25°C (Room Temperature)Reaction at 4°C is slower but recommended for sensitive biomolecules.[1][2] Room temperature allows for faster kinetics.[1][2]
Incubation Time 30 minutes - OvernightDependent on temperature and reactants. 2 hours at room temperature or overnight at 4°C are common starting points.[1]
Buffer Composition Phosphate, HEPES, or Tris buffersMust be free of thiols.[7] Degassing the buffer is recommended to prevent oxidation of thiols.[11]
Maleimide:Thiol Molar Ratio 2:1 to 20:1A molar excess of the maleimide is a good starting point for initial experiments.[1][9] This should be optimized for each specific conjugation.
Reducing Agent (Optional) 10-100x molar excess of TCEPUsed to reduce disulfide bonds to free thiols prior to conjugation.[1] TCEP does not need to be removed before adding the maleimide.[12][13]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes with this compound

This protocol describes the preparation of liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0)

Procedure:

  • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is 65% DSPC, 24% Cholesterol, and 5% this compound.[14]

  • Create a thin lipid film by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer at a temperature above the phase transition temperature of the primary lipid (e.g., 65°C for DSPC).[14]

  • Sonicate the hydrated lipid suspension to form multilamellar vesicles.[14]

  • Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.[14]

  • The resulting maleimide-functionalized liposomes are ready for conjugation.

Protocol 2: Conjugation of a Thiol-Containing Molecule to this compound Liposomes

This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing molecule

  • Conjugation Buffer: Degassed 10 mM HEPES or PBS, pH 7.0-7.4.[9][11]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Reduction of Disulfide Bonds (if necessary): If your thiol-containing molecule contains disulfide bonds, dissolve it in the conjugation buffer and add a 10-100 fold molar excess of TCEP.[1] Incubate at room temperature for 30-60 minutes.[1] TCEP does not need to be removed prior to the conjugation reaction.[12][13]

  • Conjugation Reaction: Add the thiol-containing molecule to the maleimide-functionalized liposome suspension. A starting point is a 25:1 molar ratio of MPB-PE in the liposome to the thiol-containing protein.[14]

  • Incubation: Incubate the reaction mixture for at least 12 hours at 4°C with gentle mixing.[14] Alternatively, incubate for 2 hours at room temperature.[1] Protect from light if the components are light-sensitive.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of 10-20 mM.[1][14] Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove the unreacted thiol-containing molecule and quenching reagent by size-exclusion chromatography (e.g., using a Sepharose CL-4B column).

Mandatory Visualization

G Experimental Workflow for Maleimide-Thiol Conjugation to this compound Liposomes cluster_prep Liposome Preparation cluster_conjugation Conjugation Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, this compound) Film_Formation 2. Thin Film Formation Lipid_Mixing->Film_Formation Hydration 3. Hydration Film_Formation->Hydration Extrusion 4. Extrusion Hydration->Extrusion Reduction 5. Thiol Reduction (Optional) with TCEP Extrusion->Reduction Maleimide- functionalized Liposomes Reaction 6. Conjugation Reaction (Liposomes + Thiol-Molecule) Reduction->Reaction Quenching 7. Quenching (with L-cysteine) Reaction->Quenching Purification 8. Purification (Size-Exclusion Chromatography) Quenching->Purification Final_Product Final_Product Purification->Final_Product Purified Conjugate Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Reaction

Caption: Workflow for preparing and conjugating to this compound liposomes.

G Maleimide-Thiol Reaction Mechanism Maleimide Maleimide Group (on this compound) Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol Group (on Ligand) Thiol->Thioether

Caption: The Michael addition reaction between a maleimide and a thiol.

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in a biological environment.[15] This can lead to the exchange of the conjugated molecule.[15] Hydrolysis of the succinimide (B58015) ring in the thioether product can occur, which stabilizes the linkage and prevents the retro-Michael reaction.[15][16] For applications requiring long-term in vivo stability, this should be a consideration. Strategies to enhance stability, such as promoting hydrolysis of the succinimide ring, have been developed.[15][16]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 16:0 MPB PE Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of thiol-containing molecules to liposomes functionalized with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My conjugation efficiency is consistently low. What are the most common causes?

Low conjugation efficiency in this compound-based liposomal systems can stem from several factors, ranging from suboptimal reaction conditions to the degradation of reactive moieties. Here are the primary areas to investigate:

  • Suboptimal pH: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is 6.5-7.5.[1] Below pH 6.5, the thiol group is less nucleophilic, slowing down the reaction. Above pH 7.5, the maleimide (B117702) group is susceptible to hydrolysis, rendering it inactive, and side reactions with primary amines can occur.[1]

  • Hydrolysis of the Maleimide Group: The maleimide group on the this compound is prone to hydrolysis, especially at pH values above 7.5.[1] It is crucial to prepare aqueous solutions of maleimide-containing reagents, including your liposomes, immediately before use.

  • Oxidation of Thiol Groups: The cysteine residues on your protein or peptide are susceptible to oxidation, forming disulfide bonds that will not react with the maleimide group.

  • Incorrect Molar Ratio of Reactants: A sufficient molar excess of the maleimide lipid on the liposome (B1194612) surface to the thiol-containing molecule is generally required to drive the reaction to completion.

  • Steric Hindrance: The accessibility of both the maleimide group on the liposome surface and the thiol group on the molecule to be conjugated can be limited by their surrounding chemical environment.

  • Low Reactant Concentration: Dilute concentrations of either the liposomes or the molecule to be conjugated can lead to a slower reaction rate and lower overall efficiency. It is recommended to use a starting antibody/protein concentration of at least 0.5 mg/mL.

Question 2: How can I optimize my reaction conditions to improve conjugation efficiency?

Optimizing your experimental protocol is key to achieving high conjugation yields. Here are several parameters you can adjust:

  • pH Control: Maintain the reaction buffer pH strictly between 6.5 and 7.5.[1] Common buffers for this reaction include Phosphate-Buffered Saline (PBS), HEPES, and MES. Avoid buffers containing primary amines, such as Tris, as they can compete with the thiol-maleimide reaction at higher pH.

  • Molar Ratio: Start with a molar excess of this compound in your liposomes relative to the thiol-containing molecule. A common starting point is a 10-20 fold molar excess of maleimide to thiol.[1] However, the optimal ratio is system-dependent and should be determined empirically.

  • Temperature and Incubation Time: The reaction can typically be performed at room temperature for 1-2 hours or at 4°C overnight.[2] Longer incubation times at 4°C can sometimes improve yield, especially for less reactive molecules, while minimizing potential degradation.

  • Preventing Thiol Oxidation: To ensure the availability of free thiols, it is recommended to use degassed buffers for all steps. The addition of a non-thiol-based reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), just prior to the conjugation reaction can be beneficial. A 10-100 fold molar excess of TCEP can be incubated with the protein/peptide for 20-30 minutes at room temperature.[1]

  • Reactant Purity and Concentration: Ensure your thiol-containing molecule is of high purity (>95%). Contaminating proteins or other thiol-containing impurities will compete for the maleimide groups on the liposomes. Concentrate your reactants if they are too dilute.

Question 3: How do I prepare my thiol-containing protein/peptide for conjugation?

Proper preparation of your protein or peptide is critical for successful conjugation.

  • Buffer Exchange: If your protein or peptide is in a buffer containing interfering substances like Tris, glycine, or other primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2). Desalting columns or dialysis are effective methods.

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residues in your protein are involved in disulfide bonds, they will not be available for conjugation. These bonds must be reduced.

    • Incubate your protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature in a degassed buffer.[1]

    • Alternatively, Dithiothreitol (DTT) can be used, but it must be completely removed before introducing the maleimide-functionalized liposomes, as it will compete for the maleimide groups. This can be achieved through a desalting column.

Question 4: How can I determine the conjugation efficiency of my experiment?

Quantifying the efficiency of your conjugation reaction is essential for troubleshooting and optimization. A common method is to measure the amount of unreacted thiol-containing molecules after the reaction using Ellman's Assay.

Ellman's Assay Protocol: This assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[3][4]

For a detailed protocol, please refer to the Experimental Protocols section below. By comparing the amount of free thiols before and after the conjugation reaction, you can calculate the percentage of your molecule that has been successfully conjugated to the liposomes.

Alternatively, a reverse Ellman's assay can be used to quantify the number of available maleimide groups on the liposomes before and after the conjugation reaction.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound conjugation.

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for thiol reactivity and minimizes maleimide hydrolysis and side reactions with amines.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature allows for a faster reaction, while 4°C can improve stability for sensitive molecules.[2]
Incubation Time 1 - 2 hours at Room Temperature or Overnight at 4°CShould be optimized for the specific reactants.[2]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)A molar excess of maleimide drives the reaction to completion.[1]
Protein/Peptide Concentration > 0.5 mg/mLHigher concentrations can improve reaction kinetics.

Table 2: Influence of MPB-PE Concentration on Liposome Properties (Illustrative Example)

Mol% of this compound in LiposomeEffect on Conjugation EfficiencyPotential Impact on Liposome Properties
1-2.5%Lower conjugation efficiency may be observed.Minimal impact on overall liposome charge and stability.
5%Often cited as an effective concentration for peptide conjugation.[6][7]Increases negative surface charge, which may influence interactions with cells and other molecules.
> 5%May not significantly increase conjugation efficiency further and could lead to liposome instability or aggregation.Can significantly alter the physicochemical properties of the liposomes.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Cysteine-Containing Peptide to this compound Liposomes

Materials:

  • Pre-formed liposomes containing 1-5 mol% this compound in a suitable buffer (e.g., PBS, pH 7.2).

  • Cysteine-containing peptide of interest.

  • Reaction Buffer: Degassed PBS, pH 7.2.

  • (Optional) TCEP solution (10 mM in degassed water).

  • Quenching Solution: L-cysteine or 2-mercaptoethanol (B42355) (100 mM in reaction buffer).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) for purification.

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • (Optional) If disulfide bond reduction is needed, add TCEP to a final concentration of 1 mM (or a 10-100 fold molar excess over the peptide) and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the peptide solution to the this compound-containing liposome suspension. The molar ratio of maleimide to peptide should be optimized, with a starting point of 10:1.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The liposomes will elute in the void volume.

  • Characterization:

    • Determine the conjugation efficiency using the Ellman's Assay (see Protocol 2).

    • Characterize the size and zeta potential of the final conjugated liposomes using dynamic light scattering (DLS).

Protocol 2: Quantification of Conjugation Efficiency using Ellman's Assay

Materials:

  • Ellman's Reagent (DTNB).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine standards for generating a standard curve.

  • Samples: Your thiol-containing molecule before conjugation (initial concentration) and the supernatant/flow-through after conjugation and purification (unreacted molecule).

Procedure:

  • Prepare a Cysteine Standard Curve:

    • Prepare a series of known concentrations of cysteine in the Reaction Buffer (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).

  • Sample Preparation:

    • Dilute your initial and unreacted molecule samples in the Reaction Buffer to fall within the range of your standard curve.

  • Assay:

    • In a 96-well plate or cuvettes, add 50 µL of each standard or diluted sample.

    • Add 50 µL of the Ellman's Reagent Solution to each well/cuvette.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your initial and unreacted samples.

    • Conjugation Efficiency (%) = [(Initial Thiol Conc. - Unreacted Thiol Conc.) / Initial Thiol Conc.] x 100

Visualizations

Chemical Reaction Pathway

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis Liposome_Prep Prepare this compound Liposomes Mix Mix Liposomes and Thiol-Molecule Liposome_Prep->Mix Molecule_Prep Prepare Thiol-Molecule (Buffer Exchange, Reduction) Molecule_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Unreacted Maleimides Incubate->Quench Purify Purify via Size Exclusion Chromatography Quench->Purify Efficiency Determine Efficiency (Ellman's Assay) Purify->Efficiency Characterize Characterize Conjugate (DLS, Zeta Potential) Purify->Characterize

Caption: Experimental Workflow for Liposome Conjugation.

References

Technical Support Center: Preventing Aggregation of 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the aggregation of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are liposomes containing it prone to aggregation?

A1: this compound is a phospholipid with two saturated 16-carbon acyl chains (dipalmitoyl) and a phosphoethanolamine headgroup functionalized with a maleimide (B117702) group.[1][2] The maleimide is a thiol-reactive moiety used for covalently conjugating cysteine-containing peptides or proteins to the liposome (B1194612) surface.[3][4] Liposomes containing this lipid can be prone to aggregation for several reasons:

  • Reactive Surface: The maleimide group, while essential for conjugation, can potentially interact with other components or self-react under certain conditions. More commonly, the process of conjugating large molecules like proteins can bridge and aggregate liposomes if not properly controlled.[5][6]

  • Low Surface Charge: A neutral or near-neutral surface charge offers minimal electrostatic repulsion between vesicles, allowing them to approach close enough for attractive forces (like van der Waals forces) to cause aggregation.

  • Hydrophobic Interactions: The inherent hydrophobic nature of the lipid bilayers can lead to aggregation to minimize exposure to the aqueous environment.

Q2: What are the primary factors that cause my this compound liposomes to aggregate?

A2: Liposome aggregation is typically driven by a combination of formulation and environmental factors:

  • Formulation Deficiencies: Lack of stabilizing agents, such as PEGylated lipids or charged lipids, is a primary cause.

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge on liposomes, reducing electrostatic repulsion and promoting aggregation.[7][8][9][10]

  • Inappropriate pH: pH can affect the surface charge of the liposomes and the stability of the lipids themselves. Acidic or alkaline conditions can lead to lipid hydrolysis, which in turn can induce aggregation.[7][8]

  • Conjugation Process: The addition of a protein or peptide for conjugation can alter the surface properties of the liposomes, leading to aggregation.[5][6]

  • Temperature & Storage: Storing liposomes at elevated temperatures can increase lipid mobility and hydrolysis rates, while freeze-thaw cycles can fracture vesicles, leading to fusion and aggregation.[11]

Q3: How can I visually identify and quantitatively measure liposome aggregation?

A3: Visual signs of aggregation include a cloudy or milky appearance in a previously clear suspension, or the formation of visible precipitates. For quantitative analysis, Dynamic Light Scattering (DLS) is the standard method. DLS measures the mean particle size and the Polydispersity Index (PDI). An increase in the mean hydrodynamic diameter and a high PDI value (typically > 0.3) are strong indicators of aggregation.

Q4: What is the most effective and common method to prevent aggregation?

A4: The most widely used and effective method is PEGylation , which provides steric stabilization.[12][13][14][15] This involves incorporating a small percentage (typically 5-10 mol%) of a PEG-conjugated lipid (e.g., DSPE-PEG) into the liposome formulation. The PEG chains form a hydrophilic, protective layer around the liposome that physically prevents vesicles from getting close enough to aggregate.[14][15] This "stealth" coating also reduces protein adsorption and uptake by the immune system in vivo.[12][13]

Q5: How do pH and buffer composition affect the stability of my liposomes?

A5: Both pH and ionic strength are critical.

  • pH: A neutral pH (around 7.0-7.4) is generally optimal for the stability of most phospholipid-based liposomes. Extreme pH values (acidic or alkaline) can accelerate the hydrolysis of the ester bonds in the phospholipids (B1166683), leading to liposome breakdown and aggregation.[7][8]

  • Ionic Strength: While some surface charge is beneficial, high concentrations of salts (e.g., >150 mM NaCl) can shield this charge, diminishing the electrostatic repulsion between liposomes and causing them to aggregate.[7][9][10] Therefore, it is crucial to use buffers with a physiological or lower ionic strength.

Q6: What are the ideal storage conditions for this compound liposomes?

A6: For short-term storage (up to one week), liposome suspensions should be stored at 4°C in a sterile, sealed vial protected from light.[11] Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer and cause aggregation upon thawing.[11] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (like sucrose (B13894) or trehalose) is the preferred method.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Liposomes appear cloudy or aggregated immediately after preparation. 1. Insufficient Steric/Electrostatic Repulsion: The formulation lacks components to prevent aggregation. 2. High Ionic Strength: The hydration buffer contains an excessively high salt concentration.1a. Incorporate PEG-Lipids: Add 5-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to the lipid mixture.[5][15] 1b. Add Charged Lipids: Include a charged lipid like DOTAP (positive) or DPPG (negative) to increase surface charge and electrostatic repulsion. 2. Reduce Buffer Salinity: Use a buffer with lower ionic strength (e.g., 10 mM HEPES, 5% dextrose).
Liposomes aggregate during protein/peptide conjugation. 1. Inter-liposomal Cross-linking: The thiol-reactive maleimide groups on one liposome react with the conjugated protein, which then binds to another liposome. 2. Insufficient Steric Shielding: The conjugated protein is large and overcomes the native repulsive forces.1. Include PEG-Lipids: The PEG layer provides a steric barrier that prevents the liposomes and their conjugated proteins from interacting and cross-linking.[5][6] 2. Optimize Ratios: Reduce the concentration of protein or liposomes during the conjugation reaction. Maintain a balance to ensure efficient coupling without causing aggregation.[6]
Liposomes are stable initially but aggregate during storage. 1. Chemical Instability: Hydrolysis or oxidation of phospholipids over time. 2. Suboptimal Storage: Temperature is too high, or the sample has undergone freeze-thaw cycles. 3. pH Shift: The pH of the buffer has changed over time.1a. Add Cholesterol: Incorporate 30-40 mol% cholesterol to increase membrane rigidity and stability.[16][17][18][19] 1b. Handle Under Inert Gas: Prepare and store liposomes under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Store at 4°C: Store the liposome suspension in a sealed, sterile vial at 4°C. Do not freeze.[11] 3. Buffer Appropriately: Use a buffer with sufficient capacity to maintain a stable neutral pH.

Key Experimental Protocols

Protocol 1: Preparation of Stable PEGylated this compound Liposomes

This protocol describes the thin-film hydration method followed by extrusion to produce stable, unilamellar vesicles.

Materials:

  • Primary Phospholipid (e.g., DSPC or DPPC)

  • This compound

  • Cholesterol[16][17]

  • DSPE-PEG2000

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator, water bath, bath sonicator, mini-extruder, polycarbonate membranes (e.g., 100 nm).

Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the lipids in the chloroform/methanol mixture. A typical molar ratio for a stable formulation is DSPC:Cholesterol:this compound:DSPE-PEG2000 (50:39:1:10 mol%) .

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to evaporate the organic solvent. A thin, uniform lipid film will form on the wall of the flask.[20][21]

  • Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[20]

  • Hydration: Add the aqueous hydration buffer, pre-heated to the same temperature as the water bath, to the flask. This step forms multilamellar vesicles (MLVs).[21]

  • Extrusion: To create unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm pore size). Perform at least 11-21 passes. The extrusion process should be carried out at a temperature above the lipid phase transition temperature.[22]

  • Characterization: Immediately after preparation, measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). For a stable formulation, expect a size of ~100-120 nm and a PDI < 0.2.

Protocol 2: Assessing Liposome Stability with DLS

Methodology:

  • Initial Measurement (Time 0): Dilute a small aliquot of the freshly prepared liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis. Measure the Z-average diameter and PDI.

  • Incubation: Store the main liposome suspension under the desired test condition (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 24, 48, and 168 hours), take another aliquot, dilute it, and repeat the DLS measurement.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time. A stable formulation will show minimal changes in size and PDI over the tested period. Significant increases indicate aggregation.

Data & Visualizations

Quantitative Data Summary

Table 1: Effect of PEG-Lipid Concentration on Liposome Stability This table illustrates the typical effect of incorporating DSPE-PEG2000 on the physical properties of liposomes, which correlates with reduced aggregation.

Mol% DSPE-PEG2000Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
0%250 ± 450.45 ± 0.12-5 ± 2Aggregation observed within hours
2.5%140 ± 150.25 ± 0.08-15 ± 4Moderate stability, some aggregation over 24h
5%115 ± 80.12 ± 0.04-22 ± 5Good stability, minimal aggregation over 1 week
10%110 ± 50.09 ± 0.03-28 ± 5Excellent stability, no aggregation observed[14]

Table 2: Influence of Environmental Factors on Liposome Aggregation

ParameterConditionGeneral Effect on StabilityRationale
pH Acidic (< 6) or Alkaline (> 8)DecreasedPromotes hydrolysis of phospholipid ester bonds.[7][8]
Neutral (7.0 - 7.4)OptimalMinimizes chemical degradation.
Ionic Strength Low (< 50 mM)GoodAllows for effective electrostatic repulsion if charged lipids are present.
(NaCl)High (> 150 mM)DecreasedScreens surface charges, reducing electrostatic repulsion and leading to aggregation.[7][8][9][10]

Diagrams

cluster_0 Forces Between Liposomes L1 Liposome L2 Liposome L1->L2 Van der Waals Attraction Aggregate Aggregate L1->Aggregate Attraction > Repulsion L2->L1 Electrostatic/ Steric Repulsion L2->Aggregate Attraction > Repulsion

Caption: Inter-liposomal forces governing aggregation.

cluster_1 Mechanism of Steric Stabilization by PEGylation cluster_peg1 cluster_peg2 Lipo1 Lipid Bilayer p1 Lipo1->p1 PEG Chains p2 Lipo1->p2 PEG Chains p3 Lipo1->p3 PEG Chains p4 Lipo1->p4 PEG Chains Lipo2 Lipid Bilayer p5 Lipo2->p5 PEG Chains p6 Lipo2->p6 PEG Chains p7 Lipo2->p7 PEG Chains p8 Lipo2->p8 PEG Chains Repulsion Steric Hindrance Prevents Approach

Caption: PEGylation provides a steric barrier to prevent aggregation.

G A 1. Prepare Lipid Mixture (DSPC/Chol/MPB-PE/PEG-PE) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film (Forms MLVs) B->C D 4. Extrude Liposomes (Forms LUVs) C->D E 5. Characterize (DLS) (Size, PDI, Zeta) D->E F Stable? (PDI < 0.2) E->F G Proceed with Experiment F->G Yes H Optimize Formulation (Adjust PEG/Lipid Ratios) F->H No H->A

Caption: Workflow for preparing and testing stable liposomes.

References

Technical Support Center: 16:0 MPB PE Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH and other critical parameters of the 16:0 MPB PE maleimide (B117702) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide reaction with a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] This pH range offers the best compromise between the reaction rate and the specificity of the conjugation. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][7]

Q2: What happens if the pH is outside the optimal range?

A2: If the pH is below 6.5, the reaction rate will be significantly slower because the thiol group will be predominantly protonated and less nucleophilic.[8] If the pH is above 7.5, the maleimide group becomes more susceptible to hydrolysis, which renders it inactive.[4][6] Additionally, at a higher pH, the maleimide can react with primary amines, such as the side chains of lysine (B10760008) residues, leading to a loss of specificity.[1][5]

Q3: What are the common causes of low conjugation efficiency?

A3: Low or no conjugation can be due to several factors:

  • Maleimide Hydrolysis: The maleimide ring on the this compound may have been hydrolyzed to an unreactive maleamic acid. This is a common issue, especially if the maleimide has been in an aqueous solution for an extended period or at a pH above 7.5.[1][6]

  • Oxidized Thiols: The thiol groups on your molecule of interest may have oxidized to form disulfide bonds, which do not react with maleimides.[1][9][10]

  • Incorrect Molar Ratio: An insufficient molar excess of the this compound to the thiol-containing molecule can lead to incomplete conjugation.

  • Suboptimal pH: As discussed, a pH outside the 6.5-7.5 range will negatively impact the reaction.[1][6]

Q4: How can I prevent maleimide hydrolysis?

A4: To minimize hydrolysis, always prepare aqueous solutions of this compound immediately before use.[1][6] If you need to store it in solution, use a dry, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it at -20°C.[5]

Q5: How do I address the issue of oxidized thiols?

A5: Before starting the conjugation reaction, it is crucial to reduce any disulfide bonds in your protein or peptide. This can be achieved by treating your sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[1][9][10] TCEP is often preferred because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[11] If you use a thiol-containing reducing agent like dithiothreitol (B142953) (DTT), it must be completely removed before the conjugation step, for example, by using a desalting column.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Hydrolysis of this compound Prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before the reaction.[5] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2]
Oxidation of Thiol Groups Degas all buffers to remove dissolved oxygen.[9][10] Pre-treat the thiol-containing molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.[1][3][9][10][12][13][14][15]
Incorrect Buffer Composition Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris buffers.[9][13][14] Avoid buffers containing primary amines or thiols.[5]
Insufficient Molar Ratio Optimize the molar ratio of this compound to the thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein conjugations.[7][12][16] For smaller molecules, a lower excess may be sufficient.
Precipitation During Reaction Poor Solubility of Reactants Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. Keep the final concentration of the organic solvent below 10-15% to avoid protein denaturation.[2]
Protein Aggregation Use hydrophilic linkers if possible.[12] Consider lowering the protein concentration.[12]
Formation of Side Products Reaction with Amines Maintain the reaction pH at or below 7.5 to ensure high selectivity for thiols.[1][8]
Retro-Michael Reaction (Thiol Exchange) After the initial conjugation, the resulting thioether bond can be stabilized by intentionally hydrolyzing the thiosuccinimide ring. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[1]
Thiazine Rearrangement This side reaction can occur with N-terminal cysteines. The rearrangement is promoted under basic conditions.[17] Performing the reaction at the lower end of the optimal pH range (6.5-7.0) can help minimize this.

Experimental Protocols

Key Reaction Parameters
Parameter Recommended Range Notes
pH 6.5 - 7.5The most critical parameter for ensuring high selectivity and efficiency.[1][2][3][4][5][6][7][8]
Temperature 4°C to Room Temperature (20-25°C)Room temperature is generally sufficient for the reaction to proceed efficiently. For sensitive molecules, the reaction can be performed at 4°C overnight.[7][9][14]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent helps to drive the reaction to completion, especially for protein labeling.[7][12][16]
Buffer Phosphate, HEPES, TrisMust be free of thiols and primary/secondary amines.[5][9][13][14]
Reducing Agent TCEPRecommended for reducing disulfide bonds as it does not interfere with the maleimide reaction.[1][9][10][11]
Detailed Protocol for Conjugation of a Thiol-Containing Peptide to this compound

This protocol is adapted from a published procedure for conjugating a cysteine-containing peptide to this compound.[1]

Materials:

  • Thiol-containing peptide

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Acetonitrile (CH3CN)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • HPLC for purification

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the thiol-containing peptide in degassed 1X PBS (pH 7.4) to create a stock solution.

  • Prepare the this compound Solution:

    • Dry the required amount of this compound under a stream of nitrogen or argon gas.

    • Immediately before use, dissolve the dried lipid in a 3:1 mixture of 1X PBS (pH 7.4) and acetonitrile. Alternatively, dissolve it in a minimal amount of anhydrous DMSO or DMF.

  • Reduction of Disulfide Bonds:

    • In a reaction vessel, mix the peptide solution with a 10-fold molar excess of TCEP.

    • This step is crucial to ensure that the cysteine residues are in their reduced, thiol form.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide/TCEP mixture. A 3-fold molar excess of the lipid to the peptide is a good starting point.

    • Incubate the reaction mixture at 37°C. The reaction progress can be monitored by LC-MS. Reaction times can vary, but are typically in the range of a few hours.

  • Purification:

    • Once the reaction is complete, purify the resulting lipid-peptide conjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_peptide Dissolve Peptide in degassed PBS (pH 7.4) reduction Add TCEP to Peptide (Reduce Disulfides) prep_peptide->reduction prep_lipid Dissolve this compound in PBS/Acetonitrile or DMSO conjugation Mix Peptide and Lipid Incubate at 37°C prep_lipid->conjugation reduction->conjugation monitoring Monitor with LC-MS conjugation->monitoring purification Purify with HPLC monitoring->purification

Caption: Experimental workflow for the conjugation of a thiol-containing peptide to this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space liposome (B1194612) Liposome (with this compound-Ligand) receptor Cell Surface Receptor (e.g., GPCR) liposome->receptor Binding endosome Caveosome/Endosome receptor->endosome Internalization via Caveolae-mediated Endocytosis signaling Downstream Signaling Cascade (e.g., MAPK pathway) endosome->signaling Signal Transduction response Cellular Response signaling->response

Caption: Representative signaling pathway initiated by a ligand-functionalized liposome using this compound.

References

Technical Support Center: 16:0 MPB PE Maleimide Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on quenching unreacted maleimide (B117702) groups of 16:0 MPB PE (1-palmitoyl-2-(4-o-(p-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine) in liposomal and other lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted maleimide groups on this compound-containing liposomes?

A1: Quenching unreacted maleimide groups is a critical step to prevent non-specific reactions.[1][2] Leaving maleimide groups unreacted on a liposome (B1194612) surface can lead to several undesirable outcomes:

  • Aggregation: Unreacted maleimides can crosslink with thiol-containing molecules, leading to aggregation of the liposomes.[1]

  • In vivo Instability: In a biological environment, the maleimide groups can react with abundant thiol-containing molecules like albumin and glutathione, altering the liposome's surface properties and potentially leading to premature clearance or off-target effects.[2][3]

  • Immunogenicity: The formation of unintended conjugates with biological molecules can potentially trigger an immune response.[1]

  • Reduced Therapeutic Efficacy: Off-target reactions can hinder the intended targeting and therapeutic action of the formulation.[3]

Q2: What are the most common reagents used to quench unreacted maleimides on liposomes?

A2: Small, thiol-containing molecules are the most common quenching agents. These include:

The choice of quenching agent may depend on the specific application and the nature of the conjugated molecule.

Q3: What is the optimal pH for the maleimide quenching reaction?

A3: The quenching reaction, like the initial maleimide-thiol conjugation, is most efficient and specific at a pH between 6.5 and 7.5.[4] Within this range, the reaction with thiols is significantly faster than potential side reactions with amines. At pH values above 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive.[4]

Q4: Can the thioether bond formed between the maleimide and the quenching agent be reversed?

A4: Yes, the thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[3][4] This can lead to the dissociation of the quenching agent. However, for the purpose of capping unreacted maleimides, this is less of a concern than the premature release of a conjugated therapeutic payload. For applications requiring very high stability, post-conjugation hydrolysis of the succinimide (B58015) ring at a slightly alkaline pH (e.g., 8.5-9.0) can create a more stable, ring-opened structure.[5][6]

Q5: How can I remove the excess quenching agent after the reaction is complete?

A5: It is crucial to remove the excess small-molecule quenching agent to obtain a pure final product. Common methods for purifying liposomes after quenching include:

  • Size-Exclusion Chromatography (SEC): This is a widely used method that separates the larger liposomes from the smaller quenching agent molecules.[7]

  • Dialysis/Diafiltration: These methods are effective for removing small molecules by exchanging the buffer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Liposome Aggregation After Quenching Incomplete quenching, leaving reactive maleimide groups.Ensure a sufficient molar excess of the quenching agent is used. Optimize incubation time and temperature.
The quenching agent itself is causing instability.Screen different quenching agents (e.g., L-cysteine, BME). Ensure the buffer conditions (pH, ionic strength) are optimal for liposome stability.
Low Conjugation Efficiency Before Quenching Hydrolysis of the maleimide group on this compound.This can occur during liposome preparation.[8][9] Consider incorporating the maleimide lipid into pre-formed liposomes (post-insertion method) to minimize exposure to harsh conditions.[8][9] Always use freshly prepared buffers and protect the maleimide-functionalized lipid from moisture.
Suboptimal pH for conjugation.Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide coupling.[4]
Presence of competing nucleophiles in the buffer.Avoid buffers containing thiols (e.g., DTT in the conjugation step) or primary amines (e.g., Tris) if the pH is above 7.5.[10]
Inconsistent Results Variability in the number of active maleimide groups.The method of liposome preparation can significantly impact the number of available maleimide groups.[8][9] Standardize the liposome preparation protocol.
Oxidation of thiols on the molecule to be conjugated.If conjugating a thiol-containing molecule, ensure disulfide bonds are adequately reduced (e.g., using TCEP) and that the reaction is performed in a degassed buffer to prevent re-oxidation.[10]

Experimental Protocols

Protocol 1: Quenching of Unreacted Maleimide Groups on Liposomes

This protocol provides a general procedure for quenching unreacted this compound on the surface of liposomes after a conjugation reaction.

Materials:

  • Maleimide-functionalized liposome suspension

  • Quenching agent stock solution (e.g., 1 M L-cysteine or 2-mercaptoethanol in degassed buffer)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Quenching Agent Solution: Prepare a fresh stock solution of the chosen quenching agent in a degassed reaction buffer.

  • Quenching Reaction: Add the quenching agent stock solution to the maleimide-functionalized liposome suspension to achieve a final concentration that is in molar excess of the initial amount of maleimide lipid used. A good starting point is a 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Purification: Remove the excess quenching agent and other small molecules by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sepharose CL-4B) equilibrated with the desired final buffer.[1]

  • Characterization: Characterize the final liposome formulation for size, polydispersity, and surface charge to ensure the quenching and purification steps have not adversely affected the liposome integrity.

Quantitative Data Summary
ParameterRecommended ConditionRationale/Notes
Reaction pH 6.5 - 7.5Maximizes selectivity for thiols over amines and minimizes maleimide hydrolysis.[4]
Quenching Agent L-cysteine, 2-Mercaptoethanol (BME), DTTCommonly used small molecule thiols.
Molar Excess of Quenching Agent 10 - 50 fold (relative to initial maleimide)Ensures complete reaction with all unreacted maleimide groups.
Reaction Time 30 - 60 minutesTypically sufficient for complete quenching at room temperature.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and liposome stability.

Visualizing the Workflow

Quenching_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start with Maleimide-Functionalized Liposomes (this compound) add_quencher Add Quenching Agent (10-50x Molar Excess) start->add_quencher pH 6.5-7.5 prep_quencher Prepare Fresh Quenching Agent (e.g., L-cysteine) prep_quencher->add_quencher incubate Incubate (30-60 min, RT) add_quencher->incubate purify Purify Liposomes (e.g., Size-Exclusion Chromatography) incubate->purify analyze Characterize Final Quenched Liposomes purify->analyze Remove Excess Quenching Agent end End Product: Stable, Quenched Liposomes analyze->end

Caption: Experimental workflow for quenching unreacted maleimide groups.

Troubleshooting_Logic start Problem Observed: Liposome Aggregation check_quenching Was Quenching Complete? start->check_quenching check_stability Is the Quenching Agent Causing Instability? check_quenching->check_stability Yes solution_excess Increase Molar Excess of Quenching Agent check_quenching->solution_excess No solution_optimize Optimize Incubation Time/Temperature check_quenching->solution_optimize No solution_screen Screen Alternative Quenching Agents check_stability->solution_screen Yes solution_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_stability->solution_buffer Yes end Problem Resolved solution_excess->end solution_optimize->end solution_screen->end solution_buffer->end

Caption: Troubleshooting logic for liposome aggregation post-quenching.

References

storage and handling conditions for 16:0 MPB PE powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This guide provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals utilizing this thiol-reactive lipid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound powder should be stored at -20°C.[1][2][3][4] It is recommended to store it in a tightly sealed container.

Q2: What is the stability of this compound powder under the recommended storage conditions?

When stored correctly at -20°C, this compound powder is stable for at least one year.[1][3]

Q3: What are the key chemical properties of this compound?

This compound is a maleimide-functionalized, thiol-reactive lipid.[2][5][6][7][8] The maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, to lipid bilayers or liposomes.

Q4: Is this compound sensitive to light or moisture?

The product is not listed as being light-sensitive.[1] However, as a general precaution for reactive lipids, it is advisable to protect it from excessive light. It is not specified as hygroscopic[1], but proper storage in a sealed container is crucial to prevent degradation.

Q5: What personal protective equipment (PPE) should be worn when handling this compound powder?

When handling this compound powder, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection.[9] All handling of the powder should be conducted in a chemical fume hood.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency to thiol-containing molecules. Hydrolysis of the maleimide group. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Prepare solutions fresh and perform conjugations at a pH between 6.5 and 7.5 for optimal reactivity and stability.
Oxidation of the thiol group on the molecule to be conjugated. Ensure that the thiol-containing molecule (e.g., peptide with a cysteine residue) is fully reduced prior to the conjugation reaction. The use of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be beneficial.
Incorrect buffer composition. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) as they will compete for reaction with the maleimide group.
Precipitation of this compound during liposome (B1194612) formulation. Poor solubility in the chosen solvent system. This compound is soluble in a mixture of chloroform, methanol, and water. Ensure the lipid is fully dissolved in the organic solvent before proceeding with the formulation steps. Sonication may aid in dissolution.
Incorrect hydration buffer. Use a buffer appropriate for liposome formation and ensure the temperature during hydration is above the phase transition temperature of the lipid mixture.
Instability or aggregation of prepared liposomes. Suboptimal lipid composition. The percentage of this compound in the lipid mixture can affect the overall stability of the liposomes. Optimize the molar ratio of the lipids in your formulation. Including cholesterol can sometimes improve liposome stability.[10]
Inefficient removal of organic solvent. Ensure all organic solvent is thoroughly removed during the liposome preparation process (e.g., by rotary evaporation or nitrogen stream) as residual solvent can compromise bilayer integrity.

Quantitative Data Summary

Parameter Value Source
Storage Temperature -20°C[1][2][3][4]
Stability 1 Year[1][3]
Purity >99%[1][3]
Form Powder / Liquid (in chloroform)[4]
Molecular Weight ~955.18 g/mol [1][3]
CAS Number 384835-50-1[1][2][3]

Experimental Protocols & Workflows

General Workflow for Handling this compound Powder

G cluster_prep Preparation cluster_solubilization Solubilization cluster_use Experimental Use a Equilibrate this compound powder to room temperature b Weigh the required amount in a chemical fume hood a->b c Dissolve in an appropriate organic solvent (e.g., Chloroform) b->c d Vortex or sonicate briefly to ensure complete dissolution c->d e Incorporate into lipid mixture for liposome preparation d->e f Perform conjugation reaction with thiol-containing molecules d->f

Caption: General workflow for handling this compound powder.

General Protocol for Conjugation to a Thiol-Containing Peptide
  • Liposome Preparation:

    • Co-dissolve this compound with other lipids (e.g., POPC, cholesterol) in an organic solvent (e.g., chloroform) at the desired molar ratio.

    • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with a thiol-free buffer (pH 6.5-7.5, e.g., HEPES or PBS) by vortexing. The temperature of the buffer should be above the transition temperature of the lipid mixture.

    • To obtain unilamellar vesicles, the liposome suspension can be subjected to sonication or extrusion.

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in the same reaction buffer.

    • If necessary, treat the peptide solution with a mild reducing agent (e.g., TCEP) to ensure the thiol group is in its reduced form.

  • Conjugation Reaction:

    • Mix the liposome suspension containing this compound with the prepared peptide solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

    • The progress of the reaction can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Remove unreacted peptide and other impurities by size exclusion chromatography or dialysis.

Reaction Mechanism

The following diagram illustrates the reaction between the maleimide group of this compound and a thiol group of a molecule (R-SH), such as a cysteine residue in a peptide.

G cluster_reactants Reactants cluster_product Product mpb_pe This compound (with maleimide group) product Stable Thioether Bond (Peptide conjugated to lipid) mpb_pe->product reacts with thiol Thiol-containing molecule (e.g., Peptide-SH) thiol->product

Caption: Covalent bond formation between this compound and a thiol.

References

Technical Support Center: 16:0 MPB PE Solubility in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) in chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in chloroform?

A1: Yes, this compound is generally considered soluble in chloroform. It is often supplied and stored in chloroform at concentrations such as 10 mg/mL. However, as a long-chain, saturated phospholipid, achieving complete dissolution in pure chloroform can sometimes be challenging.

Q2: Why is my this compound not dissolving properly in chloroform?

A2: Several factors can contribute to incomplete dissolution of this compound in chloroform:

  • Purity of the solvent: Trace amounts of contaminants in chloroform can affect lipid solubility.[1]

  • Temperature: Lower temperatures can cause the lipid to precipitate out of solution. Some long-chain, saturated lipids may require gentle warming to fully dissolve.

  • Concentration: Attempting to dissolve the lipid at a very high concentration can lead to solubility issues.

  • Lipid properties: The long, saturated palmitoyl (B13399708) chains of this compound contribute to its tendency to pack tightly, making it less readily soluble than its unsaturated counterparts.

Q3: Can I use co-solvents to improve the solubility of this compound in chloroform?

A3: Yes, using a co-solvent is a common and effective strategy. Adding a small amount of methanol (B129727) (e.g., 2%) and a very small amount of deionized water (e.g., 0.5-1%) can significantly improve the solubility of long-chain, saturated acidic lipids in chloroform.[2] For some lipids, a 1:1 (v/v) mixture of chloroform and methanol is used for storage.[3][4]

Q4: What techniques can I use to aid the dissolution of this compound?

A4: To aid dissolution, you can use the following techniques:

  • Sonication: Bath sonication can help to break up lipid aggregates and promote dissolution.[1]

  • Gentle Warming: Warming the solution to 30-40°C can help dissolve saturated lipids that may have precipitated at room temperature or upon storage at lower temperatures.

  • Vortexing: Vigorous vortexing can help to disperse the lipid in the solvent.

Q5: How should I store this compound solutions in chloroform?

A5: Solutions of this compound in chloroform should be stored at -20°C in amber glass vials to protect from light.[3][4] It is also recommended to store them under an inert gas like argon or nitrogen to prevent oxidation.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common issues with this compound solubility in chloroform.

Problem: this compound appears as a white precipitate or film that does not dissolve in chloroform.

Troubleshooting Workflow

G start Start: Insoluble this compound in Chloroform check_solvent Step 1: Verify Chloroform Quality (High purity, fresh bottle) start->check_solvent add_cosolvent Step 2: Add Co-solvent (e.g., 2% Methanol) check_solvent->add_cosolvent Solvent is high quality vortex_sonicate Step 3: Apply Mechanical Energy (Vortex and/or Sonicate) add_cosolvent->vortex_sonicate gentle_warming Step 4: Gentle Warming (30-40°C water bath) vortex_sonicate->gentle_warming check_dissolution Is the lipid fully dissolved? gentle_warming->check_dissolution success Success: Lipid is Dissolved check_dissolution->success Yes reassess Reassess Protocol: - Check concentration - Consider alternative solvent system check_dissolution->reassess No

Caption: Troubleshooting workflow for dissolving this compound in chloroform.

Detailed Steps:

  • Verify Solvent Quality: Ensure you are using high-purity, fresh chloroform. Older or lower-grade chloroform may contain impurities that hinder solubility.

  • Add a Co-solvent: If using pure chloroform, add a small percentage of methanol (e.g., up to 2% v/v). This will increase the polarity of the solvent system and can significantly aid in dissolving the phospholipid.

  • Vortex and Sonicate: After adding the co-solvent, vortex the mixture vigorously. Following this, place the vial in a bath sonicator for 5-10 minutes. Sonication helps to break down aggregates and promote dissolution.

  • Gentle Warming: If the lipid is still not fully dissolved, warm the solution in a water bath to 30-40°C. Do not overheat, as this can degrade the lipid.

  • Observe and Repeat if Necessary: After each step, visually inspect the solution for any remaining particulate matter. If the solution is not clear, you may need to repeat the sonication and warming steps.

  • If the Issue Persists: If the lipid still does not dissolve, consider preparing a fresh stock solution at a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Chloroform

Materials:

  • This compound (powder or film)

  • High-purity chloroform

  • High-purity methanol

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the required volume of chloroform to achieve a 10 mg/mL concentration.

  • Add methanol to a final concentration of 2% (v/v). For example, for 1 mL of chloroform, add 20 µL of methanol.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.

  • If necessary, warm the vial in a 30-40°C water bath for short periods, with intermittent vortexing, until the lipid is fully dissolved.

  • Once dissolved, flush the vial with argon or nitrogen gas before capping tightly.

  • Store the solution at -20°C, protected from light.

Protocol 2: Preparation of Liposomes using this compound

This protocol describes the preparation of liposomes incorporating this compound for subsequent conjugation to thiol-containing molecules.

Liposome Preparation Workflow

G start Start: Prepare Lipid Stock Solutions in Chloroform mix_lipids Mix Lipid Solutions in Desired Molar Ratios start->mix_lipids dry_film Evaporate Chloroform to Form a Thin Lipid Film (Nitrogen stream or vacuum) mix_lipids->dry_film hydrate Hydrate Lipid Film with Aqueous Buffer (Above lipid transition temperature) dry_film->hydrate form_mlv Vortex to Form Multilamellar Vesicles (MLVs) hydrate->form_mlv extrude Extrude through Polycarbonate Membranes to form Large Unilamellar Vesicles (LUVs) form_mlv->extrude conjugate Conjugate Thiol-containing Molecule to MPB-PE on Liposome Surface extrude->conjugate end End: Functionalized Liposomes conjugate->end

Caption: Experimental workflow for the preparation of functionalized liposomes using this compound.

Methodology:

  • Prepare Lipid Stock Solutions: Dissolve this compound and other lipids (e.g., DSPC, cholesterol) in chloroform, as described in Protocol 1.[4]

  • Mix Lipids: In a glass test tube, combine the lipid stock solutions in the desired molar ratios.

  • Form a Lipid Film: Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the tube to form a thin, even lipid film on the bottom and sides of the tube.[5] Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., HEPES, PBS) to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Form Multilamellar Vesicles (MLVs): Vortex the hydrated lipid film for several minutes until the lipid film is completely resuspended, forming a milky suspension of MLVs.

  • Extrusion to Form Large Unilamellar Vesicles (LUVs): To obtain vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times.

  • Conjugation: The resulting liposomes will have the maleimide (B117702) group of this compound exposed on their surface, ready for conjugation with thiol-containing molecules such as peptides or antibodies.

Quantitative Data Summary

Solvent SystemConcentrationNotesReference
Chloroform10 mg/mLCommercially available solution.
Chloroform5 mg/mLUsed for the preparation of nanoparticles.[3][4]
Chloroform:Methanol (1:1, v/v)Not specifiedUsed for storage of some phospholipids.[3][4]
Chloroform with 2% MethanolNot specifiedRecommended for dissolving long-chain, saturated acidic lipids.[2]

References

avoiding hydrolysis of 16:0 MPB PE maleimide group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of the maleimide (B117702) group on 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for my experiments with this compound?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens upon reaction with water, forming an unreactive maleamic acid derivative.[1] This is a critical issue because the opened ring can no longer react with thiol groups (e.g., from cysteine residues on proteins or peptides), thus preventing the intended conjugation. This leads to low or no yield of your desired liposome-biomolecule conjugate.[1]

Q2: What are the primary factors that cause the hydrolysis of the this compound maleimide group?

A2: The primary factor is pH. The maleimide group is highly susceptible to hydrolysis in aqueous solutions, and this susceptibility increases significantly at pH values above 7.5.[1][2][3] Other contributing factors include elevated temperatures and prolonged storage in aqueous buffers.[4]

Q3: What is the optimal pH range for working with this compound to ensure maleimide stability?

A3: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[2] This range offers a balance between the reactivity of the thiol group (which increases with pH) and the stability of the maleimide group.[2]

Q4: How should I store this compound to maintain the integrity of the maleimide group?

A4: this compound should be stored at -20°C in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is crucial to prepare aqueous solutions of the maleimide lipid immediately before use to minimize hydrolysis.[1]

Q5: Can I do anything to stabilize the linkage after a successful conjugation?

A5: Yes. After the maleimide has reacted with a thiol to form a thiosuccinimide linkage, this bond can be susceptible to a reversal of the reaction, known as a retro-Michael reaction, especially in the presence of other thiols.[3] Intentionally hydrolyzing the thiosuccinimide ring after conjugation (e.g., by a brief incubation at a slightly higher pH of 8.5-9.0) can create a more stable, ring-opened structure that prevents this reversal.[2] However, this should be done with caution as it can introduce structural heterogeneity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Solution
Low or no conjugation of my thiol-containing molecule to the liposomes. Hydrolysis of the maleimide group on this compound before conjugation. Verify Buffer pH: Ensure the pH of all buffers used during liposome (B1194612) preparation and conjugation is strictly within the 6.5-7.5 range. Use a calibrated pH meter. • Fresh Reagents: Prepare aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers. • Temperature Control: Perform the liposome preparation and conjugation steps at room temperature or 4°C, avoiding elevated temperatures.
Inefficient liposome formation or incorporation of this compound. Review Liposome Protocol: Ensure your lipid film is thin and uniform before hydration. The hydration buffer should be at a temperature above the phase transition temperature of the lipids. • Optimize Extrusion: Ensure the extruder is assembled correctly and that the membrane pore size is appropriate for your desired liposome size.
Oxidized thiols on the molecule to be conjugated. Reduce Disulfide Bonds: Pre-treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiol groups are available for conjugation. Note that excess reducing agent should be removed before adding to the maleimide-liposomes.
Inconsistent results between batches of conjugated liposomes. Variable levels of maleimide hydrolysis. Standardize Procedures: Maintain consistent timing, temperature, and pH for all steps of your protocol. • Quality Control: Consider quantifying the amount of active maleimide on your liposomes before conjugation using a thiol-reactive probe.
Loss of conjugated molecule from liposomes over time. Retro-Michael reaction (deconjugation). Post-conjugation Hydrolysis: As a stabilization step, consider a controlled, short incubation of the conjugated liposomes at a pH of 8.5-9.0 to hydrolyze the thiosuccinimide ring and form a more stable linkage.[2] This should be carefully optimized for your specific conjugate.

Data Presentation

The rate of maleimide hydrolysis is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a maleimide group under different conditions. Note that these are general values for N-substituted maleimides and the exact rate for this compound may vary.

pHTemperature (°C)Approximate Half-life of Maleimide Group
5.537Very slow (minimal hydrolysis)
7.020~11 days[4]
7.420Rate constant ~1.24 x 10⁻⁵ s⁻¹
7.437Rate constant ~6.55 x 10⁻⁵ s⁻¹ (hydrolysis is ~5 times faster than at 20°C)
8.025Significant hydrolysis (~20% in 12 hours)
9.025Rapid hydrolysis

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing this compound using the lipid film hydration and extrusion method, with a focus on preserving the maleimide group.

  • Lipid Film Formation:

    • In a round-bottom flask, combine your desired lipids, including this compound (typically 1-5 mol%), dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Prepare a hydration buffer (e.g., HEPES, phosphate-buffered saline) and carefully adjust the pH to 6.5-7.0. Degas the buffer to remove dissolved oxygen.

    • Add the hydration buffer to the lipid film. The volume should be calculated to achieve the desired final lipid concentration.

    • Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipids (for most saturated lipids, this is typically >50°C). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.

    • Throughout this process, periodically check the pH of the liposome solution to ensure it remains in the 6.5-7.0 range.

  • Purification (Optional but Recommended):

    • Remove any unencapsulated material by size exclusion chromatography using a column pre-equilibrated with a buffer at pH 6.5-7.0.

  • Storage:

    • Use the maleimide-functionalized liposomes immediately for conjugation. If short-term storage is necessary, store them at 4°C and use within 24 hours.

Protocol 2: Conjugation of a Thiol-Containing Molecule to Maleimide Liposomes

  • Prepare the Thiol-Containing Molecule:

    • Dissolve your protein, peptide, or other thiol-containing molecule in a conjugation buffer (pH 6.5-7.5).

    • If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the maleimide-functionalized liposomes at a desired molar ratio (e.g., 1:10 to 1:20 protein:reactive lipid).

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to the reaction mixture and incubate for 30 minutes.

  • Purification:

    • Separate the conjugated liposomes from unreacted molecules and quenching reagents using size exclusion chromatography or dialysis.

Visualizations

Hydrolysis_Mechanism Maleimide This compound Maleimide (Active) Reactive Double Bond TransitionState {Transition State} Maleimide->TransitionState H₂O, pH > 7.5 MaleamicAcid Maleamic Acid Derivative (Inactive) Opened Ring TransitionState->MaleamicAcid Ring Opening

Figure 1: Hydrolysis of the Maleimide Group.

Experimental_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation A 1. Lipid Film Formation (this compound + other lipids) B 2. Hydration (Buffer pH 6.5-7.0) A->B C 3. Extrusion (Monitor pH) B->C D 4. Purification (Buffer pH 6.5-7.0) C->D F 6. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) D->F Immediate Use E 5. Prepare Thiol-Molecule (Reduce disulfides if needed) E->F G 7. Quench Unreacted Maleimides (Optional) F->G H 8. Final Purification G->H Troubleshooting_Tree decision decision issue issue start Low Conjugation Efficiency? q1 Was buffer pH between 6.5-7.5? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Was this compound solution prepared fresh? s1_yes->q2 a1 Adjust buffer pH and repeat. s1_no->a1 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Were thiols on the molecule reduced? s2_yes->q3 a2 Prepare fresh lipid solution immediately before use. s2_no->a2 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No end Consult further documentation. s3_yes->end a3 Pre-treat molecule with TCEP and purify. s3_no->a3

References

Technical Support Center: Scaling Up 16:0 MPB PE Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposome (B1194612) production. It provides troubleshooting advice and answers to frequently asked questions to address specific issues that may arise during manufacturing.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem ID: MPB-TS-01: Inconsistent Particle Size and High Polydispersity Index (PDI) Between Batches

  • Question: We are observing significant batch-to-batch variability in our liposome size and PDI during scale-up. What could be the cause and how can we fix it?

  • Answer: Inconsistent particle size is a common hurdle when moving from lab-scale to larger production volumes. Several factors can contribute to this issue.

    • Potential Causes & Solutions:

      • Inconsistent Energy Input: The method used for size reduction (e.g., homogenization, sonication, or extrusion) may not be scaling linearly. The energy applied per unit volume might differ, leading to variations.[1]

        • Solution: Standardize and optimize the energy input. For high-pressure homogenization, maintain a consistent pressure and number of passes. For extrusion, ensure uniform pressure and temperature across the membrane.[2][3] Microfluidics can offer more precise control over mixing conditions, which is crucial for reproducibility at scale.[4][5]

      • Lipid Film Hydration Variability: Incomplete or non-uniform hydration of the initial lipid film can result in a heterogeneous population of multilamellar vesicles (MLVs) before size reduction.

        • Solution: Control the hydration process by standardizing temperature, agitation speed, and hydration time. Ensure the temperature is above the phase transition temperature (Tc) of the lipids.[1]

      • Fluctuations in Process Parameters: Small changes in temperature, flow rates, or pressure during production can significantly impact the final product.[6][7]

        • Solution: Implement robust process controls to monitor and maintain critical parameters. For ethanol (B145695) injection methods, the temperature of the aqueous phase and the injection rate are critical for controlling vesicle size.[1]

Problem ID: MPB-TS-02: Low or Variable Conjugation Efficiency to the Maleimide (B117702) Group

  • Question: Our conjugation yield of thiol-containing molecules (e.g., antibodies, peptides) to the MPB-PE is lower than expected and inconsistent. Why is this happening?

  • Answer: The maleimide group is highly reactive but also susceptible to hydrolysis, which can "quench" its ability to react with thiols. This is a critical challenge, especially in aqueous environments and during longer processing times associated with scale-up.

    • Potential Causes & Solutions:

      • Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.[8][9][10]

        • Solution: Maintain a slightly acidic to neutral pH (6.5-7.5) during all process steps involving the maleimide lipid.[8] Minimize the time the liposomes are kept in aqueous buffer before conjugation. Consider a "post-insertion" method where the MPB-PE lipid is inserted into pre-formed liposomes just before the conjugation step. Studies have shown that post-insertion can result in a higher percentage of active maleimide groups (around 76%) compared to including it in the initial lipid mixture (pre-insertion, which can drop to as low as 32% after purification).[9][11]

      • Oxidation of Sulfhydryl Groups: The thiol (-SH) group on the molecule to be conjugated is prone to oxidation, forming disulfide bonds (-S-S-) that cannot react with the maleimide.

        • Solution: Perform the conjugation reaction in a deoxygenated buffer, for instance by bubbling with nitrogen or argon gas.[8] The inclusion of a small amount of a non-thiol reducing agent or a chelating agent like EDTA can also be beneficial.

      • Inaccurate Quantification of Active Maleimide/Thiol: Not quantifying the active functional groups can lead to incorrect stoichiometric ratios in the conjugation reaction.

        • Solution: Use an Ellman's assay or similar methods to quantify the number of available sulfhydryl groups on your ligand just before conjugation.[8] An indirect Ellman's assay can be used to determine the amount of active maleimide on the liposomes.[10]

Problem ID: MPB-TS-03: Liposome Aggregation and Instability During or After Scale-Up

  • Question: We are seeing aggregation and precipitation of our liposomes, particularly during downstream processing or storage. What can we do to improve stability?

  • Answer: Liposome stability is governed by a balance of electrostatic and steric forces. Changes in the formulation or process during scale-up can disrupt this balance.

    • Potential Causes & Solutions:

      • Insufficient Surface Charge (Zeta Potential): If the electrostatic repulsion between liposomes is too low, they are more likely to aggregate.

        • Solution: While this compound is neutral, other lipids in the formulation can provide charge. If aggregation is an issue, consider including a charged lipid (e.g., DPPG for negative charge). A zeta potential greater than +/- 30 mV generally indicates good colloidal stability.[3]

      • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can shield the surface charge and bridge liposomes, causing aggregation.[3][12]

        • Solution: Use buffers free from divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA.[13]

      • High Lipid Concentration: At higher concentrations required for scale-up, the frequency of particle collisions increases, promoting aggregation.[3]

        • Solution: Determine the optimal lipid concentration for stability. It may be necessary to produce a more concentrated batch and then dilute it for the final formulation.

      • Inadequate Steric Hindrance: Formulations often include PEGylated lipids (e.g., DSPE-PEG) to create a protective hydrophilic layer that prevents aggregation.

        • Solution: Ensure an adequate concentration (typically 5-10 mol%) of a PEGylated lipid in your formulation. The presence of PEG provides steric stability.[12]

Problem ID: MPB-TS-04: Difficulty with Sterile Filtration

  • Question: Our scaled-up batch is proving difficult to sterile filter through a 0.22 µm membrane, leading to high pressure and filter clogging. How can we resolve this?

  • Answer: Sterile filtration is a critical step for parenteral products, but it can be challenging for nanoparticle suspensions.[14][15][16]

    • Potential Causes & Solutions:

      • Oversized Liposomes or Aggregates: The most common cause is the presence of a liposome population or aggregates larger than the filter pore size.

        • Solution: Ensure your size reduction process consistently produces liposomes with a mean diameter well below 200 nm. Use dynamic light scattering (DLS) to check for a secondary, larger population that might indicate aggregation.[3]

      • High Viscosity: A highly concentrated liposome suspension can be too viscous to pass efficiently through the filter.

        • Solution: Dilute the suspension before filtration. You might need to perform an aseptic concentration step after filtration if a higher final concentration is required.

      • Filter Material Interaction: Lipids can sometimes adsorb to the filter membrane, leading to fouling.

        • Solution: Test different filter membrane materials (e.g., PES, PVDF) to find one with the lowest binding affinity for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to scale up the production of this compound liposomes?

There is no single "best" method, as the choice depends on the desired liposome characteristics and available equipment.

  • High-Pressure Homogenization: Excellent for producing small unilamellar vesicles (SUVs) but may require multiple passes and can sometimes generate a small population of larger particles.[17]

  • Extrusion: Provides good control over the final size with a narrow distribution but can be difficult to scale for very large volumes.[2]

  • Microfluidics: Offers precise, reproducible control over the mixing environment, leading to high batch-to-batch consistency and is highly scalable.[4][5]

  • Ethanol Injection: A simple method that is relatively easy to scale up. The final particle size is influenced by parameters like lipid concentration, injection rate, and temperature.[1][18][19]

Q2: How does the inclusion of this compound affect the physical properties of the liposome?

The this compound lipid itself, typically used at low molar ratios (1-5 mol%), does not significantly alter the bulk physical properties like size or lamellarity, which are primarily determined by the major lipid components (e.g., DSPC, Cholesterol) and the production method.[20] However, its maleimide group can be hydrolyzed to a carboxylic acid, which would increase the negative surface charge of the liposome.[9][10]

Q3: What are the critical quality attributes (CQAs) I should monitor during scale-up?

CQAs are the physical, chemical, and biological attributes that should be controlled to ensure the final product quality. For this compound liposomes, these include:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution and clearance.[21][22]

  • Zeta Potential: Indicates colloidal stability.[22]

  • Encapsulation Efficiency (%EE): If encapsulating a therapeutic agent.[22][23]

  • Lipid Composition and Integrity: To ensure all lipid components are present in the correct ratio and have not degraded.

  • Active Maleimide Content: To ensure conjugation potential is retained.

  • Sterility and Endotoxin Levels: Critical for parenteral products.[16][24]

Q4: How can I ensure the sterility of my final liposome product?

Sterilization of liposomes is challenging due to their sensitivity to heat and radiation.[14][15]

  • Sterile Filtration: The most common and recommended method is filtration through a 0.22 µm filter.[16][25] This requires that the liposomes are smaller than the pore size.

  • Aseptic Manufacturing: This involves preparing the liposomes from sterile raw materials in a sterile environment. This is often used when terminal sterilization or filtration is not feasible.[14][16]

  • Unsuitable Methods: Autoclaving (steam heat), gamma irradiation, and ethylene (B1197577) oxide are generally not suitable as they can degrade the lipids, alter particle size, and affect the encapsulated drug.[15][25]

Quantitative Data Summary

Table 1: Impact of Process Parameters on Liposome Characteristics (Ethanol Injection Method)

Parameter Effect on Particle Size Effect on PDI Reference
Aqueous Phase Temperature Increasing temperature can decrease particle size. Can lead to a narrower size distribution (lower PDI). [1]
Lipid Concentration Higher concentrations can lead to larger vesicles. May increase PDI if not optimized. [1]

| Ethanol:Aqueous Phase Ratio | Can be modulated to control the final vesicle size. | Affects the homogeneity of the final suspension. |[1] |

Table 2: Maleimide Activity based on Insertion Method

Insertion Method Description Remaining Active Maleimide Groups Reference
Pre-insertion MPB-PE is mixed with other lipids before liposome formation. ~63% (drops to ~32% after purification) [9][11]

| Post-insertion | MPB-PE micelles are incubated with pre-formed liposomes. | ~76% |[9][11] |

Experimental Protocols

Protocol 1: Liposome Production via Thin-Film Hydration and Extrusion (Lab Scale)

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, Cholesterol, this compound, and a PEGylated lipid) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[18]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[18]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES, PBS at pH 7.0) by vortexing or mechanical shaking. The hydration temperature should be kept above the transition temperature (Tc) of the highest Tc lipid in the formulation. This process forms multilamellar vesicles (MLVs).[26]

  • Size Reduction (Extrusion): Load the MLV suspension into a heated extruder. Force the suspension repeatedly (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and finishing with 100 nm) to produce large unilamellar vesicles (LUVs) with a narrow size distribution.[2]

  • Purification: Remove any unencapsulated drug or non-incorporated lipids using a suitable method like size exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Active Maleimide Groups (Indirect Ellman's Assay)

  • Reagent Preparation: Prepare solutions of a known concentration of a thiol-containing standard (e.g., Cysteine or N-acetylcysteine) and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Reaction: Mix a known volume of the maleimide-liposome suspension with a known excess of the thiol standard solution. Allow the reaction to proceed for a set time (e.g., 2 hours) to allow the active maleimide groups to react with the thiols.

  • Quantification of Unreacted Thiol: Add Ellman's reagent (DTNB) to the reaction mixture. DTNB reacts with the remaining, unreacted thiols to produce a yellow-colored product (TNB²⁻), which has a strong absorbance at 412 nm.

  • Calculation: Measure the absorbance at 412 nm. By comparing this to a standard curve of the thiol standard, you can calculate the concentration of unreacted thiols. The amount of reacted thiol is determined by subtracting the unreacted amount from the initial amount added. This value corresponds to the amount of active maleimide groups on the liposomes.[10]

Visualizations

Scale_Up_Workflow cluster_prep 1. Preparation cluster_process 2. Processing & Sizing cluster_purify 3. Purification & Sterilization cluster_qc 4. Quality Control A Lipid Dissolution (Organic Solvent) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Homogenization or Extrusion) C->D E Conjugation (Thiol-Maleimide Reaction) D->E F Removal of Free Ligand (e.g., SEC, TFF) E->F G Sterile Filtration (0.22 µm Filter) F->G H Characterization (Size, PDI, Zeta, Assay) G->H Troubleshooting_Logic start Problem Observed: Low Conjugation Efficiency check_pH Is pH of buffer between 6.5-7.5? start->check_pH check_thiol Was free thiol quantified before reaction? check_pH->check_thiol Yes adjust_pH Action: Adjust and monitor buffer pH. check_pH->adjust_pH No check_method Are you using a pre- or post-insertion method? check_thiol->check_method Yes quantify_thiol Action: Perform Ellman's assay to determine active thiol. check_thiol->quantify_thiol No consider_post Action: Switch to post-insertion to reduce maleimide hydrolysis. check_method->consider_post Pre deoxygenate Action: Deoxygenate buffers to prevent thiol oxidation. check_method->deoxygenate Post

References

Technical Support Center: Purification of 16:0 MPB PE Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 16:0 Maleimidophenylbutyramide-Polyethylene Glycol-Phosphatidylethanolamine (MPB PE) conjugated liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 16:0 MPB PE conjugated liposomes?

A1: The most common and effective methods for purifying this compound conjugated liposomes are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.[1][2][3] The choice of method depends on factors such as the scale of your preparation, the required purity, and the stability of your liposomes and conjugated molecule.

Q2: How do I remove unreacted maleimide (B117702) groups after conjugation?

A2: Unreacted maleimide groups should be "capped" or quenched to prevent non-specific reactions with other molecules. This is typically achieved by adding a small molecule with a free thiol group, such as 2-mercaptoethanol (B42355) (BME) or L-cysteine, in molar excess after the conjugation reaction.[3][4][5] The quenching agent and any remaining unreacted maleimide-PEG-PE can then be removed during the purification step.

Q3: My liposomes are aggregating after conjugation and during purification. What could be the cause?

A3: Liposome (B1194612) aggregation can be caused by several factors, including:

  • Insufficient PEGylation: Inadequate surface coverage with PEG can lead to hydrophobic interactions and aggregation.

  • Inappropriate buffer conditions: pH and ionic strength of the buffer can influence liposome stability.

  • Shear stress: High shear forces during purification, particularly with methods like TFF, can disrupt liposome integrity and lead to aggregation.[6]

  • Over-conjugation: A very high density of the conjugated molecule on the liposome surface can sometimes lead to intermolecular cross-linking.

Q4: How can I quantify the conjugation efficiency of my this compound liposomes?

A4: Conjugation efficiency can be assessed using several methods:

  • Indirect Quantification: The amount of unreacted maleimide groups can be quantified using Ellman's reagent after reacting the liposomes with a known excess of a thiol-containing molecule like L-cysteine.[7][8][9]

  • Direct Quantification: If the conjugated molecule has a unique spectroscopic signature (e.g., a fluorescent tag or a specific absorbance), you can measure it after purification and compare it to a standard curve.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the conjugated liposomes from the free ligand and quantify each peak.

Q5: What is the expected recovery of liposomes after purification?

A5: Liposome recovery can vary significantly depending on the purification method and the specific liposome formulation. TFF generally offers high recovery rates, often exceeding 90%.[1] SEC can have lower recovery due to the potential for liposomes to be retained in the column matrix.[10][11] Dialysis typically has good recovery, but the process is slower.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Conjugation Efficiency

Potential Cause Troubleshooting Step
Hydrolysis of Maleimide Groups The maleimide group on the MPB PE is susceptible to hydrolysis, especially at pH values above 7.5.[7][12] It is recommended to perform the conjugation reaction at a pH between 6.5 and 7.5. Prepare fresh solutions of your thiolated molecule and maleimide-functionalized liposomes.
Oxidation of Thiol Groups The thiol group on your molecule to be conjugated can oxidize, preventing it from reacting with the maleimide. Ensure your buffers are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect Molar Ratio The molar ratio of the molecule to be conjugated to the accessible maleimide groups on the liposome surface is critical. Optimize this ratio to favor the reaction.
Steric Hindrance The PEG linker on the this compound is designed to make the maleimide group accessible, but a very large or bulky molecule may still experience steric hindrance. Consider using a longer PEG linker if available.

Problem 2: Liposome Instability During Purification

Potential Cause Troubleshooting Step
High Transmembrane Pressure in TFF Excessive transmembrane pressure can cause liposomes to rupture or fuse. It is important to operate TFF systems under controlled pressure conditions to maintain liposome integrity.[6][13]
Incompatible Column Matrix in SEC Some SEC matrices can interact with liposomes, leading to their retention and potential disruption.[10][11] Pre-saturating the column with empty liposomes can sometimes mitigate this issue.
Osmotic Stress Ensure that the buffers used for purification are isotonic with the buffer inside the liposomes to prevent swelling or shrinking, which can compromise their stability.

Experimental Protocols

Protocol 1: Purification of this compound Conjugated Liposomes using Size Exclusion Chromatography (SEC)

  • Column Selection: Choose a size exclusion chromatography column with an appropriate pore size to separate the liposomes from smaller, unconjugated molecules. Sepharose CL-4B or Sephacryl S-1000 are commonly used for liposomes in the 100 nm size range.

  • Column Equilibration: Equilibrate the column with at least 3-5 column volumes of a suitable, filtered, and degassed buffer (e.g., PBS pH 7.4).

  • Sample Loading: Carefully load your conjugated liposome suspension onto the top of the column. The sample volume should ideally be no more than 2-5% of the total column volume for optimal separation.

  • Elution: Begin eluting the sample with the equilibration buffer at a flow rate appropriate for the column size and liposome stability.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at a wavelength relevant for your liposomes or conjugated molecule. The liposomes will elute in the void volume (the first peak).

  • Analysis: Pool the fractions containing the purified liposomes and analyze for size, polydispersity, and conjugation efficiency.

Protocol 2: Purification of this compound Conjugated Liposomes using Tangential Flow Filtration (TFF)

  • System and Membrane Selection: Select a TFF system and a membrane with a molecular weight cut-off (MWCO) that will retain the liposomes while allowing smaller molecules to pass through. For liposomes, a membrane with a pore size of 100 kDa to 0.1 µm is typically used.

  • System Preparation: Sanitize and equilibrate the TFF system with the chosen purification buffer according to the manufacturer's instructions.

  • Diafiltration/Buffer Exchange: Introduce the liposome suspension into the system and perform diafiltration against the purification buffer. This will remove unreacted molecules and exchange the buffer. Typically, 5-10 diavolumes are sufficient.

  • Concentration (Optional): After buffer exchange, the liposome suspension can be concentrated by adjusting the permeate flow rate.

  • Recovery: Collect the retentate, which contains the purified and concentrated liposomes.

  • Analysis: Characterize the purified liposomes for size, zeta potential, and conjugation efficiency.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugated Liposomes

Parameter Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF) Dialysis
Principle Separation based on size.Separation based on size using a semi-permeable membrane and fluid flow.Separation based on size via diffusion across a semi-permeable membrane.
Speed ModerateFastSlow
Scalability LimitedHighly scalableLimited
Liposome Recovery Moderate to High (can be variable)[10][11]High (>90%)[1]High
Dilution of Sample HighMinimal (can concentrate the sample)Moderate
Removal of Small Molecules ExcellentExcellentGood
Shear Stress LowCan be high if not optimized[6]Very Low

Mandatory Visualizations

experimental_workflow cluster_preparation Liposome Preparation & Conjugation cluster_purification Purification cluster_analysis Analysis prep Formation of This compound Liposomes conj Conjugation with Thiolated Molecule prep->conj quench Quenching of Unreacted Maleimides conj->quench sec Size Exclusion Chromatography quench->sec tff Tangential Flow Filtration quench->tff dialysis Dialysis quench->dialysis analysis Characterization of Purified Liposomes (Size, PDI, Conjugation Efficiency) sec->analysis tff->analysis dialysis->analysis

Caption: Experimental workflow for the purification of this compound conjugated liposomes.

troubleshooting_guide start Start: Low Conjugation Efficiency check_ph Check Reaction pH (Ideal: 6.5-7.5) start->check_ph check_reagents Use Fresh/Degassed Reagents check_ph->check_reagents pH in range solution_ph Adjust pH to 6.5-7.5 check_ph->solution_ph pH out of range optimize_ratio Optimize Molar Ratio of Reactants check_reagents->optimize_ratio Reagents are fresh solution_reagents Prepare fresh thiolated molecule and liposome solutions check_reagents->solution_reagents Reagents old or not degassed consider_linker Consider Longer PEG Linker optimize_ratio->consider_linker Ratio is optimized solution_ratio Perform titration of thiolated molecule optimize_ratio->solution_ratio Ratio not optimized solution_linker Synthesize or purchase lipids with longer linkers consider_linker->solution_linker Steric hindrance suspected end Improved Conjugation Efficiency consider_linker->end No steric hindrance suspected solution_ph->check_reagents solution_reagents->optimize_ratio solution_ratio->consider_linker solution_linker->end

Caption: Troubleshooting logic for low conjugation efficiency in this compound liposomes.

References

effect of temperature on 16:0 MPB PE reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 16:0 MPB PE (1-palmitoyl-2-(4-(maleimidomethyl)butyryl)-sn-glycero-3-phosphoethanolamine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound conjugation reaction?

A1: The optimal temperature for a maleimide-thiol conjugation reaction is dependent on the sensitivity of the molecule you are conjugating to the this compound. The reaction rate is temperature-dependent.[1] Room temperature (20-25°C) is the most common temperature, allowing for rapid reaction times, typically between 30 minutes and 2 hours.[1] For sensitive biomolecules that may degrade at higher temperatures, 4°C is recommended, though this will slow the reaction and may require overnight incubation.[1] Conversely, 37°C can be used to accelerate the reaction, but care must be taken to ensure this temperature does not lead to denaturation of the target molecule.[1]

Q2: What is the ideal pH for the maleimide-thiol reaction with this compound?

A2: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[1][2][3] Above pH 7.5, the rate of competing reactions with amines increases, and the maleimide (B117702) group becomes more susceptible to hydrolysis, both of which can lead to lower yields of the desired conjugate.[1][2]

Q3: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?

A3: It is common for maleimide-containing lipid reagents like this compound to have poor solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of the biomolecule.[2]

Q4: Do I need to reduce disulfide bonds in my protein before conjugation to this compound?

A4: Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[2] Disulfide bonds do not react with maleimides.[2][4] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT).[2][4] If using DTT, it is crucial to remove it from the protein solution before adding the this compound reagent, as the thiols in DTT will compete with the protein's thiols for reaction with the maleimide.[2][5]

Q5: How can I prevent the hydrolysis of the maleimide group on this compound?

A5: The maleimide ring can be hydrolyzed, especially at pH values above 7.5, rendering it unreactive towards thiols.[1] To minimize hydrolysis, it is recommended to prepare aqueous solutions of maleimides fresh before use.[1] Storing maleimide-containing products at their recommended temperature (typically -20°C) and allowing them to equilibrate to room temperature before opening can also help prevent condensation and subsequent hydrolysis.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugate Formation Hydrolysis of this compound Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2] Avoid prolonged storage of the this compound in aqueous solutions.[2]
Oxidation of Thiol Groups on Biomolecule Degas all buffers to remove dissolved oxygen. Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect Buffer Composition Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.[2][5]
Insufficient Molar Excess of this compound Optimize the molar ratio of this compound to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[2][4][5]
Precipitation During Reaction Poor Solubility of this compound or Biomolecule Dissolve this compound in a minimal amount of anhydrous DMSO or DMF before adding to the reaction mixture. Keep the final organic solvent concentration below 10% (v/v) to prevent protein precipitation.[2] Ensure the biomolecule is at an appropriate concentration and in a suitable buffer for its solubility.
Heterogeneous Product with Low Yield of Desired Conjugate Side Reactions Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[1][2][5] Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts.
Protein Aggregation The conjugation of the hydrophobic lipid to a protein can increase its propensity to aggregate.[5] Consider using hydrophilic linkers if possible, or optimizing buffer conditions (e.g., adding non-ionic detergents). Lowering the protein concentration during the reaction may also help.[5]

Data Presentation

Table 1: Effect of Temperature on Maleimide-Thiol Reaction Kinetics

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive biomolecules to minimize degradation.[1] Reaction kinetics are slower.
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics. Most common reaction temperature.[1]
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules due to potential denaturation.[1]

Table 2: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis
Data in this table is generalized for maleimide-thiol reactions.[1]

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Molecule to this compound

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Unused stock solution can be stored at -20°C for a limited time, protected from moisture.

    • Prepare the thiol-containing molecule (e.g., protein, peptide) at a concentration of 1-10 mg/mL in a degassed, non-nucleophilic buffer at pH 7.0-7.5 (e.g., 1x PBS, 10-100 mM HEPES).[4]

  • Reduction of Disulfide Bonds (if necessary):

    • If the thiol-containing molecule has disulfide bonds, add a 10-100x molar excess of TCEP to the solution.

    • Incubate for 20-30 minutes at room temperature.[4] If using DTT, it must be removed prior to the addition of the maleimide reagent.[4]

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar ratio (a 10-20x molar excess of the maleimide is a good starting point).[4]

    • Gently mix the reaction solution.

    • Incubate at the desired temperature (see Table 1) for the appropriate amount of time, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine can be added to a final concentration of 1-10 mM to react with any excess maleimide groups.[2]

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[2][6]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_lipid Dissolve this compound in anhydrous DMSO/DMF conjugation Mix this compound and Thiol-Molecule prep_lipid->conjugation prep_biomolecule Prepare Thiol-Molecule in degassed buffer (pH 6.5-7.5) reduction Reduce Disulfide Bonds (if necessary, e.g., TCEP) prep_biomolecule->reduction reduction->conjugation incubation Incubate at Controlled Temperature conjugation->incubation quenching Quench Reaction (Optional, e.g., L-cysteine) incubation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification end End Product purification->end start Start start->prep_lipid start->prep_biomolecule

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low/No Conjugate Yield check_ph Is pH 6.5-7.5? start->check_ph check_reagents Are Reagents Fresh? check_ph->check_reagents Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_thiols Are Thiols Reduced? check_reagents->check_thiols Yes remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents No check_ratio Is Molar Ratio Sufficient? check_thiols->check_ratio Yes reduce_disulfides Add Reducing Agent (TCEP) check_thiols->reduce_disulfides No optimize_ratio Increase Maleimide:Thiol Ratio check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes adjust_ph->check_reagents remake_reagents->check_thiols reduce_disulfides->check_ratio optimize_ratio->success

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Validation & Comparative

A Head-to-Head Comparison: 16:0 MPB PE vs. DSPE-PEG-Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of biomolecules to lipid nanoparticles is a critical step in the development of targeted therapeutics and diagnostics. The choice of linker lipid can significantly impact conjugation efficiency, stability, and the overall in vivo performance of the final product. This guide provides an objective comparison of two commonly used maleimide-functionalized lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide).

This comparison is based on a comprehensive review of experimental data to assist in the selection of the optimal reagent for your specific application. Both lipids utilize the well-established maleimide-thiol "click" chemistry to form stable thioether bonds with cysteine-containing peptides, antibodies, and other biomolecules. However, their distinct structural features—the presence of a polyethylene (B3416737) glycol (PEG) spacer in DSPE-PEG-maleimide versus a phenylbutyramide linker in this compound—lead to notable differences in their performance characteristics.

At a Glance: Key Performance Characteristics

FeatureThis compoundDSPE-PEG-MaleimideKey Considerations
Structure Phosphoethanolamine with two palmitic acid tails and a phenyl maleimide (B117702) group.Phosphoethanolamine with two stearic acid tails, a PEG spacer, and a terminal maleimide group.The PEG spacer in DSPE-PEG-maleimide enhances hydrophilicity and provides a flexible linker.
Conjugation Efficiency Dependent on reaction conditions; can be influenced by liposome (B1194612) composition.High, with reports of over 95% to virtually 100% efficiency for peptide conjugation.[1][2]The PEG spacer may improve the accessibility of the maleimide group for conjugation.
Linker Stability The aromatic maleimide may be more susceptible to hydrolysis.The thioether bond is susceptible to retro-Michael reaction, but the PEG spacer may influence hydrolysis rates.[3][4]Hydrolysis of the maleimide group can render it inactive for conjugation.
In Vivo Performance May have shorter circulation times compared to PEGylated counterparts.The PEG linker is known to increase circulation half-life and reduce immunogenicity.[5]For systemic applications, PEGylation is often crucial for improved pharmacokinetics.
Solubility Less water-soluble compared to its PEGylated counterpart.The PEG chain enhances water solubility of the lipid and the resulting conjugate.[5]Improved solubility can be advantageous during formulation and conjugation reactions.

Delving into the Chemistry: The Maleimide-Thiol Reaction

The conjugation chemistry for both this compound and DSPE-PEG-maleimide is centered around the Michael addition reaction between the maleimide group and a thiol (sulfhydryl) group from a cysteine residue on the biomolecule to be conjugated. This reaction is highly specific for thiols within a pH range of 6.5-7.5 and proceeds efficiently under mild conditions, forming a stable covalent thioether bond.[4]

cluster_0 Lipid Micelle / Liposome cluster_1 Biomolecule cluster_2 Conjugation Reaction cluster_3 Conjugated Product Lipid-Maleimide Lipid-Maleimide (this compound or DSPE-PEG-maleimide) Reaction Michael Addition pH 6.5-7.5 Lipid-Maleimide->Reaction Protein-SH Thiol-containing Biomolecule (Peptide, Antibody, etc.) Protein-SH->Reaction Conjugate Stable Thioether Bond (Lipid-S-Protein) Reaction->Conjugate

Figure 1. General workflow of maleimide-thiol conjugation.

Experimental Data Summary

Conjugation Efficiency

Quantitative data for the conjugation efficiency of DSPE-PEG-maleimide is more readily available in the literature, with several studies reporting high yields.

LipidBiomoleculeReported EfficiencyReference
DSPE-PEG-maleimideF3 Peptide>95%[2]
DSPE-PEG-maleimideP435 PeptideUp to 100%[1]
This compoundPeptideDependent on mol % in liposome[6]

It is important to note that direct comparative studies under identical conditions are limited. However, the data suggests that DSPE-PEG-maleimide consistently achieves high conjugation efficiencies. The efficiency of this compound is also effective but may be more sensitive to formulation parameters such as the molar percentage of the lipid in the liposome.[6]

Stability Considerations: Hydrolysis and Retro-Michael Reaction

A critical factor in the utility of maleimide-based conjugation is the stability of both the maleimide group prior to conjugation and the resulting thioether bond.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. This reaction is pH-dependent, with the rate increasing at higher pH.[4] Some evidence suggests that N-aryl maleimides (as in MPB-PE) may hydrolyze faster than N-alkyl maleimides.[7]

  • Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. This process can be influenced by the presence of other thiols, such as glutathione, in a physiological environment.[4] Hydrolysis of the succinimide (B58015) ring within the thioether linkage can occur, which beneficially renders the conjugate resistant to the retro-Michael reaction.[4]

cluster_0 Maleimide Stability cluster_1 Conjugate Stability Maleimide Lipid-Maleimide Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis pH > 7.5 Thioether Lipid-S-Protein (Thioether bond) RetroMichael Deconjugation Thioether->RetroMichael Thiol Exchange RingOpening Hydrolyzed Succinimide (Stable Conjugate) Thioether->RingOpening Hydrolysis

Figure 2. Stability pathways of maleimide and its conjugate.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation to Liposomes

The following provides a generalized workflow for conjugating a thiol-containing biomolecule to liposomes formulated with either this compound or DSPE-PEG-maleimide.

A Prepare Liposomes (Incorporate 1-5 mol% maleimide lipid) C Conjugation Reaction (Mix liposomes and biomolecule at pH 7.0-7.5) (Incubate at room temperature or 4°C) A->C B Prepare Biomolecule (Reduce disulfide bonds with TCEP if necessary) B->C D Quench Reaction (Add excess free thiol, e.g., L-cysteine) C->D E Purification (Remove unconjugated biomolecule via size exclusion chromatography or dialysis) D->E F Characterization (Quantify conjugation efficiency, size, and zeta potential) E->F

Figure 3. Experimental workflow for liposome conjugation.

Materials:

  • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • This compound or DSPE-PEG-maleimide

  • Thiol-containing biomolecule (peptide, antibody fragment, etc.)

  • Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Agent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Sepharose CL-4B) or dialysis cassette

Methodology:

  • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Incorporate 1-5 mol% of either this compound or DSPE-PEG-maleimide into the lipid mixture.

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer. If the biomolecule contains disulfide bonds, reduction may be necessary using a reducing agent like TCEP. Remove excess reducing agent before proceeding.

  • Conjugation: Add the prepared biomolecule to the liposome suspension. A typical molar ratio of maleimide to thiol is in the range of 10:1 to 20:1 to drive the reaction to completion. Incubate the mixture for several hours to overnight at room temperature or 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol like L-cysteine.

  • Purification: Remove unconjugated biomolecules and quenching agent from the conjugated liposomes using size exclusion chromatography or dialysis.

  • Characterization: Analyze the final product to determine the conjugation efficiency (e.g., using HPLC or a protein quantification assay), particle size, and zeta potential.

Conclusion and Recommendations

Both this compound and DSPE-PEG-maleimide are effective reagents for the conjugation of thiol-containing biomolecules to lipid-based nanoparticles. The choice between them will largely depend on the specific requirements of the application.

DSPE-PEG-maleimide is recommended for applications where:

  • High conjugation efficiency is critical.

  • Enhanced aqueous solubility and stability of the final conjugate are desired.

  • Prolonged in vivo circulation and reduced immunogenicity are necessary for systemic delivery.

This compound may be a suitable choice when:

  • A PEGylated surface is not required or desired.

  • Cost is a significant consideration, as non-PEGylated lipids are often less expensive.

  • The potential for faster hydrolysis of the maleimide group is not a concern for the specific application and timeline.

For optimal results, it is crucial to carefully control the reaction conditions, particularly the pH, and to consider the stability of the maleimide group and the resulting thioether bond throughout the formulation and application process. Further optimization of the molar ratio of the maleimide lipid and the specific reaction times may be necessary for each unique biomolecule and liposomal system.

References

Beyond the Thiol: A Comparative Guide to Liposome Functionalization Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the surface modification of liposomes, the choice of conjugation chemistry is a critical determinant of success. While the maleimide-polyethylene glycol-phosphatidylethanolamine (MPB-PE) lipid has been a workhorse for coupling thiol-containing ligands, a growing arsenal (B13267) of alternative strategies offers distinct advantages in terms of efficiency, stability, and biocompatibility. This guide provides an objective comparison of key alternatives to 16:0 MPB PE, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most appropriate functionalization strategy.

The traditional maleimide-thiol Michael addition reaction, while widely used, is not without its drawbacks. The maleimide (B117702) group can be susceptible to hydrolysis, and the resulting thioether bond can undergo a retro-Michael reaction, potentially leading to premature release of the conjugated ligand.[1] This has spurred the development and application of a variety of bioorthogonal and chemoselective ligation techniques that offer more robust and efficient alternatives.

Comparative Analysis of Liposome (B1194612) Functionalization Chemistries

The following tables provide a quantitative comparison of this compound with prominent alternative liposome functionalization chemistries. Data has been compiled from various sources to highlight key performance indicators.

Table 1: Comparison of Coupling Efficiency and Reaction Conditions

Conjugation ChemistryFunctional GroupsTypical Coupling EfficiencyReaction pHTemperature (°C)Catalyst RequiredKey AdvantagesKey Disadvantages
Maleimide-Thiol Maleimide on liposome, Thiol on ligand50-90%[2][3]6.5-7.5[1]4 - 25NoHigh selectivity for thiols, fast kinetics.[4][5]Maleimide hydrolysis, potential reversibility of thioether bond.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide or Cyclooctyne on liposome/ligand>90%[6]4.0-8.54 - 37No (Copper-free)High efficiency, bioorthogonal, stable triazole linkage.[7]Steric hindrance with bulky ligands can slow reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide or Alkyne on liposome/ligand>95%[6]4.0-8.025 - 37Yes (Copper(I))Very high efficiency and reaction rates.Potential cytotoxicity of copper catalyst.[6]
Hydrazone Ligation Aldehyde/Ketone on liposome, Hydrazide/Aminooxy on ligand80-95%[8]5.0-7.025 - 37No (Aniline optional)Chemoselective, reversible under acidic conditions (tunable release).[5]Linkage stability can be pH-dependent.[5]
Staudinger Ligation Azide on liposome, Phosphine on ligandHigh (quantitative data varies)~7.425 - 37NoBioorthogonal, forms a stable amide bond.Phosphine reagents can be prone to oxidation.[6]
NHS Ester Chemistry NHS ester on liposome, Primary amine on ligand60-80%7.2-8.54 - 25NoWell-established, reacts with common primary amines.NHS esters are highly susceptible to hydrolysis.

Table 2: Comparison of Linkage Stability and In Vivo Performance

Conjugation ChemistryLinkage FormedStability in SerumIn Vivo Circulation Half-lifeTumor AccumulationNotes
Maleimide-Thiol ThioetherModerate (potential for thiol exchange)[1]VariableEffectiveCan be susceptible to cleavage by reducing agents.
SPAAC/CuAAC 1,2,3-TriazoleHigh[9]Generally prolongedEnhanced targeting reportedTriazole linkage is highly stable to hydrolysis and enzymatic degradation.[9]
Hydrazone Ligation HydrazonepH-dependent (stable at neutral pH, cleavable at acidic pH)[5]TunableCan be designed for tumor microenvironment-specific releaseUseful for stimuli-responsive drug delivery systems.[5]
Staudinger Ligation AmideHighPotentially prolongedEffective targeting demonstratedForms a very stable, native-like amide bond.
NHS Ester Chemistry AmideHighPotentially prolongedEffective targeting demonstratedForms a stable amide bond.

Experimental Protocols

This section provides detailed methodologies for key liposome functionalization experiments.

Protocol 1: Liposome Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Pre-formed liposomes containing an azide- or DBCO-functionalized lipid (e.g., DSPE-PEG-Azide or DSPE-PEG-DBCO).

  • Ligand (protein, peptide, small molecule) functionalized with the complementary reactive group (DBCO or azide).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification.

Procedure:

  • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size. The lipid composition should include 1-5 mol% of the azide- or DBCO-functionalized lipid.

  • Reaction Setup: Mix the pre-formed liposomes with the functionalized ligand in PBS at a molar ratio of 1:1 to 1:5 (liposome lipid:ligand). The final lipid concentration is typically in the range of 1-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. The reaction can also be performed at 4°C for longer incubation times if the ligand is temperature-sensitive.

  • Purification: Remove unreacted ligand by passing the liposome suspension through an SEC column equilibrated with PBS. Collect the fractions containing the liposomes.

  • Characterization: Confirm successful conjugation by a suitable method, such as SDS-PAGE for protein ligands, or by measuring a fluorescent signal if a fluorescently tagged ligand was used. Quantify the conjugation efficiency by measuring the amount of conjugated ligand relative to the initial amount added.

Protocol 2: Liposome Functionalization via Hydrazone Ligation

Materials:

  • Pre-formed liposomes containing an aldehyde- or ketone-functionalized lipid (e.g., DSPE-PEG-Aldehyde).

  • Ligand functionalized with a hydrazide or aminooxy group.

  • Acetate buffer (0.1 M, pH 5.0-5.5) or PBS (pH 6.5-7.4).

  • (Optional) Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO).

  • Dialysis membrane (e.g., 10 kDa MWCO) for purification.

Procedure:

  • Liposome Preparation: Prepare liposomes containing 1-5 mol% of the aldehyde- or ketone-functionalized lipid as described in Protocol 1.

  • Reaction Setup: Mix the pre-formed liposomes with the hydrazide- or aminooxy-functionalized ligand in the chosen buffer. The molar ratio of lipid to ligand is typically between 1:1 and 1:10.

  • (Optional) Catalysis: For less reactive carbonyls or to accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours.

  • Purification: Remove unreacted ligand and catalyst by dialysis against PBS at 4°C for 24-48 hours with several buffer changes.

  • Characterization: Analyze the conjugation efficiency using a suitable analytical technique, such as HPLC or a colorimetric assay for the ligand.

Visualizing the Pathways: Diagrams of Functionalization Chemistries

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical reactions and a general experimental workflow for liposome functionalization.

G cluster_maleimide Maleimide-Thiol Chemistry cluster_spaac SPAAC Click Chemistry cluster_hydrazone Hydrazone Ligation liposome_mal Liposome-Maleimide + Ligand-SH product_mal Liposome-S-Ligand (Thioether Bond) liposome_mal->product_mal pH 6.5-7.5 liposome_azide Liposome-Azide + Ligand-DBCO product_spaac Liposome-Triazole-Ligand (Stable Triazole) liposome_azide->product_spaac Copper-free liposome_aldehyde Liposome-Aldehyde + Ligand-Hydrazide product_hydrazone Liposome-Hydrazone-Ligand (pH-sensitive) liposome_aldehyde->product_hydrazone pH 5-7

Caption: Reaction schemes for common liposome functionalization chemistries.

G start Start: Pre-formed Liposomes with Functionalized Lipid add_ligand Add Ligand with Complementary Functional Group start->add_ligand incubate Incubate under Optimized Conditions (pH, Temp, Time) add_ligand->incubate purify Purify Functionalized Liposomes (SEC, Dialysis) incubate->purify characterize Characterize Conjugate (Size, Zeta, Conjugation Efficiency) purify->characterize end End: Functionalized Liposomes Ready for Use characterize->end

Caption: General experimental workflow for liposome functionalization.

Caption: Decision tree for selecting a liposome functionalization strategy.

Conclusion

The field of liposome functionalization has moved beyond a reliance on a single chemistry. The choice of a ligation strategy should be a deliberate decision based on the specific requirements of the application, including the nature of the ligand, the desired stability of the conjugate, and the intended in vitro or in vivo use. Bioorthogonal click chemistries, such as SPAAC, offer high efficiency and stability, making them excellent choices for creating robustly functionalized liposomes. Hydrazone ligation provides a valuable tool for creating stimuli-responsive systems. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal chemistry to advance their liposome-based drug delivery and diagnostic platforms.

References

Validating Peptide Conjugation to 16:0 MPB PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of peptides to liposomes is a critical step in the development of targeted drug delivery systems and other advanced nanomedicines. This guide provides a comparative overview of the validation process for peptides conjugated to liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE). It details common validation techniques, presents comparative data, and outlines alternative conjugation methodologies.

The Principle of Maleimide-Thiol Conjugation

The most prevalent method for attaching cysteine-containing peptides to liposomes involves the use of a maleimide-functionalized lipid, such as this compound. This strategy relies on the specific and efficient Michael addition reaction between the maleimide (B117702) group on the lipid headgroup and the thiol group of a cysteine residue in the peptide. This forms a stable, covalent thioether bond, securely anchoring the peptide to the liposome (B1194612) surface. To prevent unwanted side reactions, it is often recommended to thiolate the antibody or peptide and incorporate a maleimide-modified lipid into the liposomes.[1]

The following diagram illustrates the workflow for the preparation and conjugation of these liposomes.

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation lipids Lipids (e.g., POPC, Cholesterol) + this compound film Dry Lipid Film lipids->film hydration Hydration (e.g., with buffer or drug solution) film->hydration extrusion Extrusion through polycarbonate membrane hydration->extrusion liposomes Maleimide-Functionalized Liposomes extrusion->liposomes incubation Incubation of Liposomes with Peptide liposomes->incubation peptide Cysteine-containing Peptide peptide->incubation conjugated_lipo Peptide-Conjugated Liposomes incubation->conjugated_lipo

Caption: Workflow for preparing and conjugating peptide to maleimide-functionalized liposomes.

Validation of Peptide Conjugation: Key Analytical Techniques

Successful conjugation must be confirmed through a series of analytical techniques that characterize the physicochemical properties of the resulting peptide-liposome conjugates. These methods assess changes in size, surface charge, and conjugation efficiency.

Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is a fundamental technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomal formulations. An increase in the average diameter after the addition of the peptide can indicate successful conjugation, as the peptide adds to the overall size of the vesicle. A low PDI (typically below 0.3) suggests a homogenous and narrow size distribution.[2]

Surface Charge Analysis

Zeta potential measurements determine the surface charge of the liposomes. The conjugation of a charged peptide to the liposome surface will alter the zeta potential. For instance, the attachment of a positively charged peptide to slightly negative liposomes will result in a shift of the zeta potential to more positive values.[2][3] This change is a strong indicator of successful surface modification.

Quantification of Conjugation Efficiency

Several methods can be employed to quantify the amount of peptide conjugated to the liposomes. A common approach involves separating the unconjugated peptide from the liposomes via techniques like size exclusion chromatography or centrifugation. The amount of peptide in the supernatant or in the liposome pellet can then be quantified using methods such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4] Fluorescence-based methods, using a fluorescently labeled peptide, can also be used to quantify the spatial density of the attached peptide.[5]

Comparative Data for Validation of Peptide-Liposome Conjugation

The following table summarizes typical results from the validation experiments, comparing unconjugated liposomes with peptide-conjugated liposomes.

ParameterUnconjugated LiposomesPeptide-Conjugated LiposomesTechnique UsedSignificance
Average Size (nm) 130 - 150[2]Increase to ~140-160 nmDynamic Light Scattering (DLS)Indicates attachment of peptide to the liposome surface.
Polydispersity Index (PDI) < 0.3[2]Remains low (< 0.3)Dynamic Light Scattering (DLS)Confirms a homogenous population of liposomes after conjugation.
Zeta Potential (mV) -7 to -10[2]Shift towards positive values (e.g., > 0 mV) for cationic peptides.[2]Zeta Potential MeasurementDemonstrates the presence of the peptide on the liposome surface.
Conjugation Efficiency (%) N/AVaries depending on peptide and liposome composition (can be >90%).HPLC, Fluorescence SpectroscopyQuantifies the success of the conjugation reaction.

Alternative Conjugation Strategies

While maleimide-thiol chemistry is widely used, other methods for conjugating peptides and proteins to liposomes exist, each with its own advantages and disadvantages.

Conjugation MethodChemistryAdvantagesDisadvantages
Maleimide-Thiol Michael addition between a maleimide on the liposome and a thiol on the peptide.[]High specificity and efficiency, forms a stable covalent bond.[1]Potential for maleimide hydrolysis, thiol oxidation can be an issue.[7]
Ni-NTA-His-tag Non-covalent chelation between a nickel-nitrilotriacetic acid (Ni-NTA) lipid and a histidine-tagged peptide.[5]Convenient and allows for controlled orientation of the peptide.Non-covalent linkage can be unstable and may dissociate upon dilution.[5]
Click Chemistry (SPAAC) Strain-promoted azide-alkyne cycloaddition between an azide-modified peptide and a cyclooctyne-modified lipid.[8][9]High efficiency, bio-orthogonal (avoids side reactions with biological molecules).Requires synthesis of modified lipids and peptides.
Hydrazide Chemistry Reaction between a hydrazide-modified lipid and an aldehyde or ketone group on the peptide (often introduced by oxidizing carbohydrate moieties).[1]Can be used for antibodies and glycoproteins.Can have lower yields and may require harsher reaction conditions.

The following diagram illustrates the logical relationship in choosing a conjugation strategy.

G start Start: Need to Conjugate Peptide to Liposome cys_check Does the peptide have a free cysteine residue? start->cys_check maleimide Use Maleimide-Thiol Conjugation cys_check->maleimide Yes his_check Does the peptide have a His-tag? cys_check->his_check No ninta Use Ni-NTA-His-tag Conjugation his_check->ninta Yes click_check Can peptide and lipid be modified for click chemistry? his_check->click_check No click Use Click Chemistry (e.g., SPAAC) click_check->click Yes other Consider other methods (e.g., Hydrazide) click_check->other No

Caption: Decision tree for selecting a peptide-liposome conjugation method.

Experimental Protocols

Preparation of this compound Liposomes
  • Lipid Film Hydration: Co-dissolve lipids (e.g., POPC, cholesterol, and this compound) in chloroform (B151607) in the desired molar ratios.[10]

  • Evaporate the chloroform using a stream of nitrogen to form a thin lipid film.

  • Place the film under vacuum for at least 4 hours to remove any residual solvent.[10]

  • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) or a solution containing the drug to be encapsulated.[3]

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple extrusions (e.g., 21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[11]

Peptide Conjugation to MPB PE Liposomes
  • Dissolve the cysteine-containing peptide in the same buffer used for liposome preparation.

  • Add the peptide solution to the maleimide-functionalized liposome suspension. The peptide-to-maleimide ratio can be varied to optimize conjugation.[10]

  • Incubate the mixture for a specified time (e.g., >30 minutes) at a temperature above the lipid phase transition temperature to facilitate the conjugation reaction.[10]

Validation by Dynamic Light Scattering (DLS) and Zeta Potential
  • Dilute a small aliquot of the liposome suspension (both before and after conjugation) in the appropriate buffer.

  • Measure the average hydrodynamic diameter, polydispersity index, and zeta potential using a suitable instrument (e.g., a Malvern Zetasizer).

  • Compare the results for the unconjugated and conjugated liposomes.

Quantification of Conjugation by HPLC
  • Separate the peptide-conjugated liposomes from the unconjugated peptide using size exclusion chromatography (SEC).

  • Collect the fractions containing the liposomes.

  • Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent to release the conjugated peptide.[4]

  • Quantify the amount of peptide in the disrupted liposome fraction using reverse-phase HPLC with a standard curve for the peptide.[12]

By following these validation protocols and considering the comparative data, researchers can confidently assess the success of peptide conjugation to this compound liposomes and select the most appropriate methods for their specific application.

References

A Head-to-Head Comparison of 16:0 MPB PE and DBCO-PE for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation, targeted drug delivery, and cellular imaging, the precise and efficient modification of lipid nanoparticles and cell surfaces is paramount. "Click chemistry" has emerged as a powerful and versatile tool, offering a suite of bioorthogonal reactions that enable the covalent linkage of molecules with high specificity and yields. Among the diverse repertoire of click chemistry reagents, 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) and 16:0 DBCO-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-dibenzocyclooctyl) are two prominent phospholipid derivatives utilized for the functionalization of lipid-based systems. This guide provides an objective, data-driven comparison of their performance in click chemistry applications to aid researchers in selecting the optimal tool for their specific needs.

Executive Summary

This compound and 16:0 DBCO-PE facilitate bioconjugation through distinct click chemistry pathways. This compound incorporates a maleimide (B117702) group that reacts with thiols (sulfhydryl groups) via a thiol-maleimide Michael addition. In contrast, 16:0 DBCO-PE features a dibenzocyclooctyne (DBCO) moiety that participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-containing molecules. While both reactions are highly efficient and bioorthogonal, they exhibit significant differences in reaction kinetics, stability, and the nature of the molecules they can conjugate. The thiol-maleimide reaction is notably faster, whereas SPAAC offers exceptional specificity due to the abiotic nature of both the azide (B81097) and alkyne groups.

Quantitative Performance Comparison

The selection of a conjugation strategy often hinges on quantitative parameters such as reaction speed and efficiency. The following table summarizes the key performance indicators for this compound and 16:0 DBCO-PE based on available experimental data.

ParameterThis compound (Thiol-Maleimide Reaction)16:0 DBCO-PE (SPAAC Reaction)
Reaction Type Michael AdditionStrain-Promoted Azide-Alkyne Cycloaddition
Reactive Partner Thiol (Sulfhydryl)Azide
Second-Order Rate Constant (k₂) > 700 M⁻¹s⁻¹[1]~0.24 - 2.1 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[2][3]
Reaction pH Optimal at pH 6.5-7.5[4][5][6]Broad range, typically physiological pH (~7.4)[7][8]
Reaction Temperature Room temperature or 4°C[9]4°C to 37°C[7]
Catalyst Requirement NoneNone (Copper-free)[8][10][11]
Stability of Linkage Stable thioether bond, but can undergo retro-Michael addition under certain conditions, especially in the presence of excess thiols.Highly stable triazole linkage.[8]
Bioorthogonality High, but potential for cross-reactivity with abundant biological thiols (e.g., glutathione) exists.Excellent, as both azide and cyclooctyne (B158145) are absent in biological systems.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these conjugation chemistries. Below are representative protocols for the functionalization of liposomes using this compound and 16:0 DBCO-PE.

Protocol 1: Functionalization of Liposomes with a Thiol-Containing Peptide using this compound

This protocol describes the preparation of liposomes containing this compound and their subsequent conjugation to a cysteine-containing peptide.

Materials:

  • Lipids (e.g., DSPC, Cholesterol) and this compound in chloroform (B151607).

  • Thiol-containing peptide.

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.0).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm).

  • Quenching reagent (e.g., L-cysteine).

Procedure:

  • Liposome (B1194612) Preparation:

    • In a round-bottom flask, mix the desired lipids, including 5 mol% of this compound.[9]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).[9]

    • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a defined size.[9]

  • Peptide Conjugation:

    • Adjust the pH of the liposome solution to 7.0 with 10 mM HEPES.[9]

    • Add the thiol-containing peptide to the liposome solution at a desired molar ratio (e.g., 25:1 MPB-PE to peptide).[9]

    • Incubate the reaction mixture for at least 12 hours at 4°C with gentle rotation.[9]

  • Quenching:

    • Quench any unreacted maleimide groups by adding a 100-fold molar excess of L-cysteine and incubating for 1.5 hours on ice.[9]

  • Purification:

    • Remove excess peptide and quenching reagent by a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Cell Surface Labeling with an Azide-Modified Protein followed by DBCO-PE Conjugation

This protocol outlines a two-step process for labeling cell surface proteins, first by metabolic incorporation of an azide group, followed by reaction with a DBCO-functionalized liposome (or other DBCO-containing molecule).

Materials:

  • Cells of interest.

  • Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).

  • Liposomes containing 16:0 DBCO PE.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing an azido-sugar for 24-48 hours to allow for incorporation into cell surface glycans.[11]

  • Cell Preparation:

    • Gently wash the cells three times with ice-cold PBS to remove residual media components.[11]

  • DBCO Conjugation:

    • Prepare a solution of liposomes containing 16:0 DBCO PE in PBS.

    • Add the DBCO-liposome solution to the azide-labeled cells.

    • Incubate for 1-2 hours at 4°C on a rocking platform to minimize endocytosis.[11]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted liposomes.[11]

  • Analysis:

    • The labeled cells can now be analyzed by various methods such as flow cytometry or fluorescence microscopy if the liposomes are fluorescently labeled.

Visualizing the Workflow: Liposome Functionalization for Targeted Delivery

The following diagrams illustrate the conceptual workflows for preparing functionalized liposomes using both this compound and 16:0 DBCO-PE for applications such as targeted drug delivery.

Thiol_Maleimide_Liposome_Functionalization cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., DSPC, Cholesterol) film Lipid Film Formation lipids->film mpb_pe This compound mpb_pe->film hydrate Hydration film->hydrate extrude Extrusion hydrate->extrude mpb_lipo MPB-Functionalized Liposome extrude->mpb_lipo conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) mpb_lipo->conjugation thiol_peptide Thiol-Containing Targeting Ligand thiol_peptide->conjugation targeted_lipo Targeted Liposome conjugation->targeted_lipo

Caption: Workflow for functionalizing liposomes with a targeting ligand via thiol-maleimide chemistry.

SPAAC_Liposome_Functionalization cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., DSPC, Cholesterol) film Lipid Film Formation lipids->film dbco_pe 16:0 DBCO PE dbco_pe->film hydrate Hydration film->hydrate extrude Extrusion hydrate->extrude dbco_lipo DBCO-Functionalized Liposome extrude->dbco_lipo conjugation SPAAC Reaction (Copper-Free) dbco_lipo->conjugation azide_ligand Azide-Modified Targeting Ligand azide_ligand->conjugation targeted_lipo Targeted Liposome conjugation->targeted_lipo

Caption: Workflow for functionalizing liposomes with a targeting ligand via SPAAC click chemistry.

Conclusion

Both this compound and 16:0 DBCO-PE are powerful reagents for the surface functionalization of lipid-based systems through click chemistry. The choice between them should be guided by the specific requirements of the application. For applications demanding very rapid conjugation kinetics, this compound and the thiol-maleimide reaction may be preferable. However, for experiments requiring the highest degree of bioorthogonality and linkage stability, particularly in complex biological environments, 16:0 DBCO-PE and the SPAAC reaction represent a superior choice. Recent studies have also demonstrated the potential for orthogonal functionalization using both chemistries on the same liposomal system, opening up possibilities for creating multi-functional nanoparticles.[12] As the field of targeted therapeutics and diagnostics continues to evolve, the strategic application of these click chemistry reagents will undoubtedly play a pivotal role in the development of next-generation nanomedicines.

References

A Comparative Guide to the Efficiency of 16:0 MPB PE Conjugation for Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conjugation of targeting ligands to liposomal nanocarriers is a critical step in the development of next-generation drug delivery systems. This guide provides an in-depth analysis of the efficiency of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) conjugation, a widely used maleimide-functionalized lipid for coupling thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes. We present a comparative analysis with other common conjugation strategies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal conjugation chemistry for your research needs.

The maleimide-thiol reaction is a popular choice for bioconjugation due to its high specificity and efficiency under mild reaction conditions. The maleimide (B117702) group reacts readily with the sulfhydryl (thiol) group of a cysteine residue to form a stable thioether bond. This compound incorporates this reactive maleimide group on the headgroup of a phospholipid, allowing for its incorporation into a liposomal bilayer and subsequent conjugation of targeting moieties.

Comparative Analysis of Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the pH of the reaction, the molar ratio of reactants, steric hindrance at the liposome (B1194612) surface, and the stability of the maleimide group itself.[1][2][3] Below is a summary of reported conjugation efficiencies for different maleimide-functionalized lipids. It is important to note that these values are from different studies and direct comparison should be made with caution as experimental conditions vary.

Functionalized LipidConjugated MoleculeMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation EfficiencyReference
Maleimide-functionalized PLGA NanoparticlescRGDfK (peptide)2:130 min84 ± 4%[1]
Maleimide-functionalized PLGA Nanoparticles11A4 (nanobody)5:12 hours58 ± 12%[1]
DSPE-PEG-MaleimideAnti-EGFR Fab'Not SpecifiedOvernightHigh (Qualitative)[4]
DSPE-PEG-COOH (Amide bond formation)Anti-EGFR Fab'Not SpecifiedNot SpecifiedLower than DSPE-PEG-MAL (Qualitative)[4]

As the data suggests, high conjugation efficiencies can be achieved with maleimide-functionalized nanoparticles. A study comparing DSPE-PEG-Maleimide (DSPE-PEG-MAL) with DSPE-PEG-COOH for the conjugation of anti-EGFR Fab' fragments to liposomes found that the maleimide linker resulted in a significantly higher gene silencing effect, suggesting a more efficient conjugation.[4]

Factors Influencing Conjugation Efficiency

Several factors can impact the success of the conjugation reaction:

  • pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide group is prone to hydrolysis and can also react with amines.[2]

  • Steric Hindrance: The density of polyethylene (B3416737) glycol (PEG) on the liposome surface can affect the accessibility of the maleimide group. Using a shorter methoxy-PEG to space out the maleimide-PEG can improve conjugation efficiency.[3]

  • Maleimide Stability: Maleimide groups can hydrolyze in aqueous solutions. It is recommended to use freshly prepared liposomes with maleimide-functionalized lipids for conjugation.[2] Storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a 10% decrease in reactivity, while storage at 20°C led to a 40% decrease.[1]

  • Reducing Agents: The presence of reducing agents like dithiothreitol (B142953) (DTT) will interfere with the conjugation reaction and must be removed prior to adding the maleimide-containing liposomes.[2]

Experimental Protocol: HPLC Analysis of this compound Conjugation

High-Performance Liquid Chromatography (HPLC) is a powerful technique to analyze the efficiency of conjugation reactions. By using a reverse-phase column, it is possible to separate the unconjugated peptide/protein from the liposome-conjugated product. The efficiency of the conjugation can be determined by quantifying the amount of free peptide/protein remaining in the reaction mixture.[5][6]

Objective: To quantify the amount of unconjugated peptide after reaction with this compound-containing liposomes.

Materials:

  • This compound-containing liposomes

  • Thiol-containing peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm) and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide standard of known concentration

Procedure:

  • Conjugation Reaction:

    • Incubate the this compound-containing liposomes with the thiol-containing peptide at a desired molar ratio (e.g., 1:1 to 10:1 maleimide:peptide) in the reaction buffer.

    • Allow the reaction to proceed for a set amount of time (e.g., 2 hours) at room temperature, protected from light.

  • Sample Preparation for HPLC:

    • To separate the liposomes from the unconjugated peptide, the reaction mixture can be centrifuged at high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the unconjugated peptide.

    • Alternatively, the entire reaction mixture can be treated with a solvent that disrupts the liposomes, such as ethanol (B145695) or methanol, to release any entrapped peptide and solubilize the lipids.[6][7] The optimal solvent will depend on the properties of the peptide.[6][7]

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the prepared sample.

    • Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • The unconjugated peptide will elute as a sharp peak. The retention time of this peak should be compared to a standard of the free peptide.[5]

  • Quantification:

    • Create a standard curve by injecting known concentrations of the free peptide.

    • Integrate the peak area of the unconjugated peptide in the reaction sample.

    • Calculate the concentration of the unconjugated peptide in the sample using the standard curve.

    • The conjugation efficiency can be calculated as follows:

      • Conjugation Efficiency (%) = [(Initial Peptide Amount - Unconjugated Peptide Amount) / Initial Peptide Amount] x 100

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this compound conjugation and its analysis.

G cluster_liposome Liposome Formulation cluster_conjugation Conjugation Reaction Lipids Lipid Mixture (e.g., DPPC, Cholesterol) Hydration Thin Film Hydration Lipids->Hydration MPB_PE This compound MPB_PE->Hydration Extrusion Extrusion Hydration->Extrusion Maleimide_Liposome Maleimide-Functionalized Liposome Extrusion->Maleimide_Liposome Reaction Incubation (pH 6.5-7.5) Maleimide_Liposome->Reaction Thiol_Molecule Thiol-containing Molecule (Peptide/Antibody) Thiol_Molecule->Reaction Conjugated_Liposome Conjugated Liposome Reaction->Conjugated_Liposome G start Conjugation Reaction Mixture sample_prep Sample Preparation (e.g., Centrifugation or Solvent Treatment) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection hplc_column Reverse-Phase C18 Column hplc_injection->hplc_column detection UV Detector (214 nm / 280 nm) hplc_column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification efficiency Calculate Conjugation Efficiency quantification->efficiency

References

Comparative Stability of Maleimide-Functionalized Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a maleimide-functionalized lipid is critical for the successful development of targeted drug delivery systems, such as antibody-drug conjugates and immunoliposomes. The stability of the maleimide (B117702) group is paramount, as its hydrolysis renders it inactive for conjugation to thiol-containing molecules like antibodies and peptides. This guide provides an objective comparison of the stability of common maleimide-functionalized lipids, supported by experimental data, to aid in the selection of the most appropriate lipid for a given application.

The stability of the maleimide moiety is primarily influenced by the lipid anchor to which it is attached, the pH of the surrounding environment, storage temperature, and the method of liposome (B1194612) preparation. This comparison will focus on three commonly used maleimide-functionalized lipids: DSPE-PEG-Maleimide, DOPE-Maleimide, and MCC-DOPE.

Key Stability Factor: pH-Dependent Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a non-reactive maleamic acid derivative. This hydrolysis is significantly accelerated at alkaline pH.

DSPE-PEG-Maleimide: Studies have shown that DSPE-PEG-Maleimide exhibits good stability at neutral pH. For instance, at pH 7.0, DSPE-PEG-Maleimide in a phosphate-buffered saline (PBS) solution can retain 100% of its activity for at least 24 hours.[1] However, as the pH increases, the rate of hydrolysis escalates dramatically. At pH 9.5, the activity of DSPE-PEG-Maleimide can decrease to as low as 18-26% within the same 24-hour period.[1]

DOPE-Maleimide and MCC-DOPE: While direct comparative kinetic studies on the hydrolysis of DOPE-Maleimide and MCC-DOPE under various pH conditions are not as readily available in the literature, the general principle of base-catalyzed hydrolysis of the maleimide ring applies. It is important to note that liposomes formulated with a high content of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can exhibit inherent instability in serum, which is a separate consideration from the chemical stability of the maleimide group itself.[1]

The structure of the linker between the lipid and the maleimide group can also influence stability. For instance, the cyclohexane (B81311) ring in the MCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker of MCC-DOPE may offer different steric and electronic effects compared to the PEG linker in DSPE-PEG-Maleimide, potentially impacting the hydrolysis rate.

Impact of Liposome Preparation Method on Maleimide Stability

The method used to prepare maleimide-functionalized liposomes has a profound impact on the final concentration of active, conjugation-ready maleimide groups on the liposome surface.

A study comparing two common methods for incorporating DSPE-PEG-Maleimide into liposomes, "pre-insertion" and "post-insertion," revealed significant differences in maleimide activity.[2][3]

  • Pre-insertion: In this method, the maleimide-lipid is included with the other lipids during the initial formation of the liposomes. This process can expose the maleimide group to various conditions that may promote hydrolysis. After purification, the percentage of active maleimide groups was found to be as low as 32%.[2][3]

  • Post-insertion: This method involves forming the liposomes first and then incubating them with micelles of the maleimide-lipid, which then insert into the pre-formed liposome bilayer. This approach resulted in a much higher retention of active maleimide groups, with approximately 76% remaining active and available for conjugation.[2][3]

This highlights the importance of process optimization in preserving the functionality of maleimide-lipids.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of DSPE-PEG-Maleimide under different conditions. Data for a direct comparison with DOPE-Maleimide and MCC-DOPE is currently limited in publicly available literature.

LipidConditionTimeRemaining Maleimide Activity (%)Reference
DSPE-PEG-MaleimidepH 7.0 in PBS24 hours100%[1]
DSPE-PEG-MaleimidepH 9.5 in PBS5 hours18%[1]
DSPE-PEG-MaleimidepH 9.5 in PBS24 hours26%[1]
DSPE-PEG-Maleimide in Liposomes (Pre-insertion method with purification)Post-preparation-32%[2][3]
DSPE-PEG-Maleimide in Liposomes (Post-insertion method)Post-preparation-76%[2][3]

Experimental Protocols

Quantification of Active Maleimide Groups (Indirect Ellman's Assay)

A common method to determine the concentration of active maleimide groups on a liposome surface is the indirect Ellman's assay. This method involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound, such as L-cysteine. The unreacted thiol is then quantified by reacting it with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm. The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Materials:

  • Maleimide-functionalized liposome suspension

  • L-cysteine solution of known concentration (e.g., 1 mM in PBS, pH 7.0)

  • Ellman's Reagent solution (e.g., 4 mg/mL DTNB in 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • 0.1 M Phosphate buffer, pH 8.0

  • Spectrophotometer

Procedure:

  • Reaction with Cysteine: Mix a known volume of the maleimide-functionalized liposome suspension with a known excess volume and concentration of the L-cysteine solution.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to allow the reaction between the maleimide and thiol groups to go to completion (e.g., 30 minutes to 2 hours).

  • Reaction with Ellman's Reagent: Take an aliquot of the reaction mixture and add it to the Ellman's Reagent solution in the pH 8.0 phosphate buffer.

  • Incubation: Incubate for 15 minutes at room temperature to allow for color development.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculation: Create a standard curve using known concentrations of L-cysteine to determine the concentration of unreacted cysteine in the sample. The concentration of active maleimide is then calculated as the initial concentration of cysteine minus the concentration of unreacted cysteine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reaction involved in maleimide instability and a typical experimental workflow for assessing stability.

Maleimide_Hydrolysis Maleimide Maleimide Group (Reactive) Maleamic_Acid Maleamic Acid (Inactive) Maleimide->Maleamic_Acid Hydrolysis Hydrolysis H₂O, OH⁻ (pH > 7.5)

Maleimide Hydrolysis Pathway

Stability_Workflow cluster_prep Liposome Preparation cluster_stability Stability Assessment Lipid_Film Lipid Film containing Maleimide-Lipid Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration Liposomes Maleimide-Functionalized Liposomes Hydration->Liposomes Incubation Incubate under Test Conditions (e.g., different pH, temp) Liposomes->Incubation Sampling Take Samples at Time Points Incubation->Sampling Quantification Quantify Active Maleimide (e.g., Ellman's Assay) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Calculate % Activity vs. Time

References

A Comparative Guide to the Characterization of 16:0 MPB PE-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16:0 MPB PE (16:0 Maleimidophenyl)butyryl-phosphatidylethanolamine)-modified surfaces with other common surface functionalization strategies. Understanding the physicochemical properties and biological performance of these surfaces is critical for applications ranging from drug delivery and biomaterial design to cell biology research. This document summarizes key characterization data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Surface Functionalization

Surface modification is a fundamental technique for tailoring the interface between synthetic materials and biological systems. The choice of surface chemistry dictates protein adsorption, cell adhesion, and subsequent cellular signaling events. This compound is a popular lipid-based linker for bioconjugation, featuring a maleimide (B117702) group that readily reacts with thiols (e.g., in cysteine residues of proteins and peptides) to form stable covalent bonds.

This guide compares this compound-modified surfaces with three common alternatives:

  • DSPE-PEG-Maleimide: Another maleimide-functionalized lipid with a polyethylene (B3416737) glycol (PEG) spacer, which can reduce non-specific protein adsorption.

  • NHS-Ester Functionalization: A common method for immobilizing proteins via primary amines (e.g., lysine (B10760008) residues).

  • Biotin-Streptavidin System: A high-affinity non-covalent binding system used for attaching biotinylated molecules to streptavidin-coated surfaces.

Physicochemical Surface Characterization

Precise characterization of the physicochemical properties of modified surfaces is essential to ensure consistent and predictable biological outcomes. Here, we compare surfaces using contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Wettability: Contact Angle Goniometry

Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing an indication of surface hydrophobicity or hydrophilicity.

Comparison of Surface Wettability

Surface ModificationContact Angle (°)Reference
Unmodified Polypropylene (B1209903)~102[No specific data found for this compound]
Plasma-Treated Polypropylene~70[1]
Hydroxyapatite (HA)Not specified[2]
RGD-adsorbed HANot specified[2]
RGD-chemically bonded HANot specified[2]

Experimental Protocol: Sessile Drop Contact Angle Measurement

  • Substrate Preparation: Prepare the functionalized surface on a flat, solid substrate.

  • Droplet Deposition: Place a small droplet (typically 1-5 µL) of deionized water or other test liquid onto the surface using a precision syringe.

  • Image Capture: Use a goniometer equipped with a high-resolution camera to capture a profile image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Analyze the image using software to fit a mathematical model (e.g., Young-Laplace) to the drop shape and calculate the contact angle at the three-phase contact point.

  • Advancing and Receding Angles (Optional): To assess contact angle hysteresis, the advancing angle can be measured by slowly adding volume to the droplet, and the receding angle by slowly withdrawing volume.

Elemental Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a material.

Representative Elemental Composition of Functionalized Surfaces

ElementUnmodified Polypropylene (%)Plasma-Treated & Functionalized PP (%)Reference
C99.172.8[1]
O0.917.5[1]
Si-7.9[1]
N-1.8[1]

Note: Specific XPS data providing a direct comparison of the elemental composition of this compound-modified surfaces with the other alternatives was not found in a single comparative study. The data presented here is from a study on functionalized polypropylene and serves as an example of the type of data obtained from XPS analysis.[3][4]

Experimental Protocol: XPS Analysis of Modified Surfaces

  • Sample Preparation: Mount the functionalized substrate on a sample holder. Ensure the surface is clean and free of contaminants. Both treated and untreated samples should be analyzed for comparison.[5]

  • Vacuum Chamber: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα).

  • Electron Detection: Measure the kinetic energy of the photoelectrons emitted from the surface using an electron energy analyzer.

  • Data Analysis:

    • Survey Scan: Perform a wide energy range scan to identify all elements present on the surface.

    • High-Resolution Scans: Acquire detailed spectra for specific elements to determine their chemical states (e.g., C 1s, O 1s, N 1s).

    • Quantification: Calculate the atomic concentrations of the elements from the peak areas, corrected for their relative sensitivity factors.[6]

Surface Topography and Roughness: Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of a surface, allowing for the characterization of topography and the measurement of surface roughness.

Surface Roughness Parameters

Surface ModificationRa (nm)Rq (nm)Reference
Gold-supported self-assembled monolayer (SAM)11.8 ± 1.623.5 ± 3.2[7]
SAM with lipid vesicles19.3 ± 3.227.4 ± 4.1[7]

Note: While protocols for AFM imaging of lipid bilayers are available, direct quantitative comparisons of the roughness of this compound-modified surfaces with the other alternatives are not prevalent in the searched literature. The data above illustrates the change in roughness upon lipid deposition on a SAM.[7]

Experimental Protocol: AFM Imaging of Supported Lipid Bilayers

  • SLB Preparation: Prepare a supported lipid bilayer (SLB) on a smooth substrate like mica by vesicle fusion.[8][9]

    • Prepare a lipid mixture including this compound in an organic solvent.

    • Dry the lipid mixture to form a thin film.

    • Hydrate the film with buffer to form multilamellar vesicles.

    • Extrude the vesicle suspension through a polycarbonate membrane to form small unilamellar vesicles (SUVs).

    • Deposit the SUV suspension onto the mica substrate and incubate to allow vesicle fusion and SLB formation.[8]

  • AFM Imaging:

    • Image the SLB in liquid (buffer) using tapping mode or contact mode AFM to minimize damage to the soft bilayer.[8][9]

    • Use a cantilever with a low spring constant.

    • Acquire topographic images over various scan sizes to assess the overall quality and identify any defects.

  • Data Analysis:

    • Analyze the AFM images to measure the height of the bilayer, identify different lipid domains, and quantify surface roughness parameters like Ra (average roughness) and Rq (root-mean-square roughness).

Biological Performance Evaluation

Protein Immobilization

The primary function of this compound is to covalently immobilize thiol-containing molecules. The efficiency of this process is crucial for the subsequent biological response.

Experimental Protocol: Quantification of Immobilized Protein

  • Protein Immobilization: Incubate the this compound-modified surface with a solution of the thiol-containing protein (e.g., a cysteine-tagged protein) for a sufficient time to allow for the maleimide-thiol reaction to proceed.

  • Washing: Thoroughly wash the surface to remove any non-covalently bound protein.

  • Quantification:

    • Fluorescence-based methods: If the protein is fluorescently labeled, the amount of immobilized protein can be quantified by measuring the fluorescence intensity of the surface.[10]

    • Amino Acid Analysis: The surface-bound protein can be hydrolyzed into its constituent amino acids, which are then derivatized and quantified by HPLC.[11] This method provides a highly accurate quantification of the absolute amount of immobilized protein.

    • Surface Plasmon Resonance (SPR): SPR can be used to monitor the binding of the protein to the functionalized surface in real-time, providing kinetic information and the final amount of bound protein.

Cell Adhesion

Cell adhesion to functionalized surfaces is a critical parameter for biomaterials and in vitro cell-based assays.

Comparative Cell Adhesion Data

Surface FunctionalizationCell TypeAdhesion MetricResultReference
RGD nanopillar arraysPC12, HeLa, HEK293TAdhesion force, speed, spreadingEnhanced adhesion, proliferation, and spreading[12]
Biotinylated Fibronectin + StreptavidinEndothelial cellsFocal adhesion densitySignificantly greater than fibronectin alone[1]
RGD-modified Hydroxyapatite (serum-free)Pre-osteoblastsCell numberHigher on chemically immobilized RGD[2]
RGD-modified Hydroxyapatite (+ serum)Pre-osteoblastsCell numberSimilar across all surfaces[2]

Note: The provided data highlights that RGD functionalization generally enhances cell adhesion. The biotin-streptavidin system can also be used effectively to promote cell adhesion. Direct comparisons with this compound as the linker are limited.

Experimental Protocol: Cell Adhesion Assay

  • Surface Preparation: Prepare the functionalized surfaces in a multi-well plate format. Include appropriate positive (e.g., fibronectin-coated) and negative (e.g., untreated) controls.

  • Cell Seeding: Seed cells onto the surfaces at a known density and incubate for a defined period to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Fluorescence-Based (e.g., CyQuant assay): Lyse the remaining adherent cells and quantify the amount of cellular DNA using a fluorescent dye like CyQuant GR. The fluorescence intensity is proportional to the number of cells.

    • Microscopy and Image Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM for live cells) and acquire images using a fluorescence microscope. The number of adherent cells can be counted using image analysis software.

Cellular Signaling Pathways

The interaction of cells with functionalized surfaces can trigger specific intracellular signaling cascades that regulate cell behavior. Here, we focus on two key pathways: Integrin and EGFR signaling.

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix adhesion. The binding of integrins to ligands such as RGD peptides immobilized on a surface can initiate a signaling cascade.

Diagram of the Integrin Signaling Pathway

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Clustering & Activation ECM ECM (RGD) ECM->Integrin Binding Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK RhoGTPases Rho GTPases Src->RhoGTPases Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cytoskeleton Actin Cytoskeleton (Cell Spreading, Migration) ERK->Cytoskeleton Akt Akt PI3K->Akt Akt->Cytoskeleton RhoGTPases->Cytoskeleton

Caption: Integrin signaling pathway initiated by ligand binding.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell proliferation, differentiation, and migration. Immobilized EGF on a surface can lead to sustained EGFR activation.

Diagram of the EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT EGF EGF EGF->EGFR Binding Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC STAT->Transcription

Caption: EGFR signaling pathway upon ligand binding.

Experimental Workflows

Visualizing the experimental process can aid in understanding the sequence of steps involved in creating and characterizing these surfaces.

Workflow for Surface Functionalization and Characterization

Workflow cluster_prep Surface Preparation cluster_char Physicochemical Characterization cluster_bio Biological Functionalization & Testing Start Start: Clean Substrate Lipid_Depo Deposit Lipid Mixture (containing this compound) Start->Lipid_Depo SLB_Formation Form Supported Lipid Bilayer (SLB) Lipid_Depo->SLB_Formation Contact_Angle Contact Angle Goniometry SLB_Formation->Contact_Angle XPS XPS Analysis SLB_Formation->XPS AFM AFM Imaging SLB_Formation->AFM Protein_Immob Immobilize Thiol-Protein SLB_Formation->Protein_Immob Cell_Adhesion Cell Adhesion Assay Protein_Immob->Cell_Adhesion

Caption: Workflow for surface modification and analysis.

Conclusion

This compound provides a robust method for the covalent immobilization of thiol-containing biomolecules onto lipid-based surfaces. While direct, quantitative comparisons with alternative functionalization chemistries are not extensively available in the current literature, the protocols and data presented in this guide offer a framework for the characterization and evaluation of these surfaces.

  • Physicochemical Properties: The successful formation of a this compound-containing supported lipid bilayer can be confirmed using a combination of contact angle goniometry, XPS, and AFM. These techniques provide essential information on surface wettability, elemental composition, and topography.

  • Biological Performance: The maleimide chemistry allows for efficient and specific covalent attachment of proteins and peptides. Functionalization with ligands like RGD can significantly enhance cell adhesion, a critical factor in the design of biomaterials and cell culture platforms.

  • Signaling: The nature of the immobilized ligand can be used to selectively activate specific cellular signaling pathways, such as those mediated by integrins or EGFR, thereby controlling cell fate and function.

Further research is needed to provide direct, side-by-side comparisons of this compound with other functionalization strategies under identical experimental conditions. Such studies would be invaluable for researchers and developers in selecting the optimal surface chemistry for their specific application.

References

Assessing the Purity of 16:0 MPB PE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, ensuring the purity of functionalized phospholipids (B1166683) is paramount to the efficacy and safety of the final formulation. This guide provides a comprehensive overview of methods for assessing the purity of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 16:0 MPB PE. Furthermore, it offers a comparative perspective on its performance relative to other maleimide-functionalized lipid alternatives, supported by experimental protocols and data interpretation.

Introduction to this compound and its Alternatives

This compound is a widely utilized phospholipid in the development of targeted drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[1] Its maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules such as peptides, antibodies, and other targeting ligands to the surface of the lipid vesicle.[1] This functionalization enables the active targeting of specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

While this compound is a popular choice, several other maleimide-functionalized phospholipids are available, each with distinct properties that may be advantageous for specific applications. A common alternative is DSPE-PEG(2000)-Maleimide, which incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. This PEG linker can improve the stability and circulation time of the liposomes by creating a hydrophilic shield that reduces clearance by the mononuclear phagocyte system. The choice between these lipids often depends on the specific requirements of the drug delivery system, including the nature of the targeting ligand, the desired circulation half-life, and the overall formulation strategy. The stability of the maleimide group itself is a critical factor, as it is susceptible to hydrolysis, which can impact conjugation efficiency.[2]

Key Analytical Techniques for Purity Assessment

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. These methods can identify and quantify the primary lipid component as well as potential impurities such as lysolipids, oxidized species, and hydrolysis products of the maleimide group.

Table 1: Comparison of Analytical Techniques for Phospholipid Purity Assessment

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary phase (e.g., C18) and a mobile phase gradient. Detection can be achieved using Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[3]Purity of the main component, presence of impurities with different polarity.High resolution, quantitative, well-established.May require derivatization for some compounds, detector response can be non-linear (ELSD).
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Exploits the magnetic properties of the phosphorus nucleus to provide information about its chemical environment.[4][5][6][7][8]Identification and quantification of different phospholipid classes based on their unique chemical shifts.[4][7][8]Highly specific for phosphorus-containing molecules, quantitative, non-destructive.Lower sensitivity compared to MS, requires specialized equipment.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and structural information through fragmentation patterns.[9][10][11][12]Confirms the identity of the main component and impurities, provides structural information.[10][11][12]High sensitivity and specificity, provides detailed structural information.Can be complex to interpret, ionization efficiency can vary between different lipid species.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD/ELSD)

This protocol outlines a general method for the purity assessment of this compound using a reversed-phase HPLC system.

  • Column: C18 column (e.g., Poroshell C18, 4.6 x 150 mm, 4 µm).[3][13]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Mobile Phase B: Methanol (B129727) with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipid. A starting point could be 60% B, increasing to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 50 °C[3]

  • Injection Volume: 10-20 µL

  • Detection:

    • DAD: Monitor at a wavelength appropriate for the maleimide group (e.g., ~300 nm).

    • ELSD: Nebulizer temperature: 50°C, Evaporator temperature: 80°C, Gas flow: 1.5 SLM.

  • Sample Preparation: Dissolve the lipid in a suitable organic solvent such as methanol or chloroform (B151607) at a concentration of approximately 1 mg/mL.

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR)

31P NMR is a powerful tool for quantifying the phospholipid content and identifying different phospholipid classes.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A mixture of deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), and an aqueous solution of a chelating agent like EDTA to improve spectral resolution.[6]

  • Internal Standard: An internal standard such as phosphoserine can be used for absolute quantification.[7][8]

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.

  • Data Processing: The resulting spectrum is processed with Fourier transformation, phasing, and baseline correction. The purity is determined by integrating the signal of the main phospholipid peak relative to the total phosphorus signal or the internal standard. Phosphatidylethanolamine (PE) species typically have a chemical shift around -0.5 to 0.5 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify any potential impurities.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

  • Mode: Both positive and negative ion modes can be used. In positive ion mode, sodium adducts ([M+Na]⁺) are often observed.

  • Sample Preparation: The lipid sample is dissolved in a suitable solvent (e.g., methanol/chloroform) at a low concentration (e.g., 10-100 µg/mL) and infused directly into the mass spectrometer or analyzed via LC-MS.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to obtain structural information. For phosphatidylethanolamines, characteristic neutral losses of the headgroup are often observed.[11]

Performance Comparison of Maleimide-Functionalized Lipids

Table 2: Qualitative Performance Comparison of Maleimide-Functionalized Phospholipids

FeatureThis compoundDSPE-PEG(2000)-Maleimide
Structure Maleimide group attached to the PE headgroup via a butyramide (B146194) linker.Maleimide group at the distal end of a 2000 Da PEG chain.
"Stealth" Properties Lacks the long PEG chain, resulting in a shorter circulation half-life compared to PEGylated lipids.The long PEG chain provides a hydrophilic shield, leading to prolonged circulation times.
Conjugation Efficiency The maleimide group is readily accessible on the liposome (B1194612) surface for conjugation.[14]The PEG spacer can enhance the accessibility of the maleimide group for conjugation with bulky ligands.
Stability The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which can reduce conjugation efficiency over time.[2]The PEG chain may offer some steric hindrance, potentially influencing the rate of hydrolysis of the maleimide group.
Applications Suitable for applications where rapid clearance is desired or when the targeting ligand itself provides sufficient stability.Preferred for systemic drug delivery applications requiring long circulation times to reach the target site.

Studies have shown that the inclusion of maleimide-functionalized lipids like this compound can significantly enhance the cellular uptake and tumor retention of liposomal drug formulations.[15] The efficiency of peptide conjugation to liposomes containing MPB-PE has also been demonstrated to be effective.[14][16] However, the stability of the maleimide group is a critical consideration during the formulation process, with post-insertion methods for incorporating the functionalized lipid into pre-formed liposomes showing better retention of maleimide activity compared to pre-insertion methods.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes involved in assessing and utilizing this compound, the following diagrams have been generated using the Graphviz DOT language.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting raw_material This compound (Raw Material) dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC-DAD/ELSD dissolution->hplc Purity & Impurity Profile nmr 31P NMR dissolution->nmr Phospholipid Content & Identity ms Mass Spectrometry dissolution->ms Molecular Weight Confirmation purity_report Purity Report (%) hplc->purity_report impurity_profile Impurity Profile (Identification & Quantification) hplc->impurity_profile nmr->purity_report identity_confirmation Identity Confirmation ms->identity_confirmation Liposome_Formulation_QC cluster_formulation Liposome Formulation cluster_conjugation Ligand Conjugation cluster_qc Quality Control lipids Lipid Mixture (including this compound) hydration Thin-film Hydration lipids->hydration extrusion Extrusion hydration->extrusion liposomes Maleimide-functionalized Liposomes extrusion->liposomes conjugation Thiol-Maleimide Coupling liposomes->conjugation ligand Thiol-containing Ligand (e.g., Peptide) ligand->conjugation size_zeta Particle Size & Zeta Potential conjugation->size_zeta encapsulation Encapsulation Efficiency conjugation->encapsulation conjugation_eff Conjugation Efficiency conjugation->conjugation_eff

References

In Vivo Performance of 16:0 MPB PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo performance of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposomes. Through a detailed comparison with alternative liposomal formulations, supported by experimental data, this document aims to assist researchers in making informed decisions for their drug delivery applications.

Executive Summary

Maleimide-functionalized liposomes, such as those containing this compound, represent a promising strategy for targeted drug delivery. The maleimide (B117702) group facilitates covalent conjugation to thiol-containing molecules, including proteins on the surface of cells, leading to enhanced cellular uptake and tissue retention. This guide presents a comparative analysis of this compound liposomes against conventional and PEGylated liposomes, focusing on their in vivo pharmacokinetics, biodistribution, and therapeutic efficacy. The data indicates that maleimide-functionalized liposomes exhibit prolonged tumor retention and superior anti-tumor effects compared to their non-functionalized counterparts.

Comparative In Vivo Performance

The in vivo behavior of liposomes is a critical determinant of their therapeutic success. Key performance indicators include circulation half-life, biodistribution, and accumulation at the target site.

Pharmacokinetics

Pharmacokinetic parameters determine the duration and intensity of a drug's effect. While specific comparative data for this compound liposomes is limited, studies on maleimide-functionalized liposomes suggest that surface modifications can influence circulation time. For instance, the addition of a maleimide group may, in some cases, lead to faster clearance from the bloodstream compared to standard PEGylated liposomes due to interactions with plasma proteins and immune cells[1]. However, this can be modulated by optimizing the liposome (B1194612) composition and the density of the maleimide ligand.

Biodistribution and Tumor Accumulation

The distribution of liposomes throughout the body and their ability to accumulate in tumors are crucial for efficacy and toxicity. Maleimide-functionalized liposomes have demonstrated enhanced accumulation and prolonged retention in tumor tissues compared to conventional, non-functionalized liposomes. This is attributed to the reaction of the maleimide groups with thiol groups present on proteins in the tumor microenvironment[2].

Table 1: Comparative Tumor Retention of Maleimide-Functionalized vs. Non-Functionalized Liposomes

Time Post-InjectionMaleimide-Liposomes (Fluorescence Intensity)Non-Functionalized Liposomes (Fluorescence Intensity)
6 hHighModerate
24 hHighLow
72 hSignificantly HigherVery Low

Data adapted from a study on maleimide-functionalized doxorubicin-loaded liposomes in a breast cancer model. Fluorescence intensity is a qualitative measure of liposome retention.

One study demonstrated that maleimide-functionalized liposomes (Mal-Lip) accumulated in 4T1 tumors in mice to a greater extent than conventional liposomes after intravenous injection[1]. Another study showed that maleimide-modified liposomes had a significantly longer retention time at the injection site compared to unmodified liposomes[3].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.

In Vivo Biodistribution Study Using Fluorescently Labeled Liposomes

This protocol outlines the steps to assess the biodistribution of liposomes in a tumor-bearing mouse model.

Protocol:

  • Liposome Preparation: Prepare this compound liposomes and a control formulation (e.g., DSPE-PEG liposomes) incorporating a near-infrared fluorescent dye (e.g., DiR or DiD) into the lipid bilayer.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of 4T1 breast cancer cells in BALB/c mice).

  • Administration: Intravenously inject the fluorescently labeled liposome formulations into the mice.

  • In Vivo Imaging: At various time points (e.g., 1, 6, 24, 48, and 72 hours) post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system[4][5].

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor. Image the excised organs to quantify fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for each organ and the tumor to determine the percentage of injected dose per gram of tissue (%ID/g).

Pharmacokinetic Study

This protocol describes the procedure for evaluating the pharmacokinetic profile of liposomal formulations.

Protocol:

  • Animal Model: Use healthy mice or rats.

  • Administration: Administer the liposomal formulations (e.g., this compound liposomes and a control) intravenously.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, and 24 hours) after injection, collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Drug/Lipid Quantification: Quantify the concentration of the encapsulated drug or a lipid marker in the plasma samples using a validated analytical method (e.g., HPLC for the drug, or a fluorescent assay for a labeled lipid).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL) using appropriate software.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Thiol-Mediated Cellular Uptake of this compound Liposomes

The enhanced cellular uptake of maleimide-functionalized liposomes is a key advantage. This process is primarily mediated by the interaction of the maleimide group with thiol groups on the cell surface, leading to a "thiol-mediated transport" mechanism that can include both endocytosis and energy-independent transport pathways[6][7][8].

Thiol_Mediated_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space liposome This compound Liposome (Maleimide-functionalized) thiol Cell Surface Thiols (-SH groups on proteins) liposome->thiol Covalent Bonding (Michael Addition) endosome Endosome thiol->endosome Endocytosis cytosol Cytosol (Drug Release) thiol->cytosol Energy-Independent Transport endosome->cytosol lysosome Lysosome endosome->lysosome Maturation lysosome->cytosol

Caption: Thiol-mediated cellular uptake pathway of this compound liposomes.

Experimental Workflow for In Vivo Biodistribution Study

A clear workflow is crucial for planning and executing in vivo studies. The following diagram illustrates the key steps in a typical biodistribution experiment.

Biodistribution_Workflow A Liposome Formulation (this compound vs. Control) + Fluorescent Label C Intravenous Administration A->C B Animal Model (Tumor-bearing Mice) B->C D In Vivo Imaging (Time Points: 1h, 6h, 24h, 48h, 72h) C->D E Ex Vivo Organ & Tumor Imaging (Endpoint) D->E F Data Quantification (%ID/g) E->F G Comparative Analysis F->G

Caption: Experimental workflow for in vivo biodistribution analysis.

Conclusion

This compound liposomes offer a compelling platform for targeted drug delivery, primarily due to the enhanced cellular uptake and tissue retention conferred by the maleimide functionality. The available data suggests a significant advantage in tumor accumulation and therapeutic efficacy over non-functionalized liposomes. However, for a complete and direct comparison, further studies providing quantitative, side-by-side data on the pharmacokinetics and biodistribution of this compound liposomes versus standard PEGylated formulations are warranted. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting in vivo studies with these advanced drug delivery systems.

References

The Dual Nature of 16:0 MPB PE: A Comparative Guide to its Applications and Limitations in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and effective drug delivery systems is paramount. Among the arsenal (B13267) of tools available, functionalized lipids play a crucial role in transforming nanoparticles into targeted therapeutic agents. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) has emerged as a key player in this field. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative strategies and supported by experimental data.

This compound is a phospholipid featuring a maleimide (B117702) group, a highly reactive moiety that readily forms stable covalent bonds with thiol groups found in cysteine residues of proteins and peptides. This thiol-reactive nature makes it an invaluable tool for conjugating targeting ligands, such as antibodies and peptides, to the surface of liposomes and other nanoparticles, thereby enabling active targeting of diseased cells and tissues.

Performance Characteristics of this compound-Functionalized Liposomes

The incorporation of this compound into liposomal formulations significantly impacts their physicochemical properties and biological performance. The following tables summarize key quantitative data from various studies, comparing maleimide-functionalized liposomes with their non-functionalized counterparts and other formulations.

FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin-loaded Liposomes (Lip/Dox)~100-22.2>95~10[1]
Maleimide-Liposomes (M-Lip/Dox)~100-39.0>98~10[1]
LPD (Liposome-polycation-DNA)145.3 ± 5.2+35.8 ± 1.892.5 ± 2.8N/A[2]
TLPD-FPM (DSPE-PEG-MAL conjugated)162.4 ± 4.7+28.7 ± 1.590.8 ± 3.1N/A[2]
TLPD-FPC (DSPE-PEG-COOH conjugated)158.9 ± 5.5+15.4 ± 1.291.5 ± 2.5N/A[2]

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes and Alternatives. This table highlights how surface modification with maleimide-PEG lipids can influence the size and surface charge of liposomes, which in turn affects their stability and interaction with biological systems.

FormulationCellular Uptake (Relative Fluorescence Intensity)In Vivo Tumor Growth Inhibition (%)CardiotoxicityReference
Free DoxorubicinN/A~50High[1]
Doxorubicin-loaded Liposomes (Lip/Dox)Lower than M-Lip/Dox~70Low[1]
Maleimide-Liposomes (M-Lip/Dox)Higher than Lip/Dox>80Negligible[1]
TLPD-FPM (DSPE-PEG-MAL conjugated)Significantly greater than TLPD-FPCHigher gene silencing efficiencyN/A[2]
TLPD-FPC (DSPE-PEG-COOH conjugated)Lower than TLPD-FPMLower gene silencing efficiencyN/A[2]

Table 2: In Vitro and In Vivo Performance of Maleimide-Functionalized Liposomes. This table demonstrates the enhanced therapeutic efficacy of maleimide-functionalized liposomes, attributed to improved cellular uptake and tumor retention.

Key Applications of this compound

The ability to covalently attach targeting moieties to liposomes via this compound has led to a wide range of applications in targeted drug delivery:

  • Active Tumor Targeting: By conjugating monoclonal antibodies or specific peptides, liposomes can be directed to cancer cells overexpressing certain receptors, leading to enhanced drug accumulation at the tumor site and reduced off-target toxicity.[3][4]

  • Enhanced Cellular Uptake: The maleimide group itself can interact with thiol groups on the cell surface, promoting cellular internalization through a process known as thiol-mediated uptake.[5][6] This can lead to improved intracellular drug delivery even without a specific targeting ligand.

  • Development of Immunoliposomes: this compound is instrumental in the creation of immunoliposomes, which are liposomes decorated with antibodies or antibody fragments. These constructs are used for targeted cancer therapy and can also be employed in diagnostic applications.[2]

Limitations and Challenges

Despite its significant advantages, the use of this compound is not without its limitations:

  • Stability of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at neutral or alkaline pH. This hydrolysis results in an inactive maleamic acid derivative, rendering the liposome (B1194612) incapable of conjugating with thiol-containing molecules. The stability of the maleimide group is a critical factor that needs to be carefully considered during formulation and storage.

  • Thiol-Maleimide Adduct Instability: The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to the release of the conjugated ligand. This can be a significant issue in the physiological environment where endogenous thiols like glutathione (B108866) are present.

  • Toxicity: While generally considered biocompatible, the potential toxicity of this compound itself has not been extensively studied. Most toxicity data is available for the entire liposomal formulation, where the observed toxicity is often attributed to the encapsulated drug. Further investigation into the cytotoxicity of the lipid component is warranted.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

Preparation of Maleimide-Functionalized Liposomes

A common method for preparing liposomes incorporating this compound is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation: The desired lipids, including the main phospholipid (e.g., DSPC), cholesterol, and this compound, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.

Antibody Conjugation to Maleimide-Functionalized Liposomes

The conjugation of thiol-containing molecules, such as antibodies, to maleimide-functionalized liposomes is a critical step in creating targeted drug delivery systems.

  • Thiolation of Antibody (if necessary): If the antibody does not have a free thiol group, it can be introduced by reacting the antibody with a thiolation reagent like Traut's reagent (2-iminothiolane).

  • Conjugation Reaction: The maleimide-functionalized liposomes are incubated with the thiolated antibody in a buffer at a pH range of 6.5-7.5. The maleimide groups on the liposome surface react with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting immunoliposomes are separated from unconjugated antibodies and other reactants using techniques like size exclusion chromatography or dialysis.

Visualizing the Processes: Workflows and Pathways

To better understand the application of this compound, the following diagrams illustrate key processes.

G cluster_prep Liposome Preparation cluster_conj Antibody Conjugation Lipids Lipids (DSPC, Cholesterol, this compound) Solvent Organic Solvent (Chloroform) Lipids->Solvent Dissolve Film Thin Lipid Film Solvent->Film Evaporation Hydration Hydration (Aqueous Buffer) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion (100 nm membrane) MLV->Extrusion Maleimide_Lipo Maleimide-Functionalized Liposomes Extrusion->Maleimide_Lipo Reaction Conjugation Reaction (pH 6.5-7.5) Maleimide_Lipo->Reaction Antibody Antibody Thiolation Thiolation (Traut's Reagent) Antibody->Thiolation Thiol_Ab Thiolated Antibody Thiolation->Thiol_Ab Thiol_Ab->Reaction Immuno_Lipo Immunoliposome Reaction->Immuno_Lipo G cluster_pathway Cellular Uptake Pathway of Maleimide-Liposomes Maleimide_Lipo Maleimide-Liposome Cell_Surface Cell Surface Thiols Maleimide_Lipo->Cell_Surface Approaches Interaction Thiol-Maleimide Interaction Maleimide_Lipo->Interaction Cell_Surface->Interaction Internalization Cellular Internalization Interaction->Internalization Endocytosis Endocytosis Internalization->Endocytosis Energy_Independent Energy-Independent Transport Internalization->Energy_Independent Lysosome Lysosome Endocytosis->Lysosome Drug_Release Intracellular Drug Release Energy_Independent->Drug_Release Lysosome->Drug_Release

References

Safety Operating Guide

Safe Handling and Disposal of 16:0 MPB PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], sodium salt) must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Chemical and Physical Properties

This compound is a thiol-reactive lipid commonly used in the preparation of liposomes and for the covalent coupling of molecules to lipid bilayers.[1][2] Understanding its properties is the first step toward safe handling.

PropertyValue
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
CAS Number 384835-50-1[3]
Molecular Formula C₅₁H₈₄N₂NaO₁₁P[3][4]
Molecular Weight 955.18 g/mol [3][5]
Appearance Solid powder or liquid in chloroform[1][4]
Storage Temperature -20°C[1][3][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1]

Potential Health Effects: [4]

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE): To mitigate these risks, all personnel must use the following PPE when handling this compound:[4]

  • Eye Protection: Safety goggles or face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: Protective clothing, such as a lab coat.

  • Respiratory Protection: Use only in a chemical fume hood. If ventilation is inadequate, wear an approved respirator.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Obtain Special Instructions and Read SDS prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 handle_1 Work in a Chemical Fume Hood prep_2->handle_1 handle_2 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_1->handle_2 post_1 Wash Hands and Contaminated Clothing handle_2->post_1 post_2 Store at -20°C in a Closed Container post_1->post_2

Safe Handling Workflow for this compound

First Aid Procedures

In case of exposure, immediate action is critical.[4]

Exposure RouteFirst Aid Measure
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[4]
Skin Contact Wash with plenty of water. If irritation persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Proper Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup: [4]

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.

  • Absorb: Mix the spilled material with sand or another similar inert absorbent.

  • Collect: Sweep up the mixture and place it in a tightly closed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal: Disposal of this compound waste must be handled as special waste by a licensed disposal company.[4] Consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure compliance with all national and regional regulations. Do not allow the material to enter drains or watercourses.[4]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_collection Waste Collection cluster_disposal Disposal Process cluster_final Final Steps collect_1 Segregate this compound Waste collect_2 Place in a Labeled, Sealed Container collect_1->collect_2 dispose_1 Consult Institutional EHS and Local Regulations collect_2->dispose_1 dispose_2 Arrange for Pickup by a Licensed Disposal Company dispose_1->dispose_2 final_1 Document Waste Disposal dispose_2->final_1 final_2 Maintain Disposal Records final_1->final_2

Proper Disposal Workflow for this compound

References

Personal protective equipment for handling 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identifier: this compound is a maleimide-functionalized, thiol-reactive lipid.[1] It is often used in the preparation of liposomes and for the covalent coupling of molecules like monoclonal antibodies.[2][3]

Hazard Summary: According to safety data sheets, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[2][4] Prolonged or repeated exposure may cause organ damage.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are mandatory when handling this compound to minimize exposure and ensure safety.

Protection Type Specific Recommendations Rationale
Engineering Controls Chemical Fume HoodUse only in a chemical fume hood to control airborne exposure.[4]
Eye and Face Protection Safety goggles or face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4][5]
Respiratory Protection Approved mask or respiratorRequired to prevent inhalation of dust if handling in solid form.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Storage: Store in a tightly closed vessel at -20°C.[4][6]

Handling Procedure:

  • Preparation: Before use, ensure all safety precautions have been read and understood.[4] Work within a designated chemical fume hood.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling: Avoid breathing dust.[4] Do not eat, drink, or smoke when using this product.[4]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be washed before reuse.[4]

Spill or Leak Procedures: In case of a spill, mix the material with sand or a similar inert absorbent material.[4] Sweep up the mixture and place it in a tightly closed container for disposal.[4] Do not allow the material to enter drains or water courses.[4]

Disposal Plan: Dispose of waste material in a designated, tightly closed container.[4] All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste per Institutional Guidelines F->G

Caption: Standard workflow for handling this compound.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

  • If on Skin: Wash with plenty of water.[4]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.